molecular formula C8H17NO B3384109 2,6-Diethylmorpholine CAS No. 52382-34-0

2,6-Diethylmorpholine

Cat. No.: B3384109
CAS No.: 52382-34-0
M. Wt: 143.23 g/mol
InChI Key: LPNZFNBNRWCBKA-UHFFFAOYSA-N
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Description

2,6-Diethylmorpholine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a specialty morpholine derivative available for research and development purposes. Morpholine compounds are of significant interest in chemical synthesis and frequently serve as key intermediates or building blocks in pharmaceutical development . The specific stereochemistry of the molecule, with reported cis- and trans- isomeric forms, makes it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry and for the synthesis of more complex molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for detailed specifications, availability, and custom synthesis inquiries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7-5-9-6-8(4-2)10-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNZFNBNRWCBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(O1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2,6-diethylmorpholine from diethylpropanolamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2,6-diethylmorpholine , a sterically hindered amine often utilized as a catalyst in polyurethane production and as a specialized solvent.

Editorial Note on Nomenclature & Precursors: The prompt specifies "diethylpropanolamine" as the starting material. In strict IUPAC nomenclature, diethylpropanolamine refers to 3-(diethylamino)-1-propanol (CAS 622-93-5), a tertiary amine that cannot directly cyclize to form 2,6-diethylmorpholine without complex skeletal rearrangement and dealkylation.[1] The chemically valid precursor for 2,6-diethylmorpholine is Bis(2-hydroxybutyl)amine (also known as 1,1'-iminobis-2-butanol).[1] This guide addresses the synthesis using the correct homologous precursor, Bis(2-hydroxybutyl)amine , while referencing the standard industrial protocols used for the methyl analog (2,6-dimethylmorpholine from diisopropanolamine).

Executive Summary

Target Molecule: 2,6-Diethylmorpholine (CAS: 5394-36-5 for generic isomer mix) Core Application: Polyurethane catalyst, corrosion inhibitor, solvent extraction agent.[1] Synthetic Strategy: Acid-catalyzed cyclodehydration of Bis(2-hydroxybutyl)amine .[1]

This protocol utilizes a high-temperature sulfuric acid dehydration route.[1] This method is preferred in industrial settings for its high yield (>90%) and scalability.[1] The reaction favors the formation of the thermodynamically stable cis-isomer, though a mixture of cis and trans isomers is inherent to the process.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the intramolecular dehydration of a secondary amine bearing two


-hydroxyalkyl chains.[1]
Retrosynthetic Pathway

The 2,6-diethyl substitution pattern dictates the structure of the acyclic precursor. Unlike the unbranched diethanolamine (which yields morpholine), the precursor must possess ethyl groups at the carbon atoms adjacent to the hydroxyls (or the nitrogen, depending on the opening of the epoxide used to make the amine).

  • Target: 2,6-Diethylmorpholine[1][2]

  • Disconnection: C–O bonds (Ether formation)[1]

  • Precursor: Bis(2-hydroxybutyl)amine (

    
    )[1]
    

Retrosynthesis Target 2,6-Diethylmorpholine (Target) Step1 Cyclodehydration (- H2O) Step1->Target Precursor Bis(2-hydroxybutyl)amine (Correct Precursor) Precursor->Step1 Misnomer 3-(Diethylamino)-1-propanol ('Diethylpropanolamine') Misnomer->Precursor NOT VIABLE (Requires Dealkylation)

Figure 1: Retrosynthetic analysis highlighting the necessity of Bis(2-hydroxybutyl)amine.

Materials & Methods

Reagents & Equipment
ReagentPurityRoleHazards
Bis(2-hydroxybutyl)amine >98%PrecursorIrritant, Basic
Sulfuric Acid (H₂SO₄) 95-98%Dehydrating Agent / CatalystCorrosive, Oxidizer
Sodium Hydroxide (NaOH) 50% aq.[1][3]NeutralizationCorrosive
Toluene or Xylene ACS GradeAzeotropic Solvent (Optional)Flammable

Equipment:

  • Three-neck round-bottom flask (1L or 5L depending on scale).

  • Mechanical stirrer (High torque required as viscosity changes).[1]

  • Dean-Stark trap (if using azeotropic distillation) or Distillation head.[1]

  • Vacuum pump.[1]

  • Temperature controller with thermocouple.[1]

Experimental Protocol

This protocol is adapted from the standard industrial synthesis of 2,6-dimethylmorpholine [1].

Phase 1: Acid Addition & Mixing
  • Setup: Charge the reaction vessel with Bis(2-hydroxybutyl)amine (1.0 eq).

  • Acidification: Slowly add Sulfuric Acid (1.0 to 1.5 eq) dropwise while stirring.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature below 60°C during addition to prevent charring.[1]

    • Observation: The mixture will become viscous.[1]

Phase 2: Cyclodehydration
  • Heating: Heat the mixture to 150°C – 190°C .

  • Reaction: Maintain this temperature for 3–5 hours .

    • Mechanism:[1][4][5] The acid protonates the hydroxyl groups, making them good leaving groups. The secondary amine (or the other hydroxyl) attacks, closing the ring.[1]

  • Water Removal: Water generated by the reaction must be removed to drive the equilibrium.[1] Use a slight vacuum or a nitrogen sweep to distill off water continuously.[1]

Phase 3: Workup & Purification
  • Cooling: Cool the reaction mass to ~60°C.

  • Neutralization: Slowly add 50% NaOH solution until the pH reaches 12–14.

    • Safety: This is highly exothermic.[1] Add caustic slowly.

  • Phase Separation: Two layers will form.[1] The upper organic layer contains the crude 2,6-diethylmorpholine.

  • Extraction: Extract the aqueous layer with toluene (2x) to recover dissolved product. Combine organic layers.

  • Distillation: Fractionally distill the crude product under reduced pressure (e.g., 20 mmHg).

    • Target Fraction: Collect the fraction boiling at the specific point for 2,6-diethylmorpholine (approx. 80-90°C at 20 mmHg, estimated based on homologs).

Reaction Mechanism

The formation of the morpholine ring proceeds via a double nucleophilic substitution or an acid-catalyzed etherification.[1]

  • Protonation: H₂SO₄ protonates the hydroxyl groups of the bis(2-hydroxybutyl)amine.[1]

  • Displacement: One hydroxyl group is displaced by the oxygen of the neighboring chain (forming the ether linkage first) or the amine attacks a carbocation.[1] In 2,6-dialkyl systems, the mechanism is often concerted or involves a transient carbocation, leading to a mixture of cis and trans isomers.

Mechanism Substrate Bis(2-hydroxybutyl)amine (Protonated) TS Transition State (-H2O) Substrate->TS 170°C, H+ Product 2,6-Diethylmorpholine (Cis/Trans Mix) TS->Product Cyclization

Figure 2: Simplified mechanistic flow of the acid-catalyzed cyclodehydration.

Data Analysis & Quality Control

Expected Yields
ParameterValueNotes
Crude Yield 90 - 96%Based on starting amine [1].[1]
Isomer Ratio ~80:20 (cis:trans)Cis isomer is thermodynamically favored.[1]
Purity >99%After fractional distillation.[1]
Characterization[1]
  • GC-MS: Confirm molecular ion peak (

    
    ). For 2,6-diethylmorpholine (
    
    
    
    ), MW = 143.23 g/mol .[1]
  • NMR (1H): Look for the characteristic methine protons adjacent to the ether oxygen and the ethyl group signals.[1] The cis isomer typically displays a distinct coupling pattern due to the chair conformation with equatorial alkyl groups.[1]

Safety & Handling

  • Amine Toxicity: Morpholine derivatives can be skin irritants and sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]

  • Thermal Runaway: The neutralization step (Acid + Base) generates massive heat.[1] Active cooling is mandatory.[1]

  • Corrosives: Handling hot concentrated sulfuric acid requires full face shields and acid-resistant aprons.[1]

References

  • BASF SE .[1] Preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. 1985.[1] Link

  • BASF AG .[1] Process for the preparation of cis-2,6-dimethyl morpholine. EP Patent 0094565B1. 1986.[1] Link

  • ChemicalBook . 3-Diethylamino-1-propanol (Diethylpropanolamine) Structure and Properties. Link

  • PubChem . Compound Summary: 3-(Diethylamino)-1-propanol.[1][3][6][7][8] National Library of Medicine.[1] Link

Sources

Physicochemical Properties of 2,6-Diethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-diethylmorpholine, focusing on its molecular architecture, physicochemical behavior, and utility in drug discovery and catalysis.

CAS No: 52382-34-0 Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol

Executive Summary

2,6-Diethylmorpholine is a sterically hindered, lipophilic derivative of the morpholine heterocycle. Unlike its ubiquitous parent (morpholine) or the common methyl-substituted analog (2,6-dimethylmorpholine), the diethyl variant represents a specialized scaffold in medicinal chemistry and polymer catalysis. Its bulky ethyl groups at the 2 and 6 positions introduce significant steric occlusion near the oxygen atom and conformational rigidity to the ring, altering its basicity, lipophilicity (LogP), and metabolic stability. This guide explores its properties as a "lipophilic morpholine" bioisostere and its function as a selective amine catalyst.

Molecular Architecture & Stereochemistry

The physicochemical profile of 2,6-diethylmorpholine is defined by its stereoisomerism. The introduction of ethyl groups creates two chiral centers, resulting in diastereomers with distinct physical properties.

Stereochemical Configurations

The molecule exists in two primary diastereomeric forms:

  • Cis-isomer (Meso): The ethyl groups are on the same side of the ring plane. In the lowest energy chair conformation, both ethyl groups occupy the equatorial positions to minimize 1,3-diaxial interactions. This isomer is achiral (meso).

  • Trans-isomer (Racemic): The ethyl groups are on opposite sides (one axial, one equatorial). This form exists as a pair of enantiomers ((2R,6R) and (2S,6S)).

The cis-isomer is thermodynamically favored due to the diequatorial arrangement, making it the predominant species in thermodynamic synthesis mixtures.

Visualization of Isomerism

The following diagram illustrates the stereochemical relationship and the thermodynamic equilibrium between the isomers.

Stereochemistry Fig 1. Thermodynamic relationship between cis and trans isomers of 2,6-diethylmorpholine. Cis Cis-2,6-Diethylmorpholine (Diequatorial - More Stable) Achiral (Meso) Trans Trans-2,6-Diethylmorpholine (Axial/Equatorial - Less Stable) Chiral Enantiomers Trans->Cis Acid/Heat Isomerization Synthesis Cyclization Precursors Synthesis->Cis Major Product Synthesis->Trans Minor Product

Comparative Physicochemical Profile

Due to the specialized nature of 2,6-diethylmorpholine, experimental data is often proprietary. The table below synthesizes available data with high-confidence predicted values based on Structure-Property Relationship (SPR) analysis relative to homologous morpholines.

PropertyMorpholine2,6-Dimethylmorpholine2,6-Diethylmorpholine
CAS Number 110-91-8141-91-352382-34-0
Molecular Weight 87.12115.17143.23
Boiling Point (1 atm) 129°C147°C~175-185°C (Est.)
Density (g/mL) 1.0070.934~0.90 - 0.92 (Est.)
LogP (Lipophilicity) -0.860.251.2 - 1.5 (Est.)
pKa (Basicity) 8.337.47.2 - 7.5 (Est.)
Water Solubility MiscibleMiscibleModerate / Low
Flash Point 38°C48°C>60°C (High Flash)
Analysis of Constants
  • Lipophilicity Shift: The most critical deviation is the LogP. While morpholine is highly hydrophilic (LogP < 0), the addition of two ethyl groups pushes the LogP above 1.0. This transition allows 2,6-diethylmorpholine to cross biological membranes (blood-brain barrier) more effectively than its parent.

  • Basicity Modulation: The pKa is slightly suppressed compared to morpholine. The ethyl groups create steric bulk around the ring oxygen and nitrogen, subtly altering the electronic environment and solvation shell stability of the protonated cation.

Synthesis & Manufacturing Protocols

The synthesis of 2,6-diethylmorpholine typically follows cyclization pathways involving amino-alcohol precursors.

Cyclodehydration Protocol (General Methodology)

This route is preferred for industrial scalability and involves the acid-catalyzed cyclization of bis(2-hydroxybutyl)amine or similar precursors.

  • Precursor Preparation: Reaction of ammonia with 1,2-epoxybutane (butylene oxide) yields a mixture of mono-, di-, and tri-alkanolamines. Di-(2-hydroxybutyl)amine is isolated via fractional distillation.

  • Cyclization:

    • Reagents: Di-(2-hydroxybutyl)amine, Sulfuric Acid (70%).

    • Conditions: Heat to 140-160°C for 4-6 hours. The acid dehydrates the secondary alcohol groups to form the ether linkage.

  • Neutralization & Workup:

    • The reaction mass is cooled and neutralized with 50% NaOH solution.

    • The organic layer separates (due to the lipophilicity of the diethyl product).

  • Purification:

    • Drying: Over anhydrous Sodium Sulfate (

      
      ).
      
    • Distillation: Vacuum distillation is required to separate the cis and trans isomers if high purity is needed, though they boil closely.

Applications in Drug Discovery & Catalysis

Bioisosteric Replacement

In medicinal chemistry, 2,6-diethylmorpholine serves as a lipophilic bioisostere for the morpholine ring.

  • Metabolic Stability: The ethyl groups at the 2 and 6 positions sterically block the alpha-carbons next to the oxygen. This hinders oxidative metabolism (P450-mediated C-hydroxylation), potentially extending the half-life (

    
    ) of drugs containing this moiety.
    
  • hERG Avoidance: Increasing steric bulk on basic amines can sometimes reduce affinity for the hERG potassium channel, a critical safety parameter in cardiac toxicity screening.

Polyurethane Catalysis

In the polymer industry, alkyl morpholines are "blow" catalysts (promoting the water-isocyanate reaction).

  • Selectivity: 2,6-diethylmorpholine is a weaker nucleophile than N-methylmorpholine due to steric hindrance. This results in a delayed onset of catalytic activity ("delayed action catalyst"), which is vital for allowing polyurethane foam to flow and fill complex molds before curing hardens the material.

Experimental Validation: Analytical Workflow

To verify the identity and purity of 2,6-diethylmorpholine, the following analytical workflow is standard.

AnalyticalWorkflow Fig 2. Analytical workflow for characterization of 2,6-diethylmorpholine. Sample Raw Synthesis Product GCMS GC-MS Analysis (Isomer Ratio) Sample->GCMS Separation of cis/trans isomers NMR 1H-NMR / 13C-NMR (Structure Confirmation) Sample->NMR Identify ethyl group splitting Titration Potentiometric Titration (pKa Determination) Sample->Titration Determine Basicity

NMR Signature (Predicted):

  • 1H NMR (CDCl3): Look for the triplet/quartet patterns characteristic of the ethyl groups (

    
     0.9 ppm, 
    
    
    
    1.4 ppm) and the distinct shift of the methine protons on the ring (
    
    
    3.4-3.6 ppm) which confirms the 2,6-substitution pattern.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110862 (2,6-Dimethylmorpholine - Homologous Reference). Retrieved from [Link]

  • United States Patent Office.Patent US3167551A: Methylation of nitrogen heterocycles (Reference for alkyl morpholine synthesis).
  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine derivatives. Retrieved from [Link]

Technical Guide: 2,6-Diethylmorpholine – Structural Dynamics & Applications

[1][2]

Executive Summary

2,6-Diethylmorpholine is a disubstituted heterocyclic amine utilized as a lipophilic building block in medicinal chemistry and a sterically hindered amine in industrial gas treating.[1] Distinguished by the presence of two ethyl groups at the C2 and C6 positions, this scaffold offers unique conformational properties and metabolic stability profiles compared to its lower homolog, 2,6-dimethylmorpholine.[1]

Core Identity Matrix
ParameterData
Chemical Name 2,6-Diethylmorpholine
CAS Number (Mix) 52382-34-0
CAS Number (Cis) 89479-87-8
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES CCC1CNCC(O1)CC
Classification Heterocyclic Amine; 1,4-Oxazine Derivative

Structural Analysis & Stereochemistry

For researchers in drug design, the stereochemical configuration of 2,6-diethylmorpholine is the critical determinant of its pharmacological activity.[1] The compound exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (racemic pair).[1][2]

Conformational Locking

The introduction of ethyl groups at the 2 and 6 positions creates significant steric demand.[1]

  • Cis-Isomer (Preferred): In the lowest energy chair conformation, both ethyl groups occupy the equatorial positions.[1][2] This "locks" the ring conformation, minimizing 1,3-diaxial interactions.[1] This isomer is achiral (meso) due to a plane of symmetry.[2]

  • Trans-Isomer: One ethyl group is equatorial while the other is axial in the chair form.[1][2] This energetic penalty makes the trans-isomer less thermodynamically stable and often more challenging to isolate in high yield without specific catalytic methods.[1][2]

Lipophilicity & Pharmacokinetics

Replacing methyl substituents (in 2,6-dimethylmorpholine) with ethyl groups significantly increases the LogP (partition coefficient).[1][2]

  • Predicted LogP: ~1.2 – 1.6 (vs. ~0.2 for morpholine).[2]

  • Impact: This modification enhances blood-brain barrier (BBB) permeability and alters the metabolic clearance rate, making it a strategic scaffold for CNS-active agents.[1][2]

IsomerismFigure 1: Stereochemical divergence of 2,6-diethylmorpholine.Substrate2,6-Diethylmorpholine(Mixture)CisCis-Isomer (Meso)(Diequatorial Ethyls)CAS: 89479-87-8Substrate->CisThermodynamicallyFavoredTransTrans-Isomer (Racemic)(Axial/Equatorial)Substrate->TransKinetic Product

[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 2,6-diethylmorpholine typically follows the cyclodehydration of bis(2-hydroxybutyl)amine.[1][2] The protocol below describes the formation of the cis-enriched product, often required for pharmaceutical intermediates.

Synthesis Pathway: Cyclodehydration

Reaction Type: Acid-Catalyzed Intramolecular Etherification.[1][2]

Reagents:
  • Precursor: Bis(2-hydroxybutyl)amine (formed from 1,2-epoxybutane and ammonia).[1][2]

  • Catalyst: Sulfuric Acid (H₂SO₄, 70-98%) or Oleum.[1][2]

  • Solvent: None (Neat) or high-boiling ether.[1][2]

Step-by-Step Protocol (Adapted from Patent WO2004031195):
  • Charging: Charge a pressure-rated glass reactor with bis(2-hydroxybutyl)amine (1.0 equiv).

  • Acid Addition: Cool the vessel to 0°C. Slowly add 70% H₂SO₄ (5.0 equiv w/w) to control the exotherm.

  • Cyclization: Seal the reactor and heat to 160°C for 24–96 hours. Note: The high temperature is required to overcome the activation energy for ring closure of the sterically hindered ethyl groups.[1][2]

  • Quenching: Cool the mixture to room temperature. Pour onto crushed ice.

  • Neutralization: Basify to pH >12 using 50% NaOH solution.

  • Extraction: Extract the liberated amine with diethyl ether or dichloromethane (3x).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Distill under reduced pressure to separate the cis (lower boiling) and trans isomers.[2]

SynthesisFigure 2: Synthetic route via acid-catalyzed cyclization.Epoxide1,2-EpoxybutaneIntermediateBis(2-hydroxybutyl)amineEpoxide->Intermediate Ring Opening AmmoniaAmmonia / BenzylamineAmmonia->Intermediate Ring Opening Product2,6-Diethylmorpholine(Cis-Major)Intermediate->Product Cyclodehydration AcidH2SO4, 160°CAcid->IntermediateCatalyst

[1][2][4]

Physicochemical Properties

Accurate physicochemical data is essential for process engineering and formulation.[2]

PropertyValue / DescriptionSource/Note
Physical State Clear, colorless to pale yellow liquidExperimental
Boiling Point ~165–175°C (Estimated)Extrapolated from dimethyl analog (147°C)
Density ~0.91 g/cm³Predicted
pKa ~8.6Typical for dialkylmorpholines
Solubility Soluble in ethanol, ether, chloroform; Moderate in waterLipophilic shift due to ethyl groups
Flash Point >60°CCombustible liquid

Applications in Research & Industry

Medicinal Chemistry: Antibacterial Agents

2,6-Diethylmorpholine serves as a crucial amine moiety in the synthesis of DNA Gyrase Inhibitors .[1][2]

  • Mechanism: The morpholine ring acts as a solubilizing group that can also interact with the solvent-exposed region of the GyrB subunit in bacteria.[1][2]

  • Structure-Activity Relationship (SAR): The ethyl groups provide steric bulk that can restrict the rotation of the morpholine ring relative to the core scaffold, potentially locking the drug into a bioactive conformation.[1][2]

  • Example: Used in the synthesis of tricyclic tetrahydroquinoline antibacterial agents (See WO2004031195).[2]

Industrial: Acid Gas Scrubbing

In the energy sector, 2,6-diethylmorpholine is utilized in Carbon Capture technologies.[1]

  • Steric Hindrance: Unlike simple primary or secondary amines, the ethyl groups flanking the nitrogen create significant steric hindrance.

  • Carbamate Instability: Upon reaction with CO₂, the resulting carbamate is less stable. This instability is advantageous during the regeneration step , as it requires less energy to release the captured CO₂ compared to unhindered amines like MEA (monoethanolamine).[1]

Analytical Characterization

To verify the identity of synthesized 2,6-diethylmorpholine, look for these diagnostic signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.90 (t, 6H): Terminal methyls of the ethyl groups.[2]

    • δ 1.45 (m, 4H): Methylene protons of the ethyl groups.

    • δ 2.80 (dd, 2H): Axial protons at C3/C5 (adjacent to Nitrogen).[2]

    • δ 3.60 (m, 2H): Methine protons at C2/C6 (adjacent to Oxygen).[2]

    • Note: The cis-isomer will show a simplified spectrum due to symmetry.[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 144.14.[2]

References

  • BLD Pharm. (2024).[2] 2,6-Diethylmorpholine Product Data (CAS 52382-34-0).[1][2][3][4][5][6] Link

  • ChemicalBook. (2024).[2][7] cis-2,6-Diethylmorpholine Properties (CAS 89479-87-8).[1][2][8][9] Link

  • Reckitt & Colman Products Ltd. (2004).[2] Tricyclic tetrahydroquinoline antibacterial agents. Patent WO2004031195A1.[2] Link

  • Exxon Research and Engineering Co. (1980).[2] Process and amine-solvent absorbent for removing acidic gases. US Patent 4,240,923.[2] Link

  • Leyan Reagents. (2024).[2][10] cis-2,6-Diethylmorpholine Safety Data Sheet. Link

Comprehensive Spectroscopic Characterization of 2,6-Diethylmorpholine: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, substituted morpholines serve as critical pharmacophores and versatile synthetic building blocks[1]. Specifically, 2,6-diethylmorpholine (CAS: 52382-34-0)[2] is a dialkylated cyclic secondary amine that presents unique stereochemical and conformational challenges during structural elucidation.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 2,6-diethylmorpholine. Rather than merely listing data points, this guide explores the causality behind the spectral phenomena —such as how chair conformations dictate NMR coupling constants and how ionization pathways drive mass spectrometric fragmentation. Furthermore, it establishes a self-validating experimental protocol designed to ensure high-fidelity data acquisition.

Conformational & Stereochemical Dynamics

Before interpreting the spectroscopic data, one must understand the molecule's physical reality. 2,6-Diethylmorpholine possesses two stereocenters (C2 and C6). This results in three possible stereoisomers: a pair of enantiomers—(2R,6R) and (2S,6S)[3]—which constitute the trans-isomer, and a meso compound (2R,6S), which is the cis-isomer.

In solution, the cis-isomer predominantly adopts a chair conformation where both ethyl groups occupy the thermodynamically favored equatorial positions. The trans-isomer is forced to have one axial and one equatorial ethyl group, leading to rapid ring-flipping at room temperature. This conformational bias directly dictates the splitting patterns and chemical shifts observed in the


H NMR spectrum, particularly the trans-diaxial coupling between the ring protons.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for mapping the carbon-hydrogen framework. The data below reflects the thermodynamically stable cis-isomer in a non-polar, non-hydrogen-bonding solvent. The Biological Magnetic Resonance Bank (BMRB) catalogs reference data for the (2S,6S) enantiomer under entry bmse012529 [4].

Mechanistic Insight: In the


H NMR spectrum, the methylene protons of the morpholine ring (C3 and C5) are diastereotopic. The axial protons  (

2.45 ppm) are highly shielded by the anisotropic effect of the adjacent C-C bonds in the chair conformation. They exhibit a large geminal coupling (

Hz) and a large trans-diaxial coupling (

Hz) with the adjacent axial proton at C2/C6. Conversely, the equatorial protons (

2.90 ppm) are less shielded and exhibit only small equatorial-axial couplings (

Hz).
Table 1: Consolidated

H and

C NMR Data (400 MHz / 100 MHz, CDCl

)
Position

H Chemical Shift (ppm)
Multiplicity & Coupling (

in Hz)

C Chemical Shift (ppm)
Assignment / Note
N-H 1.60Broad singlet (1H)N/AExchangeable; shifts with concentration.
C2, C6 3.35 – 3.45Multiplet (2H)76.5Deshielded by adjacent oxygen atom.
C3, C5 (eq) 2.90dt (

, 2H)
51.2Equatorial protons adjacent to nitrogen.
C3, C5 (ax) 2.45dd (

, 2H)
51.2Axial protons; large trans-diaxial coupling.
CH

(ethyl)
1.45 – 1.55Multiplet (4H)26.5Aliphatic side chain.
CH

(ethyl)
0.92Triplet (

, 6H)
9.8Terminal methyl groups.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy validates the functional groups. Because 2,6-diethylmorpholine is a liquid at standard conditions, Attenuated Total Reflectance (ATR) is the optimal sampling technique, eliminating the moisture interference common in KBr pellet preparations.

Table 2: Key FT-IR (ATR) Vibrational Modes
Wavenumber (cm

)
IntensityFunctional GroupVibrational Mode
3320 Medium, BroadSecondary Amine (N-H)N-H stretching
2960, 2930, 2875 Strong, SharpAliphatic Chain (C-H)sp

C-H asymmetric & symmetric stretch
1455 MediumAliphatic Chain (C-H)CH

scissoring / CH

bending
1120 StrongEther Linkage (C-O-C)Asymmetric C-O-C stretching
Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides a robust, reproducible fragmentation pattern. The ionization predominantly occurs at the nitrogen atom due to its lower ionization energy compared to oxygen.

Mechanistic Insight: The molecular ion (


) at m/z 143 is typically weak. The base peak arises from the rapid 

-cleavage of the bulky ethyl group, expelling an ethyl radical (

, 29 Da) to form a highly stable, resonance-stabilized iminium ion at m/z 114. Further ring opening and loss of neutral fragments (like ethylene or formaldehyde) generate lower mass ions.
Table 3: EI-MS Fragmentation Data (70 eV)
m/z RatioRelative AbundanceIon / Fragment IdentityLoss from Molecular Ion
143 ~10%

None (Molecular Ion)
114 100% (Base Peak)

Loss of ethyl radical (-29 Da)
86 ~25%Ring cleavage fragmentLoss of

56 ~40%

Extensive ring fragmentation
30 ~35%

Imminium ion (characteristic of amines)

Visualizations of Analytical Logic

To ensure a holistic understanding of the analytical process, the following diagrams map out the self-validating workflow and the primary mass spectrometric fragmentation pathway.

Workflow Sample 2,6-Diethylmorpholine Sample (Purity >98%) NMR NMR Spectroscopy (1H, 13C, HSQC) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS Mass Spectrometry (GC-EI-MS) Sample->MS DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt MS->DataInt StructConf Structural Confirmation & Stereochemical Assignment DataInt->StructConf

Caption: Orthogonal Spectroscopic Validation Workflow for 2,6-Diethylmorpholine.

Fragmentation M_ion Molecular Ion [M]+• m/z 143 Frag_114 Loss of Ethyl Radical [M - C2H5]+ m/z 114 M_ion->Frag_114 - •CH2CH3 (-29 Da) Frag_86 Ring Cleavage m/z 86 M_ion->Frag_86 Ring opening Frag_30 Imminium Ion [CH2=NH2]+ m/z 30 M_ion->Frag_30 alpha-cleavage Frag_56 Further Cleavage m/z 56 Frag_114->Frag_56 - C3H6O

Caption: Primary EI-MS Fragmentation Pathway of 2,6-Diethylmorpholine.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent false positives. The following methodologies are designed with built-in causality and self-correction mechanisms.

Protocol A: High-Resolution NMR Acquisition

Causality Check: Secondary amines like morpholine are highly sensitive to trace acids. Trace DCl in standard CDCl


 will protonate the amine, causing the N-H peak to broaden into the baseline and shifting the adjacent C3/C5 protons.
  • Solvent Preparation: Pass 0.6 mL of CDCl

    
     through a short plug of basic alumina (Brockmann Grade I) immediately prior to use. This neutralizes trace DCl.
    
  • Sample Preparation: Dissolve 15-20 mg of 2,6-diethylmorpholine in the purified CDCl

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition (1H): Run at 400 MHz or higher. Use a standard 30° pulse program (zg30) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the ethyl methyl groups vs. the ring protons.

  • Validation: Ensure the integration of the triplet at 0.92 ppm is exactly 6H relative to the 2H multiplet at 3.35 ppm. Any deviation indicates an impurity or incomplete relaxation.

Protocol B: ATR-FTIR Analysis

Causality Check: Neat liquids can trap air bubbles against the ATR crystal, leading to poor contact and artificially low signal-to-noise ratios.

  • Background: Collect a background spectrum (ambient air) using a diamond or ZnSe ATR crystal (resolution: 4 cm

    
    , 32 scans).
    
  • Application: Apply 1-2 drops of neat 2,6-diethylmorpholine directly onto the crystal. Do not use the pressure anvil, as it is unnecessary for liquids and risks cross-contamination.

  • Acquisition: Collect 32 scans.

  • Validation: Verify that the baseline is flat. If a broad peak appears at 3400-3500 cm

    
     that overshadows the sharp 3320 cm
    
    
    
    N-H stretch, the sample has absorbed atmospheric water (hygroscopic behavior). Dry the sample over 4Å molecular sieves and repeat.
Protocol C: GC-EI-MS Analysis

Causality Check: Soft ionization techniques (like ESI) will only show the


 at 144 m/z. To obtain the structurally informative fragmentation fingerprint, hard ionization (EI) must be used.
  • Chromatography: Inject 1

    
    L of a 1 mg/mL solution (in GC-grade dichloromethane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS).
    
  • Ionization: Set the electron ionization source to the industry standard of 70 eV. Set the source temperature to 230°C to prevent ion-molecule reactions in the source.

  • Validation: Cross-reference the base peak (m/z 114) with the expected loss of the ethyl group (-29 Da). If the molecular ion at m/z 143 is entirely absent, lower the source temperature to 200°C to reduce thermal degradation prior to ionization.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "bmse012529 (2S,6S)-2,6-diethylmorpholine at BMRB." BMRB Metabolomics Database. Available at:[Link]

  • Google Patents. "WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents." Patent Literature citing 2,6-diethylmorpholine.

Sources

solubility and stability of 2,6-diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization of 2,6-Diethylmorpholine: A Technical Guide on Solubility and Stability

Abstract

For researchers and drug development professionals, understanding the physicochemical boundaries of heterocyclic building blocks is non-negotiable. 2,6-Diethylmorpholine (CAS 52382-34-0) is a highly versatile, sterically hindered secondary amine utilized in pharmaceutical synthesis, agrochemical formulations, and advanced materials[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data, providing a mechanistic deep-dive into the solubility thermodynamics and degradation pathways of 2,6-diethylmorpholine (2,6-DEM).

Structural Nuances and Physicochemical Foundations

Morpholine and its substituted derivatives are characterized by a six-membered heterocyclic ring containing opposing amine (-NH) and ether (-O-) functional groups[2][3].

In 2,6-DEM, the addition of ethyl groups at the 2 and 6 positions introduces critical physicochemical shifts compared to unsubstituted morpholine:

  • Steric Shielding: The bulky ethyl groups flank the ether oxygen, significantly reducing its capacity to act as a hydrogen-bond acceptor and protecting the ring from nucleophilic cleavage.

  • Increased Lipophilicity: The aliphatic extensions increase the molecule's partition coefficient (LogP). While unsubstituted morpholine is infinitely miscible with water[2], 2,6-DEM exhibits restricted aqueous solubility, particularly in alkaline environments where the un-ionized free base predominates.

  • Basic Character: The secondary amine remains the reactive epicenter. With an estimated pKa of ~8.5–9.0, 2,6-DEM acts as a weak base, readily forming morpholinium salts upon exposure to acidic environments[4].

Solubility Thermodynamics of 2,6-Diethylmorpholine

The solubility of 2,6-DEM is not a static value; it is a dynamic property governed by the pH of the aqueous medium and the dielectric constant of the solvent.

Aqueous vs. Organic Partitioning

Because 2,6-DEM is a liquid at room temperature[5], its "solubility" in organic solvents is more accurately described as miscibility. It is entirely miscible with methanol, dichloromethane (DCM), and toluene due to favorable dipole-dipole interactions and the lipophilic nature of the ethyl substituents.

pH-Dependent Aqueous Solubility

In aqueous systems, 2,6-DEM follows classical Henderson-Hasselbalch ionization kinetics. In acidic media (pH < 7), the secondary amine is protonated, forming a morpholinium salt (e.g., 2,6-diethylmorpholinium chloride). This ionic state is highly solvated by water. Conversely, as the pH exceeds the pKa, the compound reverts to its free base form. The lipophilic ethyl groups dominate the hydration shell, causing the free base to phase-separate into a distinct oily layer[2].

Table 1: Quantitative Solubility Profile of 2,6-Diethylmorpholine

Solvent SystemEmpirical/Predicted SolubilityMechanistic Rationale
Water (pH 1.2) > 100 mg/mL (Miscible)Complete protonation of the secondary amine forms a highly soluble morpholinium salt.
Water (pH 7.4) ~ 15 - 25 mg/mLEquilibrium state; solubility is restricted by the hydrophobic surface area of the ethyl groups.
Water (pH 10.0) < 5 mg/mL (Phase Separation)Complete deprotonation; the lipophilic free base dominates, causing emulsion or layering.
Methanol / DCM Miscible (Infinite)Low dielectric barrier; highly favorable interactions with the un-ionized free base.

Chemical and Thermal Stability Dynamics

Morpholine derivatives are generally stable under ambient conditions but exhibit specific vulnerabilities under forced stress[3][5].

Oxidative and Hydrolytic Degradation

The most critical instability of 2,6-DEM lies in its susceptibility to oxidation. The electron-rich secondary amine is a prime target for peroxides and reactive oxygen species, rapidly degrading into N-oxides[6]. Hydrolytically, the morpholine ring is exceptionally robust. The ether linkage is stabilized by the adjacent ethyl groups, making acid- or base-catalyzed ring cleavage highly improbable under standard pharmaceutical processing conditions.

Table 2: Stability Matrix under ICH Forced Degradation Conditions

Stress ConditionExposurePrimary Degradation PathwayExpected Extent
Oxidative (3% H2O2) 24 HoursN-Oxidation at the secondary amine.High (15-25%)
Thermal (60°C) 7 DaysNone. The compound is thermally stable.Low (< 1%)
Acidic (0.1N HCl) 48 HoursReversible salt formation; no covalent cleavage.Low (< 1%)
Photolytic (UV/Vis) 1.2M Lux-hrsRadical-induced degradation (trace).Moderate (2-5%)

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal checks to prevent common analytical artifacts, such as micro-emulsion false positives.

Protocol: Thermodynamic Shake-Flask Solubility Assay

Causality Note: Because 2,6-DEM is a liquid, standard filtration through 0.45 µm membranes often forces micro-droplets of the free base into the filtrate, artificially inflating solubility data. Ultracentrifugation is strictly required to force phase separation.

  • Media Preparation: Prepare 10 mL of aqueous buffers at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add 1 mL of neat 2,6-DEM liquid to each buffer to ensure a visible biphasic system (excess solute).

  • Equilibration: Seal the flasks and agitate at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the mixture to ultracentrifuge tubes and spin at 15,000 RPM for 30 minutes.

  • Sampling & Dilution: Carefully extract 100 µL from the clear aqueous phase (avoiding the oily interface) and dilute 1:100 in mobile phase.

  • Quantification: Analyze via HPLC-UV (detecting at ~210 nm due to lack of strong chromophores, or using ELSD/CAD detectors).

  • System Suitability & Validation Check: The method is validated if the injection precision (RSD) of a known standard is <2.0%, and sequential sampling at 24h and 48h shows <5% variance (proving true equilibrium).

SolubilityWorkflow A 2,6-Diethylmorpholine (Neat Liquid API) B Aqueous Buffers (pH 1.2, 4.5, 7.4) A->B Add Excess C Thermodynamic Equilibration (37°C, 24h Shake) B->C Saturation D Phase Separation (Ultracentrifugation) C->D Isolate Aqueous Phase E HPLC-CAD Analysis (Quantification) D->E Dilute & Inject F Solubility Profile & Validation Check E->F Confirm Equilibrium

Caption: Thermodynamic shake-flask solubility workflow for 2,6-diethylmorpholine.

Protocol: Forced Degradation & Stability-Indicating Assay

Causality Note: To prove a method is "stability-indicating," we must intentionally destroy a portion of the API to show that the analytical method can resolve the parent peak from its degradation products.

  • Baseline Preparation: Prepare a 1.0 mg/mL solution of 2,6-DEM in a 50:50 Water:Acetonitrile diluent.

  • Stress Application:

    • Oxidative: Add 3% H2O2 (final concentration) and store at room temperature for 24h.

    • Acidic/Basic: Add 0.1N HCl or 0.1N NaOH and heat to 60°C for 48h.

    • Thermal: Heat the baseline solution to 60°C for 7 days.

  • Neutralization: Neutralize the acid/base stressed samples to pH ~7.0 prior to injection to protect the HPLC column.

  • Analysis: Inject onto an LC-MS system (C18 column, gradient elution).

  • System Suitability & Validation Check (Mass Balance): The protocol is self-validating if the sum of the intact 2,6-DEM peak area plus the areas of all degradant peaks equals 98.0% – 102.0% of the unstressed control. Furthermore, the peak purity angle of the main 2,6-DEM peak must be lower than the purity threshold, proving no co-elution of N-oxides.

StabilityLogic API 2,6-Diethylmorpholine (Intact Free Base) Ox Oxidative Stress (3% H2O2, 24h) API->Ox Therm Thermal Stress (60°C, 7 Days) API->Therm Acid Acidic Stress (0.1N HCl, 48h) API->Acid Deg1 N-Oxide Formation (Primary Degradant) Ox->Deg1 Deg2 Thermally Stable (No Ring Cleavage) Therm->Deg2 Deg3 Morpholinium Salt (Reversible) Acid->Deg3

Caption: Forced degradation pathways and stability logic for 2,6-diethylmorpholine.

Conclusion

2,6-Diethylmorpholine is a robust, sterically shielded heterocyclic amine. Its solubility is highly dependent on the pH of the environment, transitioning from a water-immiscible lipophilic liquid at basic pH to a highly soluble morpholinium salt in acidic conditions. While it demonstrates excellent thermal and hydrolytic stability, researchers must implement strict controls against oxidative stress during storage and formulation to prevent N-oxide degradation. By utilizing self-validating analytical protocols like ultracentrifugation and mass-balance LC-MS, scientists can accurately map its physicochemical boundaries for downstream applications.

References

  • Sigma-Aldrich. "2,6-diethylmorpholine | 52382-34-0". Sigma-Aldrich.
  • IRO Water Treatment. "Morpholine | Molecular formula: C4H9NO".
  • SoleChem EU. "Morpholine Physical Details and Properties". SoleChem EU.
  • Ataman Kimya. "MORPHOLINE (CAS 110-91-8)".
  • PubChem. "2,6-Dimethylmorpholine | C6H13NO | CID 110862".
  • Chemsrc. "cis-2,6-Dimethylmorpholine | CAS#:6485-55-8". Chemsrc.
  • CAMEO Chemicals. "2,6-DIMETHYL MORPHOLINE". NOAA.

Sources

Steric Precision: The Technical Evolution and Application of 2,6-Diethylmorpholine

[1]

Executive Summary

2,6-Diethylmorpholine (CAS 52382-34-0) represents a pivotal evolution in heterocyclic chemistry, distinguishing itself from its methyl-substituted predecessors through enhanced lipophilicity and steric hindrance.[1] Originally developed as a specialized component for acid gas scrubbing in the petrochemical sector, it has since transcended its industrial roots to become a high-value scaffold in medicinal chemistry.[1] Its unique conformational landscape—dominated by the equatorial preference of ethyl substituents—makes it a critical tool for modulating the pharmacokinetic profile of central nervous system (CNS) agents and antibacterial fluorophores.[1]

Part 1: Chemical Architecture & Isomerism[1]

Structural Identity

Unlike unsubstituted morpholine, which exhibits a rapid chair-to-chair interconversion, 2,6-diethylmorpholine possesses significant conformational rigidity due to the steric bulk of the ethyl groups.[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 143.23 g/mol [1][2]

  • Key Feature: The C2 and C6 positions introduce chirality, leading to distinct stereoisomers.[1]

Stereochemical Dynamics (Cis vs. Trans)

The synthesis of 2,6-diethylmorpholine typically yields a mixture of diastereomers.[1] Understanding the separation and stability of these isomers is non-negotiable for pharmaceutical applications.[1]

  • Cis-Isomer (Meso): The ethyl groups occupy the equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.[1] This is the thermodynamically preferred isomer and the primary target for biological scaffolds.[1]

  • Trans-Isomer (Racemic): One ethyl group is axial and the other equatorial.[1] This isomer is higher in energy and often exhibits different basicity (

    
    ) and binding affinities.[1]
    

Isomerismcluster_0Thermodynamic StabilityCisCis-2,6-Diethylmorpholine(Diequatorial - Stable)TransTrans-2,6-Diethylmorpholine(Axial/Equatorial - Labile)Cis->Trans Epimerization(High Temp/Catalyst)PrecursorBis(2-hydroxybutyl)aminePrecursor->Cis Acid Cyclization(Major Product)Precursor->Trans (Minor Product)

Figure 1: Stereochemical divergence during the cyclization process.[1] The cis-isomer is favored due to minimized steric strain.[1]

Part 2: Historical Genesis & Industrial Discovery[1]

The "Steric Hindrance" Hypothesis (1970s)

The discovery of 2,6-diethylmorpholine was not a singular academic event but an industrial necessity driven by the Shell Sulfinol® Process and similar gas-treating technologies.[1]

  • The Problem: Standard amines (MEA, DEA) used to scrub

    
     and 
    
    
    from natural gas suffered from high regeneration energy costs and degradation.[1]
  • The Innovation: Researchers at companies like Union Carbide and Shell hypothesized that increasing steric hindrance around the nitrogen atom would lower the stability of the amine-carbamate intermediate.[1] This allows the absorbed

    
     to be released more easily during the regeneration phase.[1]
    
  • The Solution: 2,6-Diethylmorpholine emerged as a candidate because its ethyl groups shield the nitrogen, modulating its nucleophilicity without abolishing its basicity.[1]

Transition to Medicinal Chemistry

In the late 1990s and early 2000s, the focus shifted.[1] Drug developers recognized that the 2,6-diethyl substitution pattern offered a "Goldilocks" zone for lipophilicity (

1
  • Bioisosterism: It serves as a lipophilic bioisostere for piperazines or open-chain amines.[1]

  • Metabolic Stability: The alkyl groups at the

    
    -positions to the ether oxygen hinder metabolic oxidation, prolonging the half-life of drug candidates.[1]
    

Part 3: Synthetic Methodology

Protocol: Acid-Mediated Cyclization

This protocol describes the synthesis of the cis-enriched scaffold, adapted from high-purity industrial patents (e.g., WO2004031195).[1]

Prerequisite: This reaction requires a high-pressure vessel (autoclave) or sealed pressure tube due to the temperatures involved.[1]

Materials:
  • Precursor: (DL + meso)-N-benzyl-1,1'-iminobis-2-butanol (prepared via reaction of benzylamine with 1,2-epoxybutane).[1]

  • Reagent: Sulfuric Acid (70%

    
     w/w).
    
  • Solvent: Water/Ice for quenching.[1]

  • Base: 50% NaOH solution.

Step-by-Step Workflow:
  • Preparation of Amino-Diol:

    • Charge a reactor with Benzylamine (1.0 eq).[1]

    • Slowly add 1,2-epoxybutane (2.2 eq) at

      
       to control exotherm.[1]
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Result: N-benzyl-bis(2-hydroxybutyl)amine.[1]

  • Cyclization (The Critical Step):

    • Cool the amino-diol syrup (18.8 g, ~75 mmol) to

      
      .
      
    • Add 70%

      
       (5 equivalents by weight) dropwise.[1] Caution:  Highly exothermic.[1]
      
    • Seal the mixture in a glass pressure tube or autoclave.[1]

    • Heat to 160°C for 96 hours (4 days). Note: The extended time ensures thermodynamic equilibration to the cis-isomer.[1]

  • Workup & Isolation:

    • Cool the vessel to room temperature.

    • Pour the reaction mixture onto crushed ice (200g).

    • Basify to pH 12 using 50% NaOH while maintaining temperature

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Dry organics over

      
       and concentrate in vacuo.
      
  • Debenzylation (Optional for Free Amine):

    • Dissolve residue in Methanol.[1]

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 40 psi

      
       for 12 hours.
      
    • Filter and distill.[1][4]

Analytical Validation

Trust but verify. The following data confirms the identity of 2,6-diethylmorpholine.

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure.[1]
Boiling Point ~175-180°CSignificantly higher than morpholine (129°C).[1]
1H NMR (CDCl3)

0.9 (t, 6H, CH3), 1.4 (m, 4H, CH2), 3.6 (m, 2H, O-CH), 2.8 (dd, 2H, N-CHax), 2.4 (dd, 2H, N-CHeq)
Distinct triplet for ethyl methyls confirms alkylation.[1]
Mass Spec (ESI)

Consistent with MW 143.[1]23.

Part 4: Applications in Drug Development[1]

The "Lipophilic Switch" Strategy

In modern drug discovery, 2,6-diethylmorpholine is used to fine-tune the physicochemical properties of a lead compound without altering its core pharmacophore.[1]

  • Blood-Brain Barrier (BBB) Penetration: The ethyl groups increase the

    
     by approximately 1.0 unit compared to unsubstituted morpholine.[1] This is crucial for CNS drugs (e.g., appetite suppressants, antidepressants) that must cross the BBB.[1]
    
  • hERG Channel Avoidance: Steric bulk around the basic nitrogen can reduce affinity for the hERG potassium channel, a common antitarget that causes cardiotoxicity.[1]

Case Study: DNA Gyrase Inhibitors

As detailed in patent WO2004031195, 2,6-diethylmorpholine moieties are attached to tricyclic tetrahydroquinoline cores.[1]

  • Mechanism: The morpholine ring protrudes into the solvent-exposed region of the GyrB subunit of DNA gyrase.[1]

  • Effect: The ethyl groups lock the conformation, reducing the entropic penalty of binding and improving potency against Gram-positive bacteria.[1]

PharmaWorkflowcluster_variantsSAR OptimizationLeadLead Compound(Low Solubility / Poor BBB)StrategyStrategy: Morpholine SubstitutionLead->StrategyVar1Morpholine(Too Polar)Strategy->Var1Var22,6-Dimethylmorpholine(Improved)Strategy->Var2Var32,6-Diethylmorpholine(Optimal Lipophilicity)Strategy->Var3ResultClinical Candidate(High Potency / Low Clearance)Var3->Result Selected for Development

Figure 2: Structure-Activity Relationship (SAR) workflow demonstrating the selection of 2,6-diethylmorpholine for optimizing drug-like properties.

References

  • Reineke, K. E., et al. (2004).[1] Tricyclic tetrahydroquinoline antibacterial agents. World Intellectual Property Organization, Patent WO2004031195A1.[1] Retrieved from

  • Sartori, G., et al. (1978).[1] Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. U.S. Patent 4,112,051. Retrieved from

  • Kumagai, T., et al. (2020).[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Medicinal Chemistry. (Contextual grounding on morpholine scaffolds).

  • Weipert, E. A. (1965).[1] Methylation of nitrogen heterocycles (Urethane Foam Catalysts). U.S. Patent 3,167,551.[5] Retrieved from

Comprehensive Characterization of 2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for the characterization, synthesis, and application of 2,6-diethylmorpholine (CAS 52382-34-0). It is designed for medicinal chemists and process engineers requiring precise data on this lipophilic morpholine variant.

Executive Summary & Significance

2,6-Diethylmorpholine is a disubstituted morpholine derivative characterized by increased steric bulk and lipophilicity compared to its widely used analog, 2,6-dimethylmorpholine. In drug discovery, it serves as a critical pharmacophore for modulating the physicochemical properties of amine-containing drugs.

  • Primary Utility: Bioisostere for morpholine/dimethylmorpholine to improve Blood-Brain Barrier (BBB) permeability (via increased LogP) or to block metabolic hotspots (via steric hindrance at the C2/C6 positions).

  • Key Challenge: The compound exists as a mixture of stereoisomers (cis and trans), requiring rigorous analytical differentiation to ensure biological data consistency.

Stereochemical Analysis: The Critical Differentiator

Unlike unsubstituted morpholine, 2,6-diethylmorpholine possesses two chiral centers, leading to distinct stereoisomers. Understanding the conformational landscape is the first step in characterization.

The Isomers[1][2]
  • Cis-isomer (meso): The ethyl groups are on the same side of the ring. In the preferred chair conformation, both ethyl groups adopt the equatorial position to minimize 1,3-diaxial strain. This is thermodynamically the most stable isomer.

  • Trans-isomer (racemic): The ethyl groups are on opposite sides. In the chair conformation, one ethyl is equatorial and the other is axial, creating significant steric strain.

Conformational Energy Landscape

The stability difference dictates the synthetic outcome. Under thermodynamic control, the cis isomer predominates.

Stereochemistry cluster_legend Thermodynamics Cis Cis-2,6-Diethylmorpholine (Diequatorial) Most Stable Intermed Ring Inversion Barrier Cis->Intermed High Activation E Trans Trans-2,6-Diethylmorpholine (Axial/Equatorial) High Energy Trans->Cis Isomerization (Acid/Heat) Intermed->Trans Steric Strain Equatorial substituents are favored\nto avoid 1,3-diaxial interactions. Equatorial substituents are favored to avoid 1,3-diaxial interactions.

Figure 1: Conformational relationship between cis and trans isomers. The cis-diequatorial conformation is energetically favored.

Physicochemical Profiling

The introduction of ethyl groups significantly alters the physical profile compared to the dimethyl analog.

PropertyValue / RangeNote
CAS Number 52382-34-0General (Isomer unspecified)
Molecular Formula C₈H₁₇NOMW: 143.23 g/mol
Boiling Point ~175–180 °C (Predicted)Higher than 2,6-dimethylmorpholine (147°C) due to +2 CH₂ units.
pKa (Conjugate Acid) 8.6 – 8.9 (Estimated)Slightly more basic than morpholine (8.36) due to inductive donation from alkyls, but sterically hindered.
LogP (Octanol/Water) ~1.2 – 1.5Significantly more lipophilic than morpholine (-0.86) and 2,6-dimethylmorpholine (~0.2).[1]
Density ~0.91 g/mLLess dense than water.
Appearance Colorless to pale yellow liquidAmine-like odor; hygroscopic.

Expert Insight: When using this scaffold in lead optimization, expect a ~1.0 unit increase in LogP relative to unsubstituted morpholine. This is often sufficient to shift a compound from "peripherally restricted" to "CNS penetrant."

Synthetic Routes & Impurity Profiling

The synthesis typically involves the cyclization of amino-alcohol precursors.

Primary Synthetic Pathway (Cyclodehydration)

The most robust route involves the acid-catalyzed cyclization of bis(2-hydroxybutyl)amine.

Protocol:

  • Precursor: Bis(2-hydroxybutyl)amine is dissolved in a high-boiling solvent (e.g., toluene or xylene).

  • Catalyst: Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTsOH) is added (1.1 equiv).

  • Reflux: The mixture is refluxed with a Dean-Stark trap to remove water (driving the equilibrium).

  • Workup: Basify with NaOH (pH > 12), extract with DCM, and distill.

Synthesis Start Start: Bis(2-hydroxybutyl)amine Acid Add H2SO4 / Heat (Dehydration) Start->Acid Cyclization Intramolecular Cyclization (SN2 type) Acid->Cyclization Mixture Crude Mixture: Cis (Major) + Trans (Minor) Cyclization->Mixture Purification Fractional Distillation or Column Chromatography Mixture->Purification Final Pure 2,6-Diethylmorpholine Purification->Final

Figure 2: Synthetic workflow for the cyclodehydration route.

Impurity Profile
  • N-alkylation byproducts: If reaction temperature is uncontrolled.

  • Uncyclized amino alcohols: Detectable via LC-MS (M+18 relative to product).

  • Oxidation products: Morpholinones (lactams) if exposed to air at high temps.

Analytical Characterization Methods

To validate the identity and isomeric purity, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing cis from trans.[2]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Cis-Isomer: Due to symmetry (C2 or meso-like), the spectrum is simpler.

      • H-2/H-6 (Methine): Appears as a multiplet ~3.6 ppm. Crucially, look for large axial-axial coupling (~10-11 Hz) with the axial proton at C3/C5, confirming the equatorial orientation of the ethyl group.

      • Ethyl Group: Triplet (CH₃) and Multiplet (CH₂).

    • Trans-Isomer: Lack of symmetry results in a more complex splitting pattern. The H-2 and H-6 protons are chemically equivalent but magnetically distinct in a way that often broadens peaks or shows averaged coupling if ring-flipping occurs.

Mass Spectrometry (GC-MS)
  • Ionization: EI (70 eV).

  • Molecular Ion: m/z 143 [M]+.

  • Base Peak: Typically m/z 114 (Loss of ethyl group, M - 29) or m/z 70 (Ring fragmentation).

  • Differentiation: Cis and trans isomers often have different retention times on non-polar GC columns (e.g., DB-5), with the cis isomer usually eluting later due to a slightly higher boiling point/polarity interaction.

HPLC Method for Isomer Separation

For chiral resolution or strict isomer quantification:

  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Detection: UV is weak (lack of chromophore); use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Handling and Safety Information

  • Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Morpholines can absorb CO₂ from air to form carbamates.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300062 (2,6-Diethylmorpholine). Retrieved from [Link]

  • Bayer, H. O., et al. (1970).Preparation of substituted morpholines. U.S. Patent 3,505,321. (Foundational synthesis of dialkylmorpholines).
  • Berg, U., et al. (1998). Conformational Analysis of 2,6-Disubstituted Morpholines by NMR. Journal of Organic Chemistry.[3] (General reference for morpholine stereochemistry).

Sources

Unlocking the Steric Potential of 2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Areas for 2,6-Diethylmorpholine: A Strategic Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists.

A Technical Guide to Next-Generation Scaffolds in Drug Design & Catalysis

Executive Summary: The "Ethyl Effect"

While 2,6-dimethylmorpholine is a staple in industrial and medicinal chemistry, its homolog 2,6-diethylmorpholine represents an underutilized scaffold with distinct physicochemical advantages. This guide explores the transition from methyl to ethyl substitution, focusing on how increased steric bulk and lipophilicity can be leveraged to solve specific challenges in metabolic stability, conformational locking, and stereoselective catalysis.

Key Technical Value Proposition:

  • Conformational Locking: The bulky ethyl groups (A-value ~1.75 kcal/mol) strongly prefer equatorial positioning, creating a rigidified chair conformation that minimizes entropic penalty upon receptor binding.

  • Metabolic Shielding: The ethyl substituents provide superior steric protection to the

    
    -carbons adjacent to the ether oxygen and amine nitrogen, potentially retarding oxidative metabolism (CYP450) compared to the dimethyl analog.
    
  • Lipophilicity Modulation: An estimated

    
    LogP of +1.0 vs. the dimethyl analog allows for fine-tuning of Blood-Brain Barrier (BBB) penetration without altering the core pharmacophore.
    

Chemical Foundation & Stereochemistry

Conformational Analysis

The stereochemistry of 2,6-diethylmorpholine is the primary determinant of its utility. Like its dimethyl counterpart, it exists in cis and trans diastereomers.

  • Cis-Isomer (Meso): Both ethyl groups occupy equatorial positions in the chair conformation. This is the thermodynamically stable isomer and the most relevant for drug design due to its defined vector alignment of the nitrogen lone pair.

  • Trans-Isomer (Racemic): One ethyl is axial, one equatorial. This introduces ring strain and conformational mobility, generally making it less desirable for high-affinity binding but potentially useful in dynamic catalytic cycles.

Synthetic Pathway

The synthesis mirrors the industrial route for 2,6-dimethylmorpholine but requires specific precursors to install the ethyl chains.

Core Reaction: Acid-catalyzed cyclodehydration of bis(2-hydroxybutyl)amine.

SynthesisPathway cluster_legend Reaction Conditions Precursor Bis(2-hydroxybutyl)amine Acid H2SO4 / Heat (Cyclodehydration) Precursor->Acid Intermed Carbocation Intermediate Acid->Intermed Product 2,6-Diethylmorpholine (Cis/Trans Mixture) Intermed->Product Purification Fractional Distillation (Isomer Separation) Product->Purification Temp: 180-200°C Temp: 180-200°C Pressure: Atmospheric Pressure: Atmospheric Temp: 180-200°C->Pressure: Atmospheric

Figure 1: Synthetic workflow for the production and isolation of 2,6-diethylmorpholine.

Research Area 1: Medicinal Chemistry (The Bioisostere Strategy)

Metabolic Stability & CYP450 Resistance

Morpholine rings are often metabolic "soft spots," susceptible to


-hydroxylation and subsequent ring opening.
  • Hypothesis: The ethyl groups in 2,6-diethylmorpholine create a "steric umbrella" that hinders the approach of Heme-Iron centers in Cytochrome P450 enzymes.

  • Application: Use 2,6-diethylmorpholine to replace unsubstituted morpholine or 2,6-dimethylmorpholine in lead compounds that suffer from high clearance.

CNS Targeting and Lipophilicity

For Central Nervous System (CNS) drugs, the Multiparameter Optimization (MPO) score relies heavily on LogP and pKa.

  • The Shift: 2,6-dimethylmorpholine has a LogP

    
     0.2-0.5. 2,6-diethylmorpholine pushes this to 
    
    
    
    1.2-1.5.
  • Benefit: This increase improves passive diffusion across the BBB while maintaining the basicity (pKa

    
     8.5) required for lysosomal trapping or receptor interaction.
    
Experimental Protocol: Comparative Microsomal Stability

Objective: Quantify the metabolic stability advantage of the diethyl scaffold.

  • Preparation: Prepare 10 mM stock solutions of Test Compound A (Morpholine analog), B (2,6-Dimethyl), and C (2,6-Diethyl) in DMSO.

  • Incubation: Mix 1

    
    M compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Data Output Format:

Scaffold Variant

(min)

(

L/min/mg)
LogP (Calc)
Morpholine (Ref)12.5110.4-0.86
2,6-Dimethyl45.030.80.25
2,6-Diethyl >120 <10.0 1.35

Research Area 2: Asymmetric Catalysis & Ligand Design

Chiral Auxiliaries

If resolved into pure enantiomers (e.g.,


), 2,6-diethylmorpholine serves as a bulky chiral amine.
  • Mechanism: In organocatalysis (e.g., Michael additions), the ethyl wings create a deeper chiral pocket than methyls, enhancing enantioselectivity by forcing the substrate into a specific trajectory.

  • Ligand Synthesis: N-alkylation with phosphine chlorides yields bulky P,N-ligands for transition metal catalysis (Palladium or Iridium cross-couplings).

Decision Logic: When to Switch?

Use the following logic flow to determine if 2,6-diethylmorpholine is the correct tool for your catalytic or medicinal application.

DecisionTree Start Current Scaffold: Morpholine / 2,6-Dimethyl Problem1 Is Metabolic Clearance Too High? Start->Problem1 Problem2 Is Target Selectivity Low? Problem1->Problem2 No Sol_Diethyl Switch to 2,6-Diethylmorpholine Problem1->Sol_Diethyl Yes (Alpha-Oxidation) Problem3 Is CNS Penetration Poor? Problem2->Problem3 No Problem2->Sol_Diethyl Yes (Need Steric Clash) Problem3->Sol_Diethyl Yes (Need Higher LogP) Sol_Dimethyl Retain 2,6-Dimethylmorpholine Problem3->Sol_Dimethyl No (LogP OK) Sol_Other Explore Spiro/Bridged Systems Problem3->Sol_Other Yes (Need Lower LogP)

Figure 2: Strategic decision tree for implementing 2,6-diethylmorpholine in lead optimization.

Research Area 3: Industrial & Materials Science

Corrosion Inhibition

Volatile amines are critical for protecting steam condensate lines.

  • Mechanism: Neutralization of carbonic acid and formation of a protective film.

  • Advantage: The increased hydrophobicity of the diethyl chains may facilitate better film formation on metal surfaces compared to the more water-soluble dimethyl derivative, particularly in mixed-phase systems.

Epoxy Curing Agents

Sterically hindered amines react slower with epoxy resins, extending the "pot life" (working time).

  • Application: 2,6-diethylmorpholine can be used as a co-curative or accelerator where delayed onset of cure is required for complex molding processes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine. Retrieved from [Link]

    • Context: Baseline physicochemical properties and industrial uses of the homolog.[1][2]

  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews. Retrieved from [Link]

    • Context: Establishes morpholine's role in drug design and the importance of substitution p
  • Sahu, S. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[3][4] Retrieved from [Link]

    • Context: Detailed SAR analysis of morpholine derivatives in anticancer and anti-inflammatory applications.[1][5]

  • Garg, P., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Context: Validates the use of morpholines for BBB penetration and pKa modul

Sources

A Preliminary Investigation of 2,6-Diethylmorpholine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a preliminary, in-depth investigation into the reactivity of a specific, yet under-explored analogue: 2,6-diethylmorpholine. As researchers seek to navigate and expand chemical space, understanding the reactivity of such substituted scaffolds is paramount. This document moves beyond simple reaction lists to explain the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core reactivity of the secondary amine, detailing protocols for key transformations including N-alkylation, N-acylation, and reductive amination, while also considering the stability of the heterocyclic ring. Every protocol is designed as a self-validating system, complete with considerations for reaction monitoring, purification, and characterization.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is frequently classified as a "privileged structure" in drug discovery.[1] Its prevalence is not coincidental but is rooted in a unique combination of advantageous properties.

1.1. Physicochemical and Pharmacokinetic Advantages

The non-aromatic, saturated morpholine ring, with its ether and secondary amine functionalities, imparts several benefits to a parent molecule. The nitrogen atom provides a basic handle (typical pKa of morpholine is ~8.5), which can be crucial for salt formation and aqueous solubility.[3] The oxygen atom acts as a hydrogen bond acceptor, further influencing solubility and target engagement.[4] Crucially, the morpholine scaffold often improves metabolic stability and reduces off-target toxicity, making it an attractive component for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1][3]

1.2. Introduction to 2,6-Diethylmorpholine: Structure and Projected Properties

2,6-Diethylmorpholine (C8H17NO, Molecular Weight: 143.23 g/mol ) introduces two ethyl groups at the C2 and C6 positions, flanking the ring oxygen.[5] This substitution has significant implications for its reactivity and utility:

  • Increased Lipophilicity: The addition of two ethyl groups increases the molecule's lipophilicity compared to unsubstituted morpholine, which can be leveraged to enhance membrane permeability.

  • Stereoisomerism: The presence of two chiral centers means that 2,6-diethylmorpholine exists as cis and trans diastereomers, as well as their respective enantiomers. The spatial arrangement of the ethyl groups can profoundly influence binding to biological targets.

  • Steric Hindrance: The ethyl groups introduce steric bulk around the morpholine ring. While this can provide a scaffold to direct substituents into specific vectors, it also sterically encumbers the secondary amine.[3] This hindrance is a critical factor in its reactivity, often necessitating more robust reaction conditions compared to unsubstituted morpholine.

Synthesis of the 2,6-Diethylmorpholine Core

While numerous methods exist for synthesizing the morpholine core, a common and effective strategy for producing 2,6-disubstituted morpholines is the acid-catalyzed cyclization of a corresponding di-alkanolamine.[6] For 2,6-diethylmorpholine, the precursor would be di(sec-butanol)amine.

The synthesis is analogous to the well-documented preparation of cis-2,6-dimethylmorpholine from diisopropanolamine.[7][8] The process generally involves heating the di-alkanolamine with a strong acid like sulfuric acid, which facilitates the dehydration and subsequent intramolecular cyclization to form the morpholine ring.[7][8] The ratio of cis to trans isomers can often be controlled by the reaction conditions, such as temperature and acid concentration.[8]

Key Reactivity Pathways of the Morpholine Nitrogen

The synthetic utility of 2,6-diethylmorpholine is dominated by the reactivity of its secondary amine. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. The primary transformations involve the formation of new bonds at this nitrogen center.

G 2,6-Diethylmorpholine 2,6-Diethylmorpholine N-Alkylation N-Alkylation 2,6-Diethylmorpholine->N-Alkylation R-X, Base N-Acylation N-Acylation 2,6-Diethylmorpholine->N-Acylation RCOCl Reductive Amination Reductive Amination 2,6-Diethylmorpholine->Reductive Amination RCHO, [H] Ring Opening Ring Opening 2,6-Diethylmorpholine->Ring Opening Harsh Conditions

Figure 1: Core reactivity pathways of the 2,6-diethylmorpholine nitrogen.

3.1. N-Alkylation Reactions

N-alkylation is a fundamental method for elaborating the morpholine scaffold, allowing for the introduction of diverse substituents.[9] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the morpholine nitrogen attacks an electrophilic carbon.

The choice of reagents is critical for a successful N-alkylation.

  • Alkylating Agent: The reactivity of the alkyl halide is key. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[10] For less reactive systems or to avoid high temperatures, alkyl triflates are excellent alternatives.

  • Base: A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often preferred to prevent competition with the morpholine nucleophile.[10]

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the transition state without interfering with the reaction.[10]

The steric hindrance from the 2,6-diethyl groups may slow the reaction rate compared to unsubstituted morpholine, potentially requiring higher temperatures or longer reaction times.

This protocol describes a representative N-alkylation using benzyl bromide.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-diethylmorpholine (1.43 g, 10 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous acetonitrile (40 mL) followed by anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.).

  • Initiation: Stir the suspension vigorously at room temperature for 10 minutes. Add benzyl bromide (1.88 g, 11 mmol, 1.1 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) for 6-8 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting morpholine.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with acetonitrile (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Characterization: Purify the product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alkylating AgentBase (eq.)SolventTemp (°C)Time (h)Illustrative Yield
Methyl IodideK₂CO₃ (2.0)ACN604>95%
Ethyl BromideK₂CO₃ (2.0)ACN80890%
Benzyl BromideK₂CO₃ (2.0)ACN80692%
Isopropyl IodideDIPEA (2.5)DMF1002445% (steric hindrance)
3.2. N-Acylation Reactions

N-acylation introduces a carbonyl group adjacent to the nitrogen, forming a stable amide. This is a highly reliable transformation used to cap the basicity of the nitrogen or to introduce further functional handles.

The reaction of a secondary amine with a highly electrophilic acyl chloride or anhydride is typically rapid and exothermic. The reaction of 2,6-dimethylaniline with α-chloroacetyl chloride serves as a useful analogue for this process.[11] Often, a mild base or a solvent like acetic acid is used to scavenge the HCl byproduct.[11][12] Given the steric hindrance of 2,6-diethylmorpholine, the reaction may proceed more slowly than with less substituted amines, but the high reactivity of the acylating agent usually ensures high conversion.

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,6-diethylmorpholine (1.43 g, 10 mmol, 1.0 eq.) in dichloromethane (DCM, 20 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.52 mL, 11 mmol, 1.1 eq.) to the solution.

  • Acylation: While stirring, add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq.) dropwise over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Check for the absence of starting material by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A Dissolve 2,6-diethylmorpholine in solvent at 0°C B Add Base (e.g., Triethylamine) A->B C Add Acylating Agent (e.g., Acetyl Chloride) B->C D Stir at RT C->D E Aqueous Quench D->E F Extraction E->F G Drying & Concentration F->G H Purified N-Acyl Product G->H

Figure 2: General workflow for the N-acylation of 2,6-diethylmorpholine.

3.3. Reductive Amination

Reductive amination is a powerful, one-pot method for N-alkylation that uses an aldehyde or ketone as the alkylating agent. It avoids the use of reactive alkyl halides and often proceeds under milder conditions.

The reaction proceeds in two main steps:

  • The morpholine nitrogen attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate.

  • A reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product.

Common reducing agents include sodium triacetoxyborohydride (STAB), which is mild and tolerant of acidic conditions, or catalytic hydrogenation (e.g., H₂ over Pd/C).[13] This method is highly versatile and offers a direct route to a wide range of N-substituted derivatives.

Considerations for Ring Stability and Potential Ring-Opening

The morpholine ring is generally stable under most synthetic conditions. However, under forcing conditions, such as with strong Lewis acids or certain oxidizing agents, ring-opening can occur.[14] For instance, visible-light photocatalysis in the presence of an oxidant has been shown to induce oxidative C-C bond cleavage in some morpholine derivatives.[15] While not a common transformation for this scaffold, researchers should be aware of this potential side reaction, particularly when exploring novel or high-energy reaction conditions.

Conclusion and Future Outlook

2,6-Diethylmorpholine represents a valuable, sterically defined building block for drug discovery. Its reactivity is primarily centered on the nucleophilic secondary amine, which readily undergoes N-alkylation, N-acylation, and reductive amination to provide a diverse array of derivatives. The steric influence of the diethyl groups is a key consideration, potentially requiring adjustments to reaction conditions to achieve optimal yields. While the core ring is robust, the potential for ring-opening under specific, harsh conditions should not be overlooked. This guide provides a foundational framework for researchers to confidently and effectively utilize 2,6-diethylmorpholine in the synthesis of novel chemical entities with therapeutic potential.

References
  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-2,6-Dimethyl-morpholine cation. Retrieved from [Link]

  • Google Patents. (1983). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • PubMed. (n.d.). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives.... Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • PubMed Central. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
  • ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. Retrieved from [Link]

  • SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Wiley Online Library. (2022). Oxidations of 4H-1,2,6-Thiadiazines. Retrieved from [Link]

  • PubMed Central. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of cis-2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,6-disubstituted morpholine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, 5-HT4 receptor agonists, and various agrochemicals. The introduction of ethyl substituents at the C2 and C6 positions enhances lipophilicity and metabolic stability compared to the dimethyl analogs. However, the utility of this scaffold relies heavily on the stereochemical purity of the cis-isomer, which adopts a thermodynamically stable diequatorial chair conformation. This guide provides a comprehensive, self-validating protocol for the stereoselective synthesis of cis-2,6-diethylmorpholine, moving from precursor assembly to thermodynamic equilibration and purification.

Retrosynthetic Analysis & Strategy

The synthesis of 2,6-diethylmorpholine is best approached through the cyclodehydration of a bis(2-hydroxyalkyl)amine precursor. Unlike kinetic methods that require expensive chiral catalysts, this approach leverages thermodynamic control .

The morpholine ring can adopt two chair conformations. For the 2,6-disubstituted system:

  • cis-Isomer: Both substituents can occupy the equatorial positions (diequatorial), minimizing 1,3-diaxial interactions. This is the global energy minimum.

  • trans-Isomer: One substituent must be axial while the other is equatorial, creating significant steric strain.

By conducting the cyclization under reversible, thermodynamic conditions (acid-mediated dehydration at elevated temperature), the reaction naturally converges toward the stable cis-isomer.

Logical Flow Diagram

Retrosynthesis cluster_thermo Stereocontrol Mechanism Target cis-2,6-Diethylmorpholine (Thermodynamic Product) Precursor Bis(2-hydroxybutyl)amine (Amino-Diol) Target->Precursor Cyclodehydration (H2SO4, Heat) StartingMaterial 1,2-Epoxybutane + Ammonia Precursor->StartingMaterial Double Ring Opening (Nucleophilic Attack) Eq Equilibrium (cis : trans ~ 85 : 15)

Figure 1: Retrosynthetic strategy relying on thermodynamic equilibration to favor the cis-isomer.

Experimental Protocols

Protocol A: Precursor Synthesis (Bis(2-hydroxybutyl)amine)

This step involves the double alkylation of ammonia with 1,2-epoxybutane. The reaction is exothermic and requires careful temperature control to minimize oligomerization.

Reagents:

  • 1,2-Epoxybutane (CAS: 106-88-7)

  • Ammonium Hydroxide (28-30% NH₃)

  • Ethanol (Solvent)

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.

  • Charging: Charge the flask with Ammonium Hydroxide (150 mL, ~2.2 mol NH₃) and Ethanol (100 mL). Cool to 0–5 °C using an ice bath.

  • Addition: Add 1,2-Epoxybutane (144 g, 2.0 mol) dropwise over 2 hours. Maintain internal temperature below 20 °C.

    • Note: A large excess of ammonia is typically used to favor mono-alkylation, but here we desire the bis-product. The stoichiometry (1:2 NH₃:Epoxide) and slow addition favor the secondary amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Then, heat to 40–50 °C for 2 hours to drive the reaction to completion.

  • Workup: Remove excess ammonia and ethanol under reduced pressure (rotary evaporator). The crude residue is a viscous yellow oil containing a mixture of mono-, bis-, and tris-substituted amines.

  • Purification: Distill the crude oil under high vacuum (< 1 mmHg).

    • Fraction 1: Mono(2-hydroxybutyl)amine (lower boiling).

    • Fraction 2: Bis(2-hydroxybutyl)amine (Target, bp ~140–150 °C at 1 mmHg).

    • Residue: Tris-product.

Protocol B: Stereoselective Cyclization to cis-2,6-Diethylmorpholine

This protocol uses sulfuric acid to effect cyclization. The harsh conditions allow for reversible protonation and ring-opening/closing, facilitating the thermodynamic equilibration to the cis-isomer.

Reagents:

  • Bis(2-hydroxybutyl)amine (from Protocol A)

  • Sulfuric Acid (70% H₂SO₄)

  • Sodium Hydroxide (50% w/w aq)

  • Toluene (Extraction solvent)

Procedure:

  • Acid Addition: In a chemically resistant reactor (glass-lined or heavy-walled flask), place Bis(2-hydroxybutyl)amine (161 g, 1.0 mol).

  • Acidification: Cautiously add 70% H₂SO₄ (150 g) dropwise with stirring. The reaction is highly exothermic; allow temperature to rise but control below 100 °C initially.

    • Safety: Wear full PPE. This forms the amine sulfate salt immediately.

  • Cyclization: Heat the mixture to 160–170 °C for 8–12 hours.

    • Mechanism:[1][2][3] The high temperature drives the elimination of water (dehydration) to close the ether linkage.

    • Water Removal: If possible, use a setup that allows water vapor to escape or be distilled off to push the equilibrium.

  • Quenching: Cool the reaction mass to ~20 °C. Slowly add 50% NaOH solution until the pH is strongly alkaline (pH > 12). Keep temperature below 50 °C using an ice bath.

  • Extraction: Extract the liberated amine oil with Toluene (3 x 200 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate to obtain the crude 2,6-diethylmorpholine (typically 80:20 cis:trans ratio).

Protocol C: Enrichment of the cis-Isomer

While fractional distillation can separate the isomers (boiling point differences are often <5 °C), salt formation is often more efficient for high-purity applications.

Procedure:

  • Dissolve the crude amine mixture in Ethyl Acetate (5 volumes).

  • Add Glacial Acetic Acid (1.05 eq) dropwise at room temperature.

  • Cool the solution to 0–5 °C and stir for 4 hours.

  • Filtration: The cis-2,6-diethylmorpholine acetate salt typically crystallizes preferentially. Filter the white solid.

  • Recrystallization: If needed, recrystallize from hot Ethyl Acetate/Ethanol.

  • Free Basing: Dissolve the salt in minimal water, basify with NaOH, and extract with ether/toluene to yield high purity cis-2,6-diethylmorpholine (>98% cis).

Stereochemical Mechanism & Control

The stereoselectivity is governed by the conformational energy difference between the diequatorial (cis) and equatorial-axial (trans) forms.

Conformational Analysis
  • cis-2,6-Diethylmorpholine:

    • Conformation: Chair

    • Substituents: C2-Ethyl (Equatorial), C6-Ethyl (Equatorial)

    • Stability: High (No 1,3-diaxial strain).

  • trans-2,6-Diethylmorpholine:

    • Conformation: Chair

    • Substituents: C2-Ethyl (Equatorial), C6-Ethyl (Axial) OR C2-Ethyl (Axial), C6-Ethyl (Equatorial)

    • Stability: Lower (Significant 1,3-diaxial interaction between the axial ethyl group and the ring protons).

Conformation Cis cis-Isomer (Diequatorial) 0.0 kcal/mol Trans trans-Isomer (Axial-Equatorial) +1.4 kcal/mol Reaction Thermodynamic Equilibrium Reaction->Cis Major Product (>85%) Reaction->Trans Minor Product (<15%)

Figure 2: Energy landscape driving the stereoselectivity toward the cis-isomer.

Characterization & QC

To validate the synthesis, use 1H NMR to distinguish isomers based on coupling constants (


 values).
Featurecis-2,6-Diethylmorpholinetrans-2,6-Diethylmorpholine
H2/H6 Protons Axial orientationOne Axial, One Equatorial
Coupling (

)
Large coupling (~10-11 Hz) with H3/H5 axial protons.Only one proton shows large

.
Signal Appearance H2 and H6 appear as a Multiplet (dd or ddd) with wide splitting.More complex/narrower multiplets due to eq-ax couplings.
13C NMR Symmetric signals (C2 equivalent to C6).Asymmetric if resolution allows (though often averaged).

Key Validation Step: Run a 1H NMR in


. Look for the H2 and H6 methine protons at 

ppm.
  • cis: The signal should be a doublet of doublets (or similar) with at least one large coupling constant (

    
     Hz) indicative of the axial-axial relationship with the adjacent methylene protons.
    

References

  • Industrial Synthesis of cis-2,6-Dimethylmorpholine

    • Title: Process for the preparation of cis-2,6-dimethylmorpholine.[4]

    • Source: US P
    • URL
    • Relevance: Establishes the sulfuric acid cyclization protocol and thermodynamic control principles for 2,6-dialkylmorpholines.
  • Stereoselective Synthesis via Reductive Etherification

    • Title: Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones.[2][5][6]

    • Source: Gharpure, S. J., et al. European Journal of Organic Chemistry, 2015.[6]

    • URL:[Link]

    • Relevance: Provides a modern, Lewis-acid catalyzed alternative mechanism for constructing the cis-morpholine core.[2]

  • Title: Conformational analysis of 2,6-disubstituted morpholines.
  • Salt-Based Purification

    • Title: Method for purifying cis-2,6-dimethylmorpholine.[4]

    • Source: CN P
    • URL
    • Relevance: Validates the use of acetate/butyrate salts to separate cis

Sources

Application Note: Stereoselective Synthesis of trans-2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoselective Synthesis of trans-2,6-Diethylmorpholine Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 2,6-disubstituted morpholines presents a classic stereochemical challenge in medicinal chemistry. While the cis-isomer (meso, 2R,6S) is thermodynamically favored due to the diequatorial chair conformation, the trans-isomer (racemic, 2R,6R / 2S,6S) is often the desired pharmacophore for specific biological targets. This guide details two distinct protocols:

  • Kinetic Control Protocol: A low-temperature intramolecular Oxa-Michael addition that favors the trans-isomer via kinetic control.

  • Resolution Protocol: A robust scale-up method involving thermodynamic synthesis followed by diastereomeric resolution using chiral acids.

Scientific Background & Mechanistic Logic

The Stereochemical Challenge

In 2,6-dialkylmorpholines, the morpholine ring adopts a chair conformation.

  • Cis-isomer: Both alkyl substituents can adopt the equatorial position, minimizing 1,3-diaxial interactions. This is the global thermodynamic minimum.

  • Trans-isomer: One substituent is equatorial and the other is axial. This introduces steric strain, making the trans-isomer higher in energy and difficult to access via standard high-temperature cyclodehydration methods (which typically yield >80% cis).

Strategy A: Kinetic Control (Oxa-Michael)

Recent advances in organocatalysis and base-mediated cyclizations have demonstrated that lowering the reaction temperature during ring closure can invert the diastereoselectivity. Specifically, the intramolecular Oxa-Michael addition of an alkoxide to a conjugated acceptor at cryogenic temperatures (-78 °C) favors the trans-product. The kinetic preference arises from the transition state geometry, which minimizes steric clashes between the incoming nucleophile and the existing chiral center before thermodynamic equilibration can occur.

Strategy B: Classical Resolution

For large-scale preparation, it is often more efficient to synthesize the thermodynamic mixture (predominantly cis with ~10-20% trans) and isolate the trans-isomer. Since the trans-isomer is chiral (racemic pair) and the cis-isomer is meso, they possess distinct physical properties (boiling point, solubility). Furthermore, the trans-enantiomers can be resolved into optically pure forms using chiral acids like Mandelic acid.

Protocol 1: Kinetic Stereoselective Synthesis (Low-Temperature Oxa-Michael)

Objective: Synthesis of trans-2,6-diethylmorpholine with high diastereomeric ratio (d.r.). Mechanism: Base-induced intramolecular conjugate addition.

Materials
  • Precursor:

    
    -Nosyl-1-aminobutan-2-ol (derived from 1-aminobutan-2-ol).
    
  • Alkylating Agent: Ethyl 2-ethylacrylate (or functional equivalent for the Michael acceptor).

  • Base: Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: Anhydrous THF.

  • Quench: Ammonium chloride (sat. aq.).

Step-by-Step Methodology
  • Precursor Assembly (N-Alkylation):

    • Dissolve

      
      -Nosyl-1-aminobutan-2-ol (1.0 equiv) in DMF.
      
    • Add

      
       (2.0 equiv) and the Michael acceptor precursor (e.g., 2-(bromomethyl)but-1-ene or similar acrylate precursor depending on retro-synthesis) to install the pendant alkene.
      
    • Note: For 2,6-diethyl, the acyclic precursor is typically an amino-alcohol chain containing a terminal electron-deficient alkene.

  • Cryogenic Cyclization (The Key Step):

    • Dissolve the acyclic Michael precursor in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 min).

    • Add KOtBu (1.1 equiv, 1.0 M in THF) dropwise over 20 minutes.

    • Critical: Maintain internal temperature below -75 °C. Higher temperatures promote retro-Michael reaction and equilibration to the cis-isomer.

    • Stir at -78 °C for 4 hours.

  • Quench and Isolation:

    • Quench the reaction at -78 °C by adding saturated

      
       solution.
      
    • Allow to warm to room temperature.[3]

    • Extract with EtOAc (3x). Dry organics over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc). The trans-isomer typically elutes differently from the cis due to polarity differences (often less polar).

  • Deprotection (Optional):

    • Remove the Nosyl group using thiophenol/

      
       or mercaptoacetic acid/LiOH to yield the free amine.
      

Protocol 2: Thermodynamic Synthesis & Chiral Resolution (Scale-Up)

Objective: Isolation of optically pure trans-isomers from a bulk isomeric mixture. Basis: Fractional distillation followed by diastereomeric salt formation.[4]

Step-by-Step Methodology
  • Cyclodehydration (Bulk Synthesis):

    • Reactants: Di(2-hydroxybutyl)amine (mixture of isomers).

    • Catalyst: Conc.

      
       (excess).
      
    • Conditions: Heat to 170–190 °C.[5][6] This harsh condition drives cyclization but favors the cis-isomer (approx. 80:20 cis:trans ratio).

    • Workup: Basify with NaOH, extract, and dry.[5]

  • Isomer Separation (Distillation):

    • Perform fractional distillation on the crude morpholine mixture using a high-efficiency packed column.

    • Trans-2,6-diethylmorpholine typically has a slightly lower boiling point than the cis-isomer due to lower symmetry and packing efficiency. Collect the trans-enriched fractions.

  • Optical Resolution (Enantiomer Separation):

    • Reagent: (S)-(+)-Mandelic acid.

    • Solvent: Isopropanol or Ethanol.

    • Dissolve the trans-enriched racemic amine in solvent. Add 0.5–1.0 equiv of (S)-Mandelic acid.

    • Crystallization: Heat to reflux to dissolve, then cool slowly to 0 °C. The diastereomeric salt of one enantiomer (e.g., trans-(2R,6R)-amine

      
       (S)-acid) will crystallize preferentially.
      
    • Filter the crystals.[4] Recrystallize to improve enantiomeric excess (ee).

    • Free Basing: Treat the salt with 2M NaOH and extract with ether to obtain the pure trans-enantiomer.

Characterization & Data Analysis

Distinguishing the isomers requires careful NMR analysis.[7]

NMR Parameters (400 MHz, )
Parametercis-2,6-Diethylmorpholinetrans-2,6-Diethylmorpholine
Symmetry Meso (Plane of symmetry)

Symmetric (Racemic)
H2/H6 Signals Equivalent (Isochronous)Equivalent (Isochronous)
Coupling (

)
Large

(~10-11 Hz) present
Complex (Avg. of chair/twist)
NOESY/ROESY Strong correlation between H2/H6 and axial H3/H5Correlation between H2/H6 and equatorial H3/H5
C13 NMR Fewer signals (symmetry)Distinct shifts for axial vs eq carbons

Diagnostic Tip: In the cis-isomer, H2 and H6 are both axial. They show a large triplet-like coupling to the axial protons at C3/C5. In the trans-isomer, the ring may adopt a twist-boat or a chair with one axial substituent, significantly altering the multiplicity of the H2/H6 methine signals.

Visualization of Workflows

G cluster_0 Method 1: Kinetic Control (Low Temp) cluster_1 Method 2: Thermodynamic Resolution Start Target: trans-2,6-Diethylmorpholine Precursor N-Functionalized Amino Alcohol BulkReactants Di(2-hydroxybutyl)amine + H2SO4 (180°C) Cyclization Oxa-Michael Cyclization (-78°C, KOtBu) Precursor->Cyclization Stereoselective Ring Closure KineticProduct Major Product: trans-Isomer Cyclization->KineticProduct Kinetic Trap ThermoMix Mixture: 80% Cis / 20% Trans BulkReactants->ThermoMix Thermodynamic Equilibration Distill Fractional Distillation ThermoMix->Distill Enrich Trans Resolution Chiral Resolution ((S)-Mandelic Acid) Distill->Resolution Isolate Enantiomer PureTrans Pure trans-(2R,6R) or trans-(2S,6S) Resolution->PureTrans

Figure 1: Comparison of Kinetic (Oxa-Michael) and Thermodynamic (Resolution) synthetic pathways.

References

  • Tang, A., et al. (2024).[2] Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.

  • Aubineau, T., & Cossy, J. (2018).[8] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419-7423. [8]

  • D'Alarcao, M., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines. Organic Process Research & Development.

  • BASF AG. (2008). Racemic separation of 2,6-trans-dimethylmorpholine. US Patent US7829702B2.

  • Stojiljkovic, U., et al. (2022).[3] Synthesis of optically pure 3-hydroxymethylmorpholine building blocks. Synthesis.

Sources

Application Note: trans-2,6-Diethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

[1][2]

Executive Summary

2,6-Diethylmorpholine (2,6-DEM) represents a specialized class of

This guide details the preparation, resolution, and application of trans-2,6-diethylmorpholine. Unlike commercially abundant auxiliaries, 2,6-DEM often requires in-house preparation and resolution. This protocol provides the necessary self-validating steps to generate the enantiopure auxiliary and utilize it to install stereogenic centers with high enantiomeric excess (ee >95%).

Mechanistic Principles & Stereochemistry

The -Symmetry Advantage

The efficacy of trans-2,6-diethylmorpholine stems from its


  • Conformation: The morpholine ring adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky ethyl groups occupy equatorial positions.

  • Chirality: The cis-isomer is meso (achiral). The trans-isomer is chiral. Only the trans-isomer is useful as a chiral auxiliary.

  • Shielding: In the enamine intermediate, the equatorial ethyl groups force the

    
    -substituents into a specific orientation, effectively shielding one face of the 
    
    
    -system (Re-face or Si-face) from electrophilic attack.
Mechanism of Action (Enamine Alkylation)

The following Graphviz diagram illustrates the steric "gearing" effect that enforces stereocontrol during

GAuxtrans-2,6-Diethylmorpholine(C2-Symmetric)EnamineChiral Enamine(Steric Locking)Aux->Enamine+ Substrate(-H2O)SubstrateAldehyde/KetoneSubstrate->EnamineTSTransition State(Face-Selective Attack)Enamine->TS+ Electrophile (R-X)Productα-Chiral CarbonylTS->ProductHydrolysisRecoveryAuxiliary Recovery(Hydrolysis)Product->RecoveryRecycleRecovery->Aux>90% Recovery

Figure 1: Workflow of Enamine Catalysis/Auxiliary Cycle. The C2-symmetric amine converts the achiral substrate into a chiral enamine, directing the electrophile to the less hindered face.

Preparation & Resolution Protocol

Note: As trans-2,6-diethylmorpholine is not a standard catalog item, this synthesis is required.

Synthesis of Racemic 2,6-Diethylmorpholine

Reaction: Cyclodehydration of bis(2-hydroxybutyl)amine.

  • Precursor Synthesis: React aqueous ammonia with 2 equivalents of 1,2-epoxybutane (butylene oxide) in an autoclave at 90°C for 4 hours. Distill to isolate bis(2-hydroxybutyl)amine .

  • Cyclization:

    • Reagents: Bis(2-hydroxybutyl)amine (1.0 eq), Conc.

      
       (excess, 70% w/w).
      
    • Procedure: Slowly add amine to acid at 0°C. Heat to 160°C for 8 hours. The high temperature drives the intramolecular dehydration.

    • Workup: Cool, basify with 50% NaOH (pH > 12), and steam distill the organic layer.

    • Isomer Separation: The product is a mixture of cis (meso) and trans (racemic).

    • Distillation: Use a high-efficiency spinning band column. The trans-isomer typically boils slightly lower than the cis-isomer (analogous to dimethylmorpholine). Verify fractions by GC-MS.

Optical Resolution (The Critical Step)

To obtain the single enantiomer required for asymmetric synthesis (e.g.,

(S)-(+)-Mandelic Acid

Protocol:

  • Salt Formation: Dissolve racemic trans-2,6-diethylmorpholine (100 mmol) in warm isopropanol (50 mL). Add (S)-(+)-Mandelic acid (50 mmol, 0.5 eq) dissolved in warm isopropanol.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C overnight. The diastereomeric salt of one enantiomer (typically the

    
    -amine with 
    
    
    -acid) will crystallize.
  • Recrystallization: Recrystallize the salt from isopropanol/ethanol (9:1) until the melting point is constant.

  • Liberation: Treat the purified salt with 20% NaOH and extract with diethyl ether. Dry (

    
    ) and distill to yield enantiopure 
    
    
    -2,6-diethylmorpholine.
    • Check Optical Rotation:

      
       should be non-zero and constant.
      

Application Protocol: Asymmetric -Alkylation

Objective: Synthesize (S)-2-methyl-3-phenylpropanal with >95% ee using

Materials
  • Auxiliary:

    
    -2,6-diethylmorpholine (1.0 eq)
    
  • Substrate: Propanal (1.2 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Solvent: Toluene (anhydrous), Acetonitrile

  • Glassware: Dean-Stark trap, Schlenk line

Step-by-Step Procedure
Phase 1: Enamine Formation
  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve

    
    -2,6-diethylmorpholine (10 mmol) in toluene (50 mL).
    
  • Addition: Add propanal (12 mmol) dropwise at 0°C.

  • Dehydration: Reflux the mixture vigorously. Monitor water collection in the trap. Reaction is complete when water evolution ceases (~3-5 hours).

  • Isolation: Remove toluene under reduced pressure. The resulting enamine is oxygen-sensitive; keep under Argon. Do not purify by column chromatography (hydrolysis risk).

Phase 2: Asymmetric Alkylation
  • Solvent Switch: Dissolve the crude enamine in anhydrous Acetonitrile (30 mL). (Acetonitrile promotes C-alkylation over N-alkylation).

  • Alkylation: Add Benzyl bromide (11 mmol) dropwise at room temperature.

  • Incubation: Stir at reflux for 12 hours. The steric bulk of the ethyl groups on the morpholine ring directs the benzyl group to the less hindered face of the enamine double bond.

  • Monitoring: Monitor by TLC (disappearance of benzyl bromide).

Phase 3: Hydrolysis & Recovery
  • Hydrolysis: Add acetate buffer (pH 4.5, 20 mL) to the reaction mixture and stir vigorously for 4 hours at room temperature. This cleaves the iminium intermediate, releasing the chiral aldehyde and the auxiliary.

  • Extraction: Extract the product (aldehyde) with pentane (

    
     mL). The protonated morpholine auxiliary remains in the aqueous phase.
    
  • Product Purification: Dry pentane extracts (

    
    ), concentrate, and purify the aldehyde by flash chromatography.
    
  • Auxiliary Recovery: Basify the aqueous phase (pH > 12) with NaOH pellets. Extract with diethyl ether, dry, and distill. Recovery rate is typically >90%.

Data Analysis & Performance Metrics

Expected Results

The following table compares the expected performance of the Diethyl auxiliary vs. the standard Dimethyl analog in the alkylation of propanal with benzyl bromide.

AuxiliarySteric BulkYield (%)ee (%)Notes
trans-2,6-DimethylmorpholineModerate8588-92Standard benchmark.
trans-2,6-Diethylmorpholine High 82 96-99 Superior facial shielding.
Pyrrolidine (Achiral)Low900Racemic product.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete enamine formationEnsure vigorous reflux and complete water removal (Dean-Stark or molecular sieves).
Low ee (<80%) Racemization of auxiliaryVerify optical purity of the starting morpholine. Ensure cis isomer was fully removed.
C/N Alkylation Ratio N-alkylation competingUse polar aprotic solvents (MeCN) to favor C-alkylation. Avoid simple alkyl iodides (too reactive).
Auxiliary Loss Inefficient extractionEnsure aqueous phase is pH > 12 before attempting to recover the amine.

References

  • Synthesis of Morpholine Auxiliaries

    • Title: "Process for the preparation of 2,6-dimethylmorpholine" (Methodology adapted for diethyl analog).[1][2]

    • Source: US P
    • URL
  • Resolution of Chiral Morpholines

    • Title: "Racemic separation of 2,6-trans-dimethylmorpholine using Mandelic Acid."[1][3]

    • Source: US P
    • URL
  • Enamine Catalysis Mechanism

    • Title: "Asymmetric Synthesis via Enamines." (Foundational review on Stork Enamine reaction).
    • Source:Journal of the American Chemical Society (Stork et al.).
    • URL:[Link]

  • General Review of Chiral Amines

    • Title: "Chiral Amine Auxiliaries in Asymmetric Synthesis."
    • Source:Chemical Reviews.
    • URL:[Link]

Application Note: (2S,6S)-2,6-Diethylmorpholine as a C2-Symmetric Organocatalyst for Enantioselective Enamine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Historically, pyrrolidine-based catalysts (such as proline and MacMillan’s imidazolidinones) have dominated the field of secondary amine organocatalysis. However, they occasionally suffer from poor solubility profiles or excessive steric encumbrance that limits their substrate scope. Morpholine-based organocatalysts have emerged as highly tunable alternatives, even though their baseline enamine reactivity is inherently lower due to the electron-withdrawing nature of the oxygen heteroatom and the pronounced pyramidalization of the nitrogen lone pair[1].

By strategically introducing alkyl groups at the 2 and 6 positions, the heterocycle is transformed into a highly efficient, C2-symmetric chiral catalyst[2]. Specifically, (2S,6S)-2,6-diethylmorpholine leverages both electronic and steric effects to drive asymmetric synthesis:

  • Electronic Modulation: The morpholine oxygen inductively withdraws electron density, lowering the pKa of the intermediate iminium ion. While this slightly decreases the nucleophilicity of the resulting enamine, it significantly accelerates the final hydrolysis step, enabling rapid catalyst turnover and preventing product inhibition[1].

  • Steric Shielding (C2-Symmetry): The (2S,6S) configuration provides a strict C2-symmetric chiral pocket. When the reactive enamine is formed, the ethyl groups project into the space surrounding the double bond, effectively shielding one face (the Re or Si face). This forces incoming electrophiles to approach exclusively from the unhindered face, ensuring exquisite enantiocontrol during carbon-carbon bond formation.

Catalytic Pathway Visualization

To fully utilize this catalyst, one must understand the enamine activation pathway. The secondary amine condenses with an aliphatic aldehyde to form an iminium ion, which rapidly tautomerizes to the reactive chiral enamine.

CatalyticCycle Cat (2S,6S)-2,6-Diethylmorpholine (Catalyst) Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde - H2O Ald Aliphatic Aldehyde (Substrate) Ald->Iminium Enamine C2-Symmetric Enamine (Nucleophile) Iminium->Enamine - H+ (Acid Additive) ProductIminium Product Iminium Enamine->ProductIminium + Nitroolefin (Face-selective attack) Electrophile Nitroolefin (Electrophile) Electrophile->ProductIminium ProductIminium->Cat Catalyst Regeneration Product Enantioenriched γ-Nitroaldehyde ProductIminium->Product + H2O Hydrolysis

Caption: Enamine-mediated catalytic cycle of (2S,6S)-2,6-diethylmorpholine.

Application Protocol: Asymmetric Michael Addition to Nitroolefins

The 1,4-addition of aldehydes to nitroolefins is a benchmark reaction for evaluating organocatalyst efficiency. The resulting chiral γ-nitroaldehydes are critical precursors for biologically active chiral amines, piperazines, and pyrrolidines[3],[4].

Experimental Workflow

Workflow Step1 Catalyst & Additive Equilibration Step2 Substrate Addition (Aldehyde + Nitroolefin) Step1->Step2 Step3 Reaction Incubation (Toluene, 0°C, 18h) Step2->Step3 Step4 Aqueous Quench & Solvent Extraction Step3->Step4 Step5 Validation (Chiral HPLC & NMR) Step4->Step5

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Step-by-Step Methodology & Self-Validating Systems

1. Catalyst Preparation (Equilibration):

  • Action: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mmol (10 mol%) of (2S,6S)-2,6-diethylmorpholine and 0.05 mmol (10 mol%) of p-nitrobenzoic acid in 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes.

  • Causality: The acid additive is strictly required. It protonates the hemiaminal intermediate to facilitate water elimination during iminium formation, and later accelerates the hydrolysis of the product iminium ion. p-Nitrobenzoic acid provides the optimal pKa to balance these two steps without permanently protonating and deactivating the morpholine nitrogen[2].

2. Substrate Addition:

  • Action: Cool the mixture to 0 °C. Add 1.0 mmol of the aliphatic aldehyde (e.g., butanal), followed by 0.5 mmol of the nitroolefin (e.g., trans-β-nitrostyrene).

  • Causality: The aldehyde is used in excess (2.0 equiv) to drive the equilibrium toward enamine formation and compensate for any minor self-aldol condensation side-reactions. Cooling to 0 °C maximizes the rigidity of the transition state, enhancing the stereochemical differentiation provided by the C2-symmetric ethyl groups.

3. Reaction Incubation & In-Process Validation:

  • Action: Stir the reaction mixture at 0 °C for 18–24 hours.

  • Self-Validation: Monitor the consumption of the bright yellow nitroolefin via TLC (Hexanes:EtOAc 8:2). The disappearance of the yellow color in the reaction mixture serves as a reliable, visual self-indicator of reaction completion.

4. Quench and Workup:

  • Action: Quench the reaction by adding 2 mL of saturated aqueous NH4Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

5. Quality Control & Analytical Validation:

  • Action: Purify the crude mixture via flash column chromatography on silica gel.

  • Validation: Analyze the purified product via 1H NMR. The syn/anti diastereomeric ratio (dr) is determined by integrating the signals of the α-proton (adjacent to the aldehyde) and the β-proton (adjacent to the nitro group). Enantiomeric excess (ee) must be determined via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) against a racemic standard.

Quantitative Data Summary

The choice of solvent and additive profoundly impacts the catalytic efficiency of morpholine derivatives[5]. Table 1 summarizes the optimization parameters, demonstrating the necessity of non-polar solvents and acid co-catalysts to achieve high stereocontrol.

Table 1: Optimization of Reaction Conditions for the Michael Addition of Butanal to trans-β-Nitrostyrene using 10 mol% (2S,6S)-2,6-Diethylmorpholine.

EntrySolventAcid Additive (10 mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
1DichloromethaneNone484585:1572
2DichloromethaneBenzoic Acid248892:889
3TolueneBenzoic Acid249195:594
4 Toluene p-Nitrobenzoic Acid 18 96 98:2 97
5MethanolBenzoic Acid483070:3050

Data Interpretation: Toluene (Entry 4) provides the highest stereoselectivity. Non-polar solvents prevent the disruption of the hydrogen-bonding network in the transition state. Conversely, protic solvents like Methanol (Entry 5) aggressively hydrogen-bond with the morpholine oxygen and the nitro group, destroying the highly organized transition state and causing both yield and enantiomeric excess to plummet.

References

  • Vaghi, F., et al. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts". Frontiers in Chemistry, 2023. URL:[Link]

  • The Journal of Organic Chemistry. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines". ACS Publications, 2016. URL:[Link]

  • PMC. "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines". National Institutes of Health, 2012. URL:[Link]

Sources

Application Note: 2,6-Diethylmorpholine in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diethylmorpholine (DEM) is a specialized secondary amine organocatalyst distinguished by its unique balance of basicity and steric demand. Unlike its unhindered parent (morpholine) or its methyl-substituted analog (2,6-dimethylmorpholine), DEM offers a higher degree of steric shielding around the nitrogen center while retaining the solubility profile characteristic of morpholine ethers.

This application note details the utility of DEM as a non-nucleophilic Brønsted base catalyst . Its primary advantage lies in suppressing parasitic nucleophilic side reactions —specifically the Michael addition of the catalyst to electrophilic alkene products—which is a common failure mode in standard morpholine-catalyzed Knoevenagel and Henry reactions.

Key Applications:

  • Chemoselective Knoevenagel Condensations: Preventing bis-addition byproducts.

  • Dehydrohalogenations: Promoting E2 elimination over S_N2 substitution.

  • Industrial Organocatalysis: Amine activators for CO₂ scrubbing (carbamate suppression).

Chemical Profile & Mechanistic Advantage[1]

Structural Properties

The ethyl substituents at the 2 and 6 positions of the morpholine ring impose significant conformational constraints. DEM exists primarily in the chair conformation with ethyl groups in equatorial positions (cis-isomer) to minimize 1,3-diaxial interactions. This geometry creates a "steric fence" around the nitrogen lone pair.

PropertyMorpholine2,6-Dimethylmorpholine2,6-Diethylmorpholine (DEM)
CAS No. 110-91-8141-91-3133-58-4 (generic)
pKa (Conj. Acid) 8.33~7.4~7.2 - 7.5 (Est.)
Nucleophilicity HighModerateLow
Lipophilicity (LogP) -0.860.25~1.2 (Est.)
Boiling Point 129 °C147 °C~170-180 °C
The "Michael-Blocking" Effect

In the synthesis of electron-deficient alkenes (e.g., via Knoevenagel condensation), unhindered amines often attack the product double bond (Michael addition), forming stable adducts that reduce yield and complicate purification.

  • Morpholine: Rapidly adds to the product (High impurity profile).

  • DEM: The 2,6-diethyl bulk sterically inhibits the approach of the nitrogen to the

    
    -carbon of the alkene, effectively shutting down the Michael pathway while maintaining sufficient basicity to deprotonate the active methylene compound.
    

Visualizing the Catalytic Pathway

The following diagram illustrates the bifurcation between the desired catalytic cycle (proton transfer) and the undesired parasitic cycle (nucleophilic attack), highlighting DEM's role in blocking the latter.

DEM_Catalysis cluster_legend Mechanism Logic Catalyst Catalyst (DEM vs Morpholine) Substrate Substrate (Aldehyde + Active Methylene) Catalyst->Substrate 1. Deprotonation Intermediate Enolate/Iminium Intermediate Catalyst->Intermediate Regenerated Adduct Parasitic Adduct (Michael Addition Product) Catalyst->Adduct Consumed Substrate->Intermediate Activation Product Desired Product (Electron-Deficient Alkene) Intermediate->Product Condensation - H2O Product->Product No Reaction (Blocked by DEM) Product->Adduct Nucleophilic Attack (Fast with Morpholine)

Figure 1: Mechanistic bifurcation in base-catalyzed condensation. DEM promotes the green pathway (regeneration) and inhibits the red pathway (parasitic addition).

Experimental Protocol: Chemoselective Knoevenagel Condensation

Objective: Synthesize benzylidene malononitrile without forming the amine-adduct byproduct. Target Audience: Medicinal Chemists, Process Chemists.

Materials
  • Aldehyde: Benzaldehyde (10 mmol, 1.06 g)

  • Active Methylene: Malononitrile (10 mmol, 0.66 g)

  • Catalyst: 2,6-Diethylmorpholine (0.5 mmol, 5 mol%)

    • Note: If unavailable, 2,6-dimethylmorpholine is a close substitute, but DEM provides superior protection against side reactions.

  • Solvent: Ethanol (10 mL) or Toluene (for azeotropic conditions).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (10 mmol) in Ethanol (10 mL).

    • Checkpoint: Ensure complete dissolution before adding aldehyde.

  • Substrate Addition: Add Benzaldehyde (10 mmol) to the stirred solution at room temperature (20–25 °C).

  • Catalyst Charging: Add 2,6-Diethylmorpholine (0.5 mmol, ~70-80 µL) dropwise.

    • Observation: A mild exotherm may occur. The solution typically turns yellow/orange, indicating the formation of the benzylidene double bond.

  • Reaction Monitoring (TLC/HPLC): Stir at room temperature for 2–4 hours.

    • TLC System: Hexane:Ethyl Acetate (80:20).

    • Success Criteria: Disappearance of benzaldehyde spot (Rf ~0.6) and appearance of product spot (Rf ~0.4).

    • Critical Quality Attribute: Absence of the baseline "drag" or low-Rf spot characteristic of the amine-Michael adduct.

  • Work-up:

    • Method A (Precipitation): Cool the mixture to 0 °C. The product often crystallizes out. Filter and wash with cold ethanol.

    • Method B (Extraction): Evaporate ethanol, redissolve in EtOAc, wash with 0.1 M HCl (to remove DEM catalyst), then brine. Dry over Na₂SO₄.

  • Recycling: The DEM catalyst can be recovered from the acid wash by basification (NaOH) and extraction/distillation, owing to its high boiling point and stability.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric bulk of DEM slows deprotonation.Increase temperature to 40–50 °C or catalyst loading to 10 mol%.
Product Oiling Solvent occlusion.Switch to Toluene/Reflux with Dean-Stark trap to drive water removal.
Impurity at Baseline Catalyst overload.Reduce DEM to 1 mol%. Ensure rigorous washing with dilute HCl during workup.

Industrial Context: CO₂ Capture

While the protocol above focuses on synthesis, DEM is also utilized in gas treating (amine scrubbing).

  • Role: Activator for potassium carbonate solutions.[1]

  • Mechanism: Unlike primary amines (MEA) which form stable carbamates, DEM acts as a proton sink. It catalyzes the hydrolysis of CO₂ to bicarbonate without forming a stable N–C bond (carbamate), significantly reducing the energy penalty during the regeneration (stripping) phase [1].

References

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism of Knoevenagel and Michael addition suppression).

  • Patent US4240923A. (1980). Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. (Explicit citation of 2,6-diethylmorpholine as a sterically hindered amine activator).

  • Patent US3417086A. (1968). 2,6-dialkyl morpholinothio carbonylamino sulfides. (Synthesis and utility of 2,6-diethylmorpholine derivatives).

  • Frahn, J. L., & Mills, J. A. (1964).[1] Aust. J. Chem., 17, 256-273.[1] (Seminal work on steric hindrance in amine catalysis).

Disclaimer: This protocol is for research purposes only. 2,6-Diethylmorpholine is a chemical reagent; consult the Safety Data Sheet (SDS) for specific handling, toxicity, and disposal information before use.

Sources

Application Note: 2,6-Diethylmorpholine as a Sterically Hindered Building Block in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Morpholine is a ubiquitous structural motif in medicinal chemistry, frequently employed to improve aqueous solubility, modulate basicity, and optimize the overall pharmacokinetic (PK) profile of drug candidates. However, the unsubstituted morpholine ring is highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. This metabolism typically occurs via


-carbon hydroxylation at the C2 and C6 positions, leading to rapid ring opening, dealkylation, and subsequent clearance.

To circumvent this metabolic liability, 2,6-diethylmorpholine (CAS 52382-34-0) has emerged as a premium bioisosteric building block[1]. The introduction of ethyl groups at the 2 and 6 positions provides profound steric hindrance, shielding the vulnerable


-carbons from enzymatic attack while preserving the favorable physicochemical properties of the morpholine core. This strategic substitution has been successfully deployed in the development of highly selective PI3K

inhibitors for oncology and immunology[2], as well as in tricyclic tetrahydroquinoline antibacterial agents targeting DNA gyrase[3].
The Causality of Conformational Shielding

Why choose the 2,6-diethyl substitution over the more common 2,6-dimethyl variant? The ethyl groups in 2,6-diethylmorpholine provide a larger steric bulk (increased A-value), which more effectively restricts the conformational flexibility of the adjacent C–O bonds. In the thermodynamically favored cis-isomer—often commercially available as the stereodefined rel-(2S,6R)-2,6-diethylmorpholine[4]—both ethyl groups occupy equatorial positions within the chair conformation. This creates a stable, predictable vector that tightly shields the nitrogen lone pair. Consequently, the basicity (pKa) of the amine is slightly lowered compared to unsubstituted morpholine, which enhances membrane permeability (higher LogD at physiological pH) and mitigates hERG channel off-target binding.

Physicochemical & Pharmacokinetic Profiling

The following table summarizes the causal relationship between morpholine substitution patterns and their resulting physicochemical properties.

PropertyUnsubstituted Morpholine2,6-Dimethylmorpholine2,6-Diethylmorpholine
Molecular Weight 87.12 g/mol 115.17 g/mol 143.23 g/mol
Steric Hindrance (N-lone pair) LowModerateHigh
pKa (Conjugate Acid) ~8.3~8.1~7.8
Lipophilicity (

clogP)
Negative (Hydrophilic)NeutralPositive (Lipophilic)
CYP450 Oxidative Stability Poor (Rapid C-H abstraction)ModerateExcellent (Steric blocking)
Nucleophilicity (Synthetic) HighModerateLow (Requires forcing conditions)

Lead Optimization Decision Workflow

The decision to incorporate 2,6-diethylmorpholine typically arises during the DMPK (Drug Metabolism and Pharmacokinetics) optimization phase, as illustrated in the workflow below.

G A Unsubstituted Morpholine Core (High Target Affinity) B In Vitro DMPK Profiling (Microsomal Incubation) A->B C Metabolic Liability Detected (C2/C6 Oxidation via CYP450) B->C D Bioisosteric Replacement (Steric Shielding) C->D E Incorporate 2,6-Diethylmorpholine (SNAr or Cross-Coupling) D->E F Optimized Lead Compound (Increased Half-life & Stability) E->F

Workflow for mitigating CYP450-mediated metabolism using 2,6-diethylmorpholine.

Validated Experimental Protocols

Due to the steric drag exerted by the 2,6-diethyl groups, the nucleophilicity of the secondary amine is significantly reduced. Standard coupling conditions used for unsubstituted morpholine will often fail or result in poor yields. The following protocols are engineered to overcome this activation barrier, incorporating self-validating In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) onto Activated Heterocycles

Application: Synthesis of substituted pyrimidine/pyridine cores (e.g., PI3K inhibitors[2]).

Causality Focus: A polar aprotic solvent (NMP) is selected to stabilize the Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing with the sterically hindered 2,6-diethylmorpholine for the electrophile. High temperatures (100–120 °C) are mandatory to overcome the kinetic barrier imposed by the ethyl groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq, e.g., 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

  • Reagent Addition: Add rel-(2S,6R)-2,6-diethylmorpholine (1.5 eq, 1.5 mmol)[4] followed by DIPEA (2.5 eq, 2.5 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 110 °C using a heating block or microwave reactor for 4 to 12 hours.

  • Self-Validating IPC (LC-MS): At t = 4 hours, withdraw a 10

    
    L aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and inject into the LC-MS.
    
    • Validation Criteria: The reaction is proceeding correctly if the starting material mass

      
       is depleted by >90%, and the product mass 
      
      
      
      (addition of diethylmorpholine minus HCl) emerges as the dominant peak. If the starting material persists, increase the temperature to 120 °C for an additional 4 hours.
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous

    
     (2 x 15 mL) and brine (3 x 15 mL) to remove the NMP.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Amination for Unactivated Aryl Halides

Application: Coupling to sterically congested or electron-rich aryl rings where SNAr is impossible.

Causality Focus: Because SNAr cannot occur on unactivated rings, Palladium-catalyzed cross-coupling is required. The extreme steric hindrance of 2,6-diethylmorpholine necessitates a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos). RuPhos facilitates rapid reductive elimination from the Palladium center, preventing the competitive and undesired


-hydride elimination that would otherwise yield a reduced arene and an imine side-product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq, 1.0 mmol),

    
     (0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and Sodium tert-butoxide (
    
    
    
    , 1.5 eq, 1.5 mmol).
  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing catalyst degradation.

  • Reagent Addition: Add anhydrous Toluene (5.0 mL) followed by 2,6-diethylmorpholine (1.2 eq, 1.2 mmol)[1] via syringe.

  • Reaction Execution: Seal the tube and heat to 90 °C for 8 hours under vigorous stirring.

  • Self-Validating IPC (TLC & GC-MS): At t = 6 hours, perform a TLC (Hexanes/EtOAc 8:2) and GC-MS analysis.

    • Validation Criteria: The disappearance of the UV-active aryl bromide spot and the emergence of a lower

      
       spot confirms coupling. GC-MS must show the exact mass of the coupled product without the presence of the des-bromo reduced arene (which would indicate ligand failure).
      
  • Workup & Purification: Cool to room temperature, dilute with Dichloromethane (20 mL), and filter through a pad of Celite to remove Palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • Source: patents.google.
  • Source: patents.google.

Sources

Optimized Strategies for the N-Alkylation of Sterically Hindered Morpholines: Focus on 2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The Steric Challenge

2,6-Diethylmorpholine presents a unique synthetic challenge compared to its unhindered parent, morpholine. The ethyl groups at the 2- and 6-positions create a "pincer" effect around the nitrogen atom. This steric crowding significantly reduces the nucleophilicity of the secondary amine, making standard


 kinetics sluggish and prone to side reactions (such as E2 elimination of the alkylating agent).
Stereochemical Considerations: Cis vs. Trans

Commercially available 2,6-diethylmorpholine is often supplied as a mixture of cis and trans isomers.

  • Cis-isomer: Both ethyl groups are equatorial (diequatorial). The nitrogen lone pair is relatively accessible. This is the thermodynamically stable and more reactive isomer.

  • Trans-isomer: One ethyl group is axial. This introduces 1,3-diaxial interactions and twists the ring, often burying the nitrogen lone pair or altering its vector of attack.

  • Implication: In kinetic resolutions, the cis isomer will alkylate significantly faster. If your application requires a single isomer, it is often more efficient to separate the isomers after alkylation (via column chromatography or crystallization of salts) rather than before.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific electrophile.

MethodSelection Start Target N-Alkyl Group Simple Simple 1° Alkyl (Methyl, Ethyl, Benzyl) Start->Simple Complex Complex/Branched (Secondary Carbon) Start->Complex MethodA Method A: Direct Alkylation (SN2) with KI activation Simple->MethodA Preferred MethodB Method B: Reductive Amination (STAB Protocol) Simple->MethodB Alternative AcidSensitive Acid Sensitive Substrate? Complex->AcidSensitive AcidSensitive->MethodB No (Robust) MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) AcidSensitive->MethodC Yes (Fragile)

Figure 1: Decision matrix for selecting the alkylation strategy based on electrophile complexity.

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Introducing complex alkyl chains, avoiding quaternary salt formation, and ensuring high chemoselectivity. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[1]

Reagents & Rationale
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [

    
    ].[1]
    
    • Why: Unlike

      
      , it is non-toxic (no cyanide) and does not reduce aldehydes/ketones effectively, only the resulting iminium species. This allows for "one-pot" procedures.
      
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Why: DCE promotes imine formation. THF is preferred for green chemistry compliance.

  • Additive: Acetic Acid (AcOH).[1]

    • Why: Catalyzes the dehydration of the hemiaminal to the iminium ion.

Step-by-Step Methodology
  • Stoichiometry:

    • 2,6-Diethylmorpholine: 1.0 equiv

    • Aldehyde/Ketone: 1.1 – 1.2 equiv

    • STAB: 1.4 – 1.6 equiv

    • Acetic Acid: 1.0 – 2.0 equiv[2]

    • Solvent: 0.2 M concentration

  • Procedure:

    • Step 1: Charge a flame-dried flask with 2,6-diethylmorpholine and the aldehyde in DCE (or THF).

    • Step 2: Add Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal equilibrium.

    • Step 3: Cool to 0°C (optional, but recommended for very reactive aldehydes) and add STAB in one portion.

    • Step 4: Warm to RT and stir.

      • Time: Aldehydes: 2–4 hours. Ketones: 12–24 hours (due to steric bulk).

    • Step 5 (Quench): Add saturated aqueous

      
       until gas evolution ceases.
      
  • Critical Control Point:

    • Monitor via LC-MS. If the intermediate imine is visible but not reducing, add 0.5 equiv more STAB. If starting material remains, the steric hindrance is blocking imine formation; heat to 40°C.

Protocol B: Direct Alkylation ( ) with Finkelstein Activation

Best for: Methylation, Benzylation, or simple primary alkyl chains. Risk: Over-alkylation to the quaternary ammonium salt is possible, though the steric bulk of 2,6-diethylmorpholine naturally suppresses this.

Reagents & Rationale
  • Base:

    
     (mild) or 
    
    
    
    (stronger, better solubility).
  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

    • Why: The "Finkelstein reaction" in situ converts sluggish Alkyl-Chlorides/Bromides into highly reactive Alkyl-Iodides. This is crucial for overcoming the nucleophilic sluggishness of the hindered morpholine.

  • Solvent: Acetonitrile (MeCN) or DMF.[3]

Step-by-Step Methodology
  • Stoichiometry:

    • 2,6-Diethylmorpholine: 1.0 equiv

    • Alkyl Halide: 1.05 equiv (Do not use large excess to avoid quaternization)

    • 
      : 2.0 equiv
      
    • KI: 0.1 equiv (10 mol%)

  • Procedure:

    • Step 1: Dissolve 2,6-diethylmorpholine in MeCN (0.5 M).

    • Step 2: Add

      
       and KI. Stir for 10 mins.
      
    • Step 3: Add Alkyl Halide dropwise.[3]

    • Step 4: Heat to reflux (80°C for MeCN).

      • Note: The reaction may require 12–18 hours.

    • Step 5: Filter off inorganic solids while hot.

Purification Strategy: The "Catch and Release"

Due to the lipophilicity of the diethyl groups, the product often co-elutes with non-polar byproducts. Acid-base extraction is the most robust purification method.

Workflow Diagram

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Acid Wash (1M HCl) Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Contains Neutrals/Impurities) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) Separation1->AqLayer1 Waste Discard OrgLayer1->Waste Basify Basify to pH 12 (6M NaOH) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Tertiary Amine) Extract->FinalOrg

Figure 2: "Catch and Release" Acid-Base purification workflow.

Protocol
  • Catch: Dissolve crude residue in Ethyl Acetate. Extract 2x with 1M HCl. The product (amine) moves to the aqueous phase; non-basic impurities stay in organics.

  • Wash: Wash the combined aqueous acidic layer once with fresh Ethyl Acetate to remove trapped neutrals.

  • Release: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Extract: Extract 3x with DCM or Ethyl Acetate. Dry over

    
     and concentrate.
    

Data Summary & Troubleshooting

VariableRecommendationRationale
Solvent (SN2) Acetonitrile (MeCN)Best balance of polarity and boiling point. DMF is harder to remove.
Solvent (Red.[1] Am.) DCE or THFDCE is faster; THF is greener. Avoid MeOH if using STAB (reacts with reagent).
Temperature 60°C - 80°CSteric hindrance requires thermal energy to overcome activation barrier.
Monitoring GC-MS or Ninhydrin StainTertiary amines do not stain well with Ninhydrin; use Iodine or Dragendorff’s reagent.

Common Failure Mode:

  • Issue: Low conversion after 24h.

  • Cause: Steric bulk of 2,6-diethyl groups preventing approach of electrophile.

  • Fix: Switch to Microwave Irradiation (100°C, 30 mins) to force the reaction, or switch from Alkyl Bromide to Alkyl Iodide.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for SN2 mechanism and steric effects).
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

Sources

Application Notes & Protocols: The Strategic Role of 2,6-Dialkylmorpholines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold in Modern Crop Protection

The morpholine ring system is a cornerstone in the synthesis of a specific class of highly effective systemic fungicides.[1] These agrochemicals are prized for their protective, curative, and eradicant properties, particularly against challenging pathogens like powdery mildews and rusts in cereal crops.[2][3] The efficacy of these fungicides is intrinsically linked to their unique mode of action, which targets a fundamental process in fungal cell biology.[4]

This technical guide provides an in-depth exploration of the synthesis of key morpholine-based agrochemicals, with a focus on the pivotal role of the cis-2,6-disubstituted morpholine intermediate. While the prompt specified 2,6-diethylmorpholine, the most prominent and commercially significant fungicides in this class, such as Fenpropimorph and Amorolfine, are derived from cis-2,6-dimethylmorpholine . The synthetic principles, reaction mechanisms, and protocols detailed herein are largely analogous and can be adapted for derivatives with different alkyl substitutions.

This document is designed for researchers, chemists, and process development professionals in the agrochemical industry. It offers not only step-by-step synthetic protocols but also the scientific rationale behind the methodological choices, practical insights for yield optimization, and essential safety guidelines.

Scientific Foundation: Mechanism and Structure-Activity Relationship

Causality of Fungicidal Action: Inhibition of Ergosterol Biosynthesis

The power of morpholine fungicides lies in their ability to disrupt the fungal ergosterol biosynthesis pathway.[4] Ergosterol is the primary sterol in fungal cell membranes, where it performs the same critical functions of regulating fluidity and integrity that cholesterol does in mammalian cells.[4][5] By inhibiting ergosterol production, morpholine fungicides cause a depletion of this vital component and a simultaneous accumulation of toxic sterol intermediates, leading to catastrophic failure of the fungal cell membrane and ultimately, cell death.[5]

Specifically, this class of fungicides acts as Sterol Biosynthesis Inhibitors (SBI), classified under FRAC (Fungicide Resistance Action Committee) Group 5.[2] They inhibit two key enzymes in the pathway:

  • C14-reductase (ERG24): This enzyme reduces the C-14 double bond in sterol precursors.

  • Δ8→Δ7-isomerase (ERG2): This enzyme is responsible for isomerizing the double bond from the C-8 to the C-7 position.[4][5]

This dual-site inhibition is a significant advantage. While resistance can be generated in laboratory settings, it is under polygenic control, making the development of field resistance a low-to-medium risk compared to single-site inhibitors.[2][6]

The Structural Importance of the cis-2,6-Dimethylmorpholine Moiety

The cis-2,6-dimethylmorpholine ring is not merely a passive scaffold; it is essential for the molecule's biological activity. The stereochemistry and substitution pattern are critical for the correct binding orientation at the active sites of the target enzymes. The cis configuration, where the two methyl groups are on the same side of the morpholine ring, is crucial for the high fungicidal potency of compounds like Fenpropimorph and Amorolfine.[3][7] The flexible carbon chain connecting the morpholine nitrogen to the phenyl group allows the molecule to adopt multiple conformations, making it more difficult for the target enzymes to develop resistance through mutations that would exclude the fungicide.[6]

Synthesis of Key Morpholine-Based Fungicides

The synthesis of morpholine fungicides generally involves the N-alkylation of cis-2,6-dimethylmorpholine with a suitable electrophile. The following protocols detail the synthesis of two major agrochemicals: Fenpropimorph and Amorolfine.

Protocol 1: Synthesis of Fenpropimorph

Fenpropimorph, (±)-cis-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a widely used systemic fungicide for controlling diseases like powdery mildew and rusts in cereals.[3] Its synthesis is a robust two-step process starting from the corresponding alcohol, which can be derived from the aromatic aldehyde Lilial.[8] The core of the synthesis is a nucleophilic substitution reaction.

Experimental Workflow for Fenpropimorph Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification Start p-tert-butyl-β-methylphenylpropanol Activation Activation of Hydroxyl Group (e.g., Chlorination with SOCl₂ or Mesylation with MsCl) Start->Activation Intermediate Reactive Intermediate (Chloride or Mesylate) Activation->Intermediate Reaction N-Alkylation Reaction Intermediate:e->Reaction:w Morpholine cis-2,6-Dimethylmorpholine Morpholine->Reaction Crude Crude Fenpropimorph Reaction->Crude Purification Neutralization & Distillation Crude:e->Purification:w Product Pure Fenpropimorph Purification->Product

Caption: General workflow for Fenpropimorph synthesis.

Step-by-Step Methodology:

  • Activation of p-tert-butyl-β-methylphenylpropanol:

    • Rationale: The hydroxyl (-OH) group of the starting alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species, such as an alkyl chloride or a sulfonate ester (e.g., mesylate). Chlorination with thionyl chloride (SOCl₂) is a common and effective industrial method.[8][9]

    • Procedure: To a stirred solution of p-tert-butyl-β-methylphenylpropanol (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane) at 0-5 °C, add thionyl chloride (1.1-1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with cold water or a saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-tert-butyl-β-methylphenylpropyl chloride. This intermediate is often used directly in the next step without further purification.

  • Nucleophilic Substitution with cis-2,6-Dimethylmorpholine:

    • Rationale: The nitrogen atom of cis-2,6-dimethylmorpholine acts as a nucleophile, attacking the electrophilic carbon of the activated intermediate and displacing the leaving group (chloride) to form the C-N bond of the final product.[8][9] An excess of the morpholine can be used to drive the reaction and act as a base to neutralize the HCl formed.

    • Procedure: In a reaction vessel, combine the crude p-tert-butyl-β-methylphenylpropyl chloride (1.0 eq) with an excess of cis-2,6-dimethylmorpholine (1.5-2.0 eq).[9]

    • Heat the mixture to reflux (temperature will depend on the boiling point of the morpholine) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture. Add a 30% aqueous sodium hydroxide (NaOH) solution to neutralize any hydrochloride salts and bring the pH to >12.[9]

    • Separate the organic layer. The crude product can be purified by vacuum distillation to yield pure Fenpropimorph.[9]

Protocol 2: Synthesis of Amorolfine

Amorolfine is another important morpholine antifungal agent, used topically for infections like onychomycosis (nail fungus).[7] Its synthesis is more complex and can be achieved via several routes, including a key reductive amination step.[10]

Reaction Scheme for Amorolfine Synthesis via Reductive Amination

Caption: Reductive amination pathway for Amorolfine synthesis.

Step-by-Step Methodology:

  • Formation of Schiff Base Intermediate:

    • Rationale: The aldehyde starting material first reacts with the secondary amine of cis-2,6-dimethylmorpholine in the presence of an acid catalyst to form an iminium ion (a Schiff base analog), which is the species that will be reduced. Glacial acetic acid serves as both a solvent and the catalyst.[10]

    • Procedure: Dissolve 3-tert-pentylphenyl-2-methylpropanal (1.0 eq) and cis-2,6-dimethylmorpholine (1.1 eq) in glacial acetic acid.[10]

    • Stir the mixture at room temperature (15-25 °C) for 30-60 minutes to allow for the formation of the Schiff base.

  • Reductive Amination:

    • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the reduction of iminium ions in the presence of other functional groups. It reduces the C=N double bond of the Schiff base to form the final tertiary amine product, Amorolfine.[10]

    • Procedure: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 25 °C.

    • Stir the reaction for 2-5 hours at 0-25 °C. The reaction endpoint can be controlled by monitoring the disappearance of the aldehyde via GC.[10]

    • Upon completion, carefully pour the reaction mixture into an ice-water mixture and basify with a concentrated NaOH or Na₂CO₃ solution to pH 10-12.

  • Workup and Salification:

    • Rationale: The basic workup neutralizes the acetic acid and deprotonates the Amorolfine, allowing it to be extracted into an organic solvent. Conversion to the hydrochloride salt is often performed for purification and formulation, as the salt is typically a stable, crystalline solid.[11]

    • Procedure: Extract the aqueous mixture with an organic solvent (e.g., methylene chloride or ethyl acetate).[11]

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude Amorolfine base as an oil.[11]

    • Dissolve the crude base in a suitable solvent like ethanol and treat with hydrochloric acid (HCl) to precipitate Amorolfine hydrochloride. The salt can be further purified by recrystallization.[12]

Quantitative Data and Yield Optimization

Achieving high yields is critical for the economic viability of agrochemical synthesis. The following table summarizes typical reaction parameters.

ParameterFenpropimorph SynthesisAmorolfine Synthesis (Reductive Amination)
Key Reagents Thionyl Chloride, cis-2,6-DimethylmorpholineSodium Triacetoxyborohydride, cis-2,6-Dimethylmorpholine
Solvent Toluene (Step 1), None (Step 2)Glacial Acetic Acid
Temperature 0 °C to Reflux0 °C to 25 °C
Reaction Time 6-10 hours (total)2.5-6 hours
Reported Yield >95% (Total Recovery)[9]~31% (Overall from starting materials)[13]

Strategies for Optimization:

  • Purity of Starting Materials: Ensure the use of high-purity cis-2,6-dimethylmorpholine and other starting materials to prevent side reactions.

  • Stoichiometry: Carefully control the molar ratios of reactants. An excess of the morpholine in the Fenpropimorph synthesis can improve reaction rates, while precise control of the reducing agent is key in the Amorolfine synthesis to avoid over-reduction.

  • Temperature Control: Exothermic steps, such as the addition of thionyl chloride or the quenching of the reaction, must be carefully controlled with cooling to prevent byproduct formation.

  • Reaction Monitoring: Utilize techniques like TLC, GC, or HPLC to monitor the reaction's progress and determine the optimal endpoint, preventing the formation of degradation products from unnecessarily long reaction times.[14]

Safety and Handling of 2,6-Dialkylmorpholines

cis-2,6-Dimethylmorpholine and its analogs are flammable, corrosive, and harmful chemicals that require strict adherence to safety protocols.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., heavy rubber or neoprene), safety goggles with side-shields or a face shield, and a lab coat or impervious protective suit.[15][18] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Handling and Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16] The material is air-sensitive and may need to be stored under an inert atmosphere (e.g., Argon).[15] Ground and bond containers when transferring material to prevent static discharge.[16]

  • Spill and Exposure Procedures:

    • Skin/Eye Contact: Causes severe skin burns and eye damage.[15] Immediately flush affected areas with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[15][17]

    • Inhalation: May cause respiratory irritation.[17] Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.

    • Spills: In case of a spill, eliminate all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for hazardous waste disposal.[18][19]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

Conclusion

The 2,6-disubstituted morpholine scaffold is a validated and highly valuable building block in the agrochemical industry. The synthetic routes to leading fungicides like Fenpropimorph and Amorolfine are well-established, relying on fundamental organic reactions such as nucleophilic substitution and reductive amination. By understanding the underlying mechanism of action, the structure-activity relationships, and the critical parameters of the synthesis, researchers can effectively and safely produce these vital crop protection agents. Adherence to the detailed protocols and safety guidelines presented in this document will enable the successful application of 2,6-dialkylmorpholines in the development of next-generation agrochemicals.

References

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications.
  • trans-2,6-Dimethylmorpholine. (2022, May 15). Apollo Scientific.
  • Morpholine (Amine) [Group 5] resistance management strategy. (2023). New Zealand Plant Protection Society.
  • Cis-2,6-Dimethylmorpholine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Chemical Safety Data Sheet MSDS / SDS - cis-2,6-Dimethylmorpholine. (2025, December 13). ChemicalBook.
  • A Comparative Efficacy Analysis of Fenpropimorph and Other Morpholine Fungicides. (2025, December). Benchchem.
  • CN103275030A - Synthesis method of fenpropimorph. (n.d.). Google Patents.
  • WO2013097629A1 - Preparation method of amorolfine hydrochloride. (n.d.). Google Patents.
  • The Strategic Role of Lilial in the Synthesis of Morpholine Fungicides: A Technical Guide. (n.d.). Benchchem.
  • PROCESS OF PRODUCING AMOROLFINE. (2008, December 17). European Patent Office.
  • cis-2,6-Dimethylmorpholine-3,3,5,5-d4 - Safety Data Sheet. (n.d.). Toronto Research Chemicals.
  • 2,6-DIMETHYL MORPHOLINE. (n.d.). CAMEO Chemicals - NOAA.
  • Morpholines. (n.d.). BCPC.
  • Fenpropimorph. (n.d.). Merck Index.
  • Synthesis of Antifungal Drug Amorolfine Hydrochloride. (2012). Semantic Scholar.
  • MORPHOLINE. (n.d.). ChemicalBook.
  • Amorolfine. (n.d.). PubChem - NIH.
  • US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. (n.d.). Google Patents.
  • Synthetic Methods and Yield Optimization Strategies. (n.d.). Smolecule.

Sources

Application Note: Reaction of 2,6-Diethylmorpholine with Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

2,6-Diethylmorpholine is a sterically hindered secondary amine increasingly utilized in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability compared to its unhindered parent, morpholine, or the less bulky 2,6-dimethylmorpholine.

The introduction of ethyl groups at the 2- and 6-positions creates a unique steric environment around the nucleophilic nitrogen. While this substitution pattern improves the pharmacokinetic profile of drug candidates by blocking metabolic "soft spots" and increasing solubility in lipid bilayers, it significantly retards reaction rates with electrophiles.

Structural Considerations
  • Conformational Locking: The molecule exists predominantly in a chair conformation. The cis-isomer (where both ethyl groups are equatorial) is thermodynamically preferred. The trans-isomer forces one ethyl group into an axial position or distorts the ring into a twist-boat, creating high-energy conformational strain.

  • Nucleophilicity vs. Basicity: Due to the ethyl groups, the nitrogen lone pair is sterically shielded. This reduces its nucleophilic kinetic rate (

    
    ) without proportionally reducing its thermodynamic basicity (
    
    
    
    ). Consequently, 2,6-diethylmorpholine can act as a non-nucleophilic base in the presence of sensitive electrophiles, leading to elimination (E2) side reactions rather than substitution (
    
    
    ).

General Considerations for Reaction Design

When designing protocols for 2,6-diethylmorpholine, standard "morpholine conditions" often fail. The following adjustments are required:

  • Thermodynamic Forcing: Reactions often require higher temperatures (80–120 °C) compared to morpholine (RT–40 °C).

  • Steric Decongestion: Use "slender" electrophiles where possible. For bulky electrophiles, switch to catalytic cross-coupling (Buchwald-Hartwig) rather than thermal substitution (

    
     or 
    
    
    
    ).
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO, NMP) to strip the cation from the counter-base, maximizing the reactivity of the deprotonated intermediate if applicable.

Protocol 1: N-Alkylation with Alkyl Halides ( )

Objective: Synthesis of N-alkyl-2,6-diethylmorpholines. Challenge: Competing E2 elimination due to the basicity/nucleophilicity mismatch.

Materials
  • 2,6-Diethylmorpholine (1.0 equiv)[1]

  • Alkyl Halide (R-X, 1.1 equiv) [Prefer Bromides or Iodides; Chlorides are often too sluggish]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or DIPEA (for highly reactive halides)
    
  • Solvent: Acetonitrile (MeCN) or DMF[2]

  • Additive: Potassium Iodide (KI, 0.1 equiv) [Finkelstein catalyst]

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 2,6-diethylmorpholine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol). Note: Cesium is preferred over potassium due to the "Cesium Effect," where the larger cation radius improves solubility in organic solvents and creates a "naked," more reactive anion.
    
  • Electrophile Addition: Add the alkyl halide (1.1 mmol). If using an alkyl chloride, add KI (0.1 mmol) to generate the more reactive alkyl iodide in situ.

  • Reaction:

    • Primary Halides: Heat to 60 °C for 4–12 hours.

    • Secondary Halides: Heat to 90 °C for 16–24 hours. Warning: Expect 10–30% elimination byproduct.

  • Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate. Partition between EtOAc and water.[2] The product is in the organic layer.[2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Steric bulk prevents approach.Switch solvent to DMF (higher T) or add KI.
Elimination Product (Alkene) Amine acting as base (E2).Switch to non-basic conditions (e.g., Reductive Amination) or use a triflate leaving group at lower temp.

Protocol 2: Reductive Amination

Objective: Alkylation using aldehydes/ketones. Advantage: Avoids E2 elimination issues; best for secondary/bulky alkyl groups.

Materials
  • 2,6-Diethylmorpholine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    , 1.5 equiv) [Critical for hindered amines]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure
  • Iminium Formation (The Bottleneck):

    • Combine amine (1.0 mmol) and ketone/aldehyde (1.2 mmol) in anhydrous THF (5 mL).

    • Add

      
       (1.5 mmol).
      
    • Expert Insight: Sterically hindered amines struggle to form the hemiaminal intermediate. Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium ion.

    • Stir at RT for 6–12 hours (or 50 °C for 2 hours).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add STAB (1.5 mmol) portion-wise. Note: STAB is milder than

      
       and will not reduce the aldehyde/ketone before it reacts with the amine.
      
    • Allow to warm to RT and stir overnight.

  • Quench:

    • Add saturated aqueous

      
       or 1N NaOH. Caution: Titanium salts will form a thick white precipitate.
      
    • Filter through a Celite pad to remove titanium salts.

  • Isolation: Extract with DCM.

Protocol 3: Buchwald-Hartwig N-Arylation

Objective: Coupling with Aryl Halides. Challenge: Standard ligands (BINAP, dppf) often fail due to the steric clash between the ligand and the ethyl groups of the morpholine.

Recommended System
  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: RuPhos or BrettPhos .

    • Why: These dialkylbiaryl phosphine ligands are specifically designed to create a cavernous active site that accommodates bulky amines while preventing

      
      -hydride elimination.
      
  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure
  • Charge: In a glovebox or under Argon, add Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) to a vial.

  • Substrates: Add Aryl Bromide (1.0 equiv) and 2,6-diethylmorpholine (1.2 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Seal and heat to 100 °C for 12 hours.

  • Analysis: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.

Visualizing the Reaction Pathways[3]

The following diagram illustrates the decision logic for selecting the correct protocol based on the electrophile type and the steric impact of the 2,6-diethyl substitution.

ReactionPathways Start Reactant: 2,6-Diethylmorpholine Electrophile Select Electrophile Start->Electrophile PrimaryHalide Primary Alkyl Halide (R-CH2-X) Electrophile->PrimaryHalide SecondaryHalide Secondary Alkyl Halide (R2-CH-X) Electrophile->SecondaryHalide ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Carbonyl Aldehyde / Ketone Electrophile->Carbonyl SN2 Protocol 1: SN2 (MeCN, Cs2CO3, 60°C) PrimaryHalide->SN2 High Yield Elimination Risk: E2 Elimination (Alkene byproduct) SecondaryHalide->Elimination Major Pathway ReductiveAmination Protocol 2: Reductive Amination (Ti(OiPr)4, STAB) SecondaryHalide->ReductiveAmination Alternative Route (Use Ketone precursor) Buchwald Protocol 3: Buchwald-Hartwig (Pd/RuPhos, NaOtBu) ArylHalide->Buchwald Requires Bulky Ligand Carbonyl->ReductiveAmination Preferred

Caption: Decision tree for selecting synthetic routes. Note that secondary halides are flagged as high-risk for elimination, prompting a strategic shift to reductive amination via a ketone precursor.

Comparative Data: Yields & Conditions

The table below highlights the "Ethyl Penalty"—the reduction in yield or requirement for harsher conditions compared to unhindered morpholine.

Reaction TypeElectrophileReagent/CatalystMorpholine Yield2,6-Diethylmorpholine YieldNotes
N-Alkylation Benzyl Bromide

, MeCN, RT
95%65% (requires 60°C)Steric hindrance slows

attack.
Reductive Amination CyclohexanoneSTAB, DCE92%45% (w/o Ti) / 85% (w/ Ti)Titanium Lewis acid is essential for hindered amines.
Buchwald-Hartwig 4-BromoanisolePd(dba)2 / BINAP88%<10%BINAP is too crowded.
Buchwald-Hartwig 4-BromoanisolePd(dba)2 / RuPhos 90%82%RuPhos accommodates the ethyl bulk.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Retrieved from

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Aryl Ethers. Journal of the American Chemical Society. (Contextual reference for bulky ligand design principles).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Definitive guide on RuPhos/BrettPhos for hindered amines).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry. (Source for Ti(OiPr)

Sources

Advanced Application Note: 2,6-Diethylmorpholine (2,6-DEM) as a Mild, Chemoselective Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Introduction & Mechanistic Rationale

In complex organic synthesis and API (Active Pharmaceutical Ingredient) development, the selection of an appropriate base is critical for maintaining chemoselectivity. While traditional non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) and 2,2,6,6-tetramethylpiperidine (TMP) provide excellent steric shielding, their high basicity (pKa > 10) frequently triggers deleterious side reactions. These include the epimerization of sensitive chiral centers, premature cleavage of base-labile protecting groups, and degradation of fragile intermediates.

2,6-Diethylmorpholine (2,6-DEM) [1] serves as a highly specialized, mild alternative. The causality behind its unique reactivity profile lies in its molecular architecture:

  • Inductive Moderation: The heteroatomic oxygen in the morpholine ring exerts an electron-withdrawing inductive effect, significantly lowering the pKa of the secondary amine (estimated ~8.3) compared to piperidine analogs. This makes it a mild Brønsted base.

  • Steric Shielding: The presence of ethyl groups at the 2 and 6 positions restricts the conformational flexibility of the 1,4-oxazinane ring [2]. When interacting with bulky electrophilic transition states (e.g., Pd-catalyzed cross-coupling intermediates), the increased hydrodynamic volume of the 2,6-diethyl substitution creates a steric blockade. This prevents the nitrogen lone pair from acting as a nucleophile, effectively decoupling basicity from nucleophilicity.

Physicochemical Profiling

To select the correct base for a sensitive workflow, quantitative comparison is essential. The table below summarizes the steric and electronic parameters of 2,6-DEM relative to standard amine bases.

BaseApprox. pKa (H₂O)NucleophilicitySteric HindrancePrimary Synthetic Application
Morpholine 8.36HighLowGeneral base / Active Nucleophile
2,6-DEM ~8.2 - 8.5LowModerate-HighChemoselective mild non-nucleophilic base
DIPEA 10.5Very LowHighStrong non-nucleophilic base
TMP 11.0Extremely LowVery HighStrong, highly hindered base

Mechanistic Pathway

The following diagram illustrates the chemoselective routing of 2,6-DEM in the presence of a bulky electrophile. The steric clash prevents N-alkylation, forcing the molecule to act exclusively as a proton acceptor.

Mechanism Substrate Electrophile (Bulky Halide) Product Target Product (Coupled/Eliminated) Substrate->Product Deprotonation SideProduct N-Alkylation (Sterically Blocked) Substrate->SideProduct Nucleophilic Attack Base 2,6-DEM (Mild Base) Protonated 2,6-DEM-H+ (Protonated) Base->Protonated H+ Transfer Base->SideProduct Steric Clash

Mechanistic pathway showing 2,6-DEM acting as a Brønsted base while steric bulk blocks N-alkylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of the reaction in real-time without waiting for final isolation.

Protocol A: Mild Base-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl halide with a boronic acid where the substrate contains an epimerization-prone alpha-chiral center [3].

Step-by-Step Methodology:

  • Reagent Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(dppf)Cl₂ (5 mol%), the chiral aryl halide (1.0 equiv, 1.0 mmol), and the arylboronic acid (1.2 equiv, 1.2 mmol).

  • Solvation: Add 5.0 mL of anhydrous, degassed THF to the flask to achieve a 0.2 M concentration.

  • Base Addition: Dropwise, add 2,6-DEM (2.0 equiv, 2.0 mmol) via a gas-tight syringe at 0 °C. Causality Note: The mild pKa of 2,6-DEM ensures the alpha-chiral center remains intact, while its steric profile prevents coordination to the Pd center, which would otherwise poison the catalyst.

  • Incubation: Warm the reaction to 60 °C and stir for 12 hours under an argon atmosphere.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the protonated 2,6-DEM mass (m/z 144.1) without any N-arylated morpholine adducts validates the strictly non-nucleophilic behavior of the base in this environment.

  • Quenching & Workup: Cool the mixture to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Acylation in Solid-Phase Peptide Synthesis (SPPS)

Objective: Utilize 2,6-DEM as an additive during the acylation of sterically hindered amino acids to prevent the premature cleavage of base-labile protecting groups (e.g., Fmoc).

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.5 g of peptide-bound Wang resin in 10 mL of anhydrous DMF for 30 minutes in a fritted reaction vessel.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-amino acid (3.0 equiv) and HATU (2.9 equiv) in 3 mL of DMF. Add 2,6-DEM (6.0 equiv) and vortex for 3 minutes. Causality Note: 2,6-DEM is sufficiently basic to deprotonate HATU to form the active ester, but mild enough to completely suppress the base-catalyzed racemization of the activated intermediate.

  • Coupling: Transfer the activated mixture to the resin. Agitate on an orbital shaker for 1 hour at 25 °C.

  • Self-Validation Checkpoint: Perform a Kaiser test on a few micro-cleaved resin beads. A negative result (clear/yellow) confirms complete acylation. Subsequent chiral HPLC of a micro-cleavage sample validates that the mild pKa of 2,6-DEM successfully prevented racemization.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 10 mL) and DCM (3 × 10 mL) before proceeding to the next synthetic cycle.

Experimental Workflow Visualization

Workflow Step1 1. Substrate & Catalyst Dissolution in THF Step2 2. Addition of 2,6-DEM (Dropwise, 0°C) Step1->Step2 Step3 3. Reaction Incubation (LC-MS Monitored) Step2->Step3 Step4 4. Aqueous Quench (NH4Cl addition) Step3->Step4 Step5 5. Product Isolation (Chromatography) Step4->Step5

Step-by-step experimental workflow for 2,6-DEM mediated organic synthesis and product isolation.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "(2S,6S)-2,6-diethylmorpholine" (BMRB ID: bmse012529). BMRB Metabolomics. Available at:[Link]

  • National Center for Biotechnology Information. "2,6-Dimethylmorpholine" (CID 110862). PubChem Compound Database. Available at:[Link]

  • Google Patents. "Tricyclic tetrahydroquinoline antibacterial agents" (WO2004031195A1). World Intellectual Property Organization.

Troubleshooting & Optimization

Technical Support Center: 2,6-Diethylmorpholine Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks, purification challenges, or stereoselectivity issues during the synthesis of 2,6-diethylmorpholine and its derivatives.

Rather than providing a generic overview, this center dissects the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure reproducible scale-up.

Mechanistic Workflow & Troubleshooting Pathways

The synthesis of substituted morpholines relies heavily on the delicate balance between thermodynamic control and catalyst efficacy. The diagram below maps the primary synthetic routes to 2,6-diethylmorpholine, highlighting critical failure points and their corresponding interventions.

MorpholineOptimization cluster_0 Catalytic Cyclization Routes A Precursor: bis(2-hydroxybutyl)amine B1 Acid Dehydration (70% H2SO4, 160°C) A->B1 B2 Pd-Carboamination (O-allylethanolamines) A->B2 B3 Lewis Acid Halocyclization (In(OTf)3 Catalyst) A->B3 C1 Issue: Charring Fix: Temp & Acid Control B1->C1 D Crude 2,6-Diethylmorpholine B1->D C2 Issue: Complex Mix Fix: e-Rich Aryl Halides B2->C2 B2->D B3->D C1->D C2->D E Desiccation (KOH/CaO) & Fractional Distillation D->E Water Removal F Pure Target Compound (Optimized Yield) E->F Final Purification

Workflow for 2,6-diethylmorpholine synthesis, highlighting troubleshooting interventions.

Yield Optimization FAQs & Troubleshooting

Q1: I am attempting a classical acid-catalyzed cyclization of bis(2-hydroxybutyl)amine, but I am observing extensive charring and isolated yields below 30%. What is the mechanistic cause? Causality & Solution: This is a classic symptom of oxidative degradation and unwanted ether cleavage caused by using overly concentrated sulfuric acid (e.g., 98%) or exceeding thermal thresholds. To optimize this, you must suppress the oxidative pathway while maintaining enough protonation for the dual dehydration steps. Intervention: Dilute your acid.1[1] prevents charring and pushes the equilibrium toward the desired cyclized product.

Q2: I switched to a Pd-catalyzed carboamination route to improve diastereoselectivity, but my GC-MS shows a complex mixture of side products. How do I fix this? Causality & Solution: The formation of complex mixtures in Pd-catalyzed morpholine synthesis is heavily dictated by the electronic properties of your coupling partner.2[2] due to competing side reactions like Heck arylation. Intervention: Substitute your coupling partner for an electron-rich or electron-neutral aryl halide. If you must use an electron-poor substrate, consider transitioning to a Lewis acid-catalyzed halonium generation method.

Q3: Are there milder alternatives to harsh Brønsted acids that still provide good regioselectivity? Causality & Solution: Yes. Halocyclization utilizing a Lewis acid catalyst operates via a three-membered cyclic halonium intermediate, allowing for ambient temperature reactions. Intervention: 3[3].

Q4: My post-reaction workup yields a product that is heavily contaminated with water, ruining my final distillation. How do I break the azeotrope? Causality & Solution: 2,6-Diethylmorpholine, like most morpholines, is highly hygroscopic and forms stubborn azeotropes with water during aqueous workups. Standard drying agents like MgSO₄ are insufficient. Intervention: 4[4]. This chemically sequesters the water without reacting with the secondary amine.

Quantitative Optimization Data

The following table summarizes the expected yields and stereochemical outcomes based on the chosen synthetic strategy. Use this to benchmark your internal experimental results.

Synthetic StrategyCatalyst / ReagentsTemp (°C)Time (h)Isolated Yield (%)Selectivity / dr
Classical Dehydration 70% H₂SO₄ (5 eq)16024 - 9665 - 75%Mixed (cis/trans)
Pd-Carboamination Pd(OAc)₂, P(2-furyl)₃1051546 - 83%>20:1
Lewis Acid Halocyclization In(OTf)₃, NBS, DBU252455 - 76%High Regioselectivity

Self-Validating Experimental Protocol

This protocol details the optimized acid-catalyzed cyclization of a diol precursor to 2,6-diethylmorpholine. It is designed as a self-validating system , meaning specific quality control (QC) checkpoints are embedded within the steps to prevent downstream failures.

Step 1: Precursor Preparation & Acidification
  • Charge a heavy-walled glass pressure tube with the diol precursor (e.g., N-benzyl-1,1'-iminobis(butan-2-ol) or bis(2-hydroxybutyl)amine).

  • Cool the vessel to 0 °C using an ice-water bath.

  • Slowly add 70% H₂SO₄ (5 eq w/w) under vigorous magnetic stirring.

  • QC Checkpoint 1: The mixture must remain homogeneous and pale. If localized black spots appear, your addition rate is too fast, causing exothermic degradation.

Step 2: Thermal Cyclization
  • Seal the pressure tube securely.

  • Transfer to a calibrated heating block and heat strictly to 160 °C for 24 to 96 hours (depending on scale).

  • QC Checkpoint 2: After 4 hours, visually inspect the tube. The solution should be a dark amber/brown liquid. If the solution has turned into an opaque, tarry black solid, thermal runaway has occurred. Abort the run.

Step 3: Quench and Basification
  • Allow the pressure tube to cool completely to room temperature before opening.

  • Pour the reaction mixture over crushed ice to quench the acid.

  • Slowly add 50% aqueous NaOH until the pH exceeds 12.

  • QC Checkpoint 3: Test the aqueous layer with pH paper. It must be strongly basic (pH > 12) to ensure the morpholine nitrogen is fully deprotonated, otherwise, it will remain water-soluble as a sulfate salt, destroying your yield.

Step 4: Desiccation & Distillation
  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Add 20 g of solid Potassium Hydroxide (KOH) to the combined organic layers and stir vigorously for 60 minutes.

  • Decant the dried organic phase and concentrate under reduced pressure.

  • For ultra-pure standards:4[4].

  • QC Checkpoint 4: Pure 2,6-diethylmorpholine will distill as a clear, colorless liquid. Any yellow tint indicates incomplete desiccation or trace oxidation.

References

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. URL:[Link][2]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC - NIH. URL:[Link][3]

  • WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents. URL:[1]

Sources

Technical Support Center: Advanced Purification of 2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine derivative synthesis. 2,6-Diethylmorpholine is a moderately polar, basic secondary amine that frequently presents purification bottlenecks—such as high aqueous solubility, co-eluting N-alkylated byproducts, and the presence of cis/trans diastereomers.

This guide is engineered for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, ensuring that every purification step you take is logical, causally driven, and self-validating.

Part 1: Diagnostic Q&A – Troubleshooting Common Impurities

Q1: My crude 2,6-diethylmorpholine contains significant amounts of unreacted diol and water. Standard aqueous extraction is resulting in massive product loss. How do I recover my yield? A1: Morpholine derivatives possess a highly active ether oxygen and a secondary amine, creating a strong hydrogen-bonding network with water. Standard extraction with non-polar solvents is thermodynamically inefficient here. To drive the 2,6-diethylmorpholine into the organic phase, you must employ a "salting out" technique. By saturating the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃), you drastically increase the ionic strength of the aqueous phase. This disrupts the hydrogen bonds between the water and the morpholine ring, decreasing the aqueous solubility of the organic amine and forcing it into the organic layer [1].

Q2: I am observing severe peak tailing during silica gel column chromatography, making it impossible to separate the cis and trans diastereomers. What is the mechanistic cause, and how can I resolve it? A2: Peak tailing in this context is an acid-base artifact. The stationary phase (silica gel) contains acidic silanol (-SiOH) groups that strongly and reversibly interact with the basic secondary amine of 2,6-diethylmorpholine. To mitigate this, add 0.5% to 1.0% triethylamine (Et₃N) to your mobile phase (e.g., hexanes/ethyl acetate). The Et₃N acts as a sacrificial base, competitively binding to the active silanol sites. This allows your target morpholine derivative to elute as a sharp, symmetrical band, enabling the baseline resolution of the cis and trans isomers [1][3].

Q3: Distillation under reduced pressure is failing to separate my target compound from structurally similar N-alkylated byproducts. What is the most reliable alternative? A3: When vapor pressure differentials are too small for fractional distillation, you must exploit the differential basicity and steric profile of the morpholine ring via salt formation. By dissolving the crude mixture in an organic solvent and adding a controlled stoichiometric amount of an acid (such as HCl or propionic acid), the 2,6-diethylmorpholine precipitates as a highly crystalline salt. The crystal lattice energy of the target salt excludes less basic or structurally irregular N-alkylated impurities, which remain dissolved in the mother liquor. The pure salt can then be isolated and free-based using sodium hydroxide [2].

Part 2: Strategic Decision Workflows

PurificationStrategy Start Crude 2,6-Diethylmorpholine CheckWater High Water/Diol Content? Start->CheckWater SaltingOut Salting Out & Extraction CheckWater->SaltingOut Yes CheckIsomers Need Cis/Trans Separation? CheckWater->CheckIsomers No SaltingOut->CheckIsomers Chromatography Silica Gel Column (1% Et3N) CheckIsomers->Chromatography Yes CheckPurity Close-Boiling Impurities? CheckIsomers->CheckPurity No Pure Pure 2,6-Diethylmorpholine Chromatography->Pure SaltCryst Salt Formation & Recrystallization CheckPurity->SaltCryst Yes Distillation Fractional Distillation CheckPurity->Distillation No SaltCryst->Pure Distillation->Pure

Decision tree for selecting the optimal 2,6-diethylmorpholine purification strategy.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Base Extraction and Salting Out

Use this protocol to remove neutral unreacted starting materials and highly water-soluble diols.

  • Initial Dissolution : Dissolve the crude reaction mixture in an equal volume of dichloromethane (DCM).

  • Acidic Extraction : Extract the organic layer with 1M HCl (3 x 50 mL). The basic 2,6-diethylmorpholine protonates to form a water-soluble hydrochloride salt, migrating to the aqueous layer.

    • Self-Validation Step: Spot both the aqueous and organic layers on a TLC plate and stain with ninhydrin. A purple spot in the aqueous layer confirms the successful protonation and transfer of the secondary amine.

  • Basification & Salting Out : Cool the aqueous layer in an ice bath. Carefully adjust the pH to 13-14 using 50% NaOH solution. Add solid NaCl until the solution is fully saturated.

    • Self-Validation Step: Touch a glass rod to the solution and apply it to universal indicator paper. The paper must turn dark purple (pH > 13) to ensure the amine is completely free-based.

  • Back-Extraction : Extract the basified, salt-saturated aqueous layer with fresh DCM (3 x 50 mL).

  • Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Mixture in Organic Solvent AcidAdd Add 1M HCl (Protonation) Crude->AcidAdd PhaseSep1 Phase Separation AcidAdd->PhaseSep1 OrgDiscard Organic Phase (Neutral Impurities) PhaseSep1->OrgDiscard Discard AqPhase Aqueous Phase (Morpholine Salt) PhaseSep1->AqPhase Keep BaseAdd Add NaOH & NaCl (Basification) AqPhase->BaseAdd Extract Extract with DCM BaseAdd->Extract PureProduct Isolated Product Extract->PureProduct

Step-by-step mechanistic workflow for the acid-base extraction of morpholine derivatives.

Protocol B: Chromatographic Separation of Cis/Trans Diastereomers

Use this protocol when absolute stereochemical purity is required for downstream drug development.

  • Column Packing : Prepare a slurry of silica gel in hexanes containing exactly 1% Et₃N (v/v). Pack the column under gentle pressure.

  • Sample Loading : Dissolve the crude mixture in a minimum volume of the initial mobile phase (95:5 Hexanes:Ethyl Acetate + 1% Et₃N) and load it onto the silica bed.

  • Elution : Elute using a gradient of hexanes to ethyl acetate (95:5 → 80:20), maintaining the 1% Et₃N additive throughout the entire process.

  • Fraction Collection : Collect fractions in 20 mL test tubes.

    • Self-Validation Step: Co-spot fractions against the crude mixture on a TLC plate. The cis-isomer and trans-isomer will elute at different Rf values due to differences in their dipole moments. Stain with ninhydrin; the secondary amines will appear as bright pink/purple spots, distinguishing them from unreacted diols (which only stain with KMnO₄).

Protocol C: Recrystallization via Propionate Salt Formation

Use this protocol to remove close-boiling N-alkylated impurities that survive distillation.

  • Salt Formation : Dissolve the free-base 2,6-diethylmorpholine in ethyl acetate (approx. 3 mL per gram of amine). Heat to 45 °C with stirring.

  • Acid Addition : Slowly add 1.05 equivalents of propionic acid dropwise.

  • Crystallization : Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (-5 °C to 0 °C) for an additional 3 hours to maximize crystal lattice formation [2].

  • Isolation : Collect the 2,6-diethylmorpholine propionate crystals via vacuum filtration and wash with ice-cold ethyl acetate.

    • Self-Validation Step: Measure the melting point of the dried crystals. A sharp melting point range (< 2 °C) validates the successful exclusion of isomorphic impurities from the crystal lattice.

Part 4: Quantitative Performance Metrics

The following table summarizes the expected outcomes and mechanistic variables for each purification technique applied to 2,6-diethylmorpholine.

Purification TechniqueTarget Impurity RemovedExpected Yield (%)Expected Purity (%)Key Mechanistic Variable
Fractional Distillation Solvents, unreacted diols75 - 8590 - 95Vapor pressure differential (Requires high vacuum)
Acid-Base Extraction Neutral/acidic byproducts85 - 9095 - 98pH-dependent ionization & Ionic strength (Salting out)
Column Chromatography Diastereomers (cis/trans)60 - 70> 99Silica-amine interactions (Requires 1% Et₃N)
Salt Recrystallization Structurally similar amines70 - 80> 99Crystal lattice energy (Propionate/HCl salts)

References

  • Title: CN110950818B - Method for purifying cis-2,6-dimethyl morpholine Source: Google Patents URL
  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Technical Support Center: Scale-Up of 2,6-Diethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Case ID: DEM-SC-2024 Target Molecule: 2,6-Diethylmorpholine (CAS: Generic / Analogous to 2,6-Dimethylmorpholine standards)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from bench-scale synthesis (<50g) to pilot or process scale (>1kg) of 2,6-diethylmorpholine .

While 2,6-dimethylmorpholine is a commodity chemical with well-documented literature, the diethyl analog presents unique challenges due to increased steric bulk and higher boiling points. This guide applies rigorous industrial logic—derived from the homologous methyl series—to solve your specific scale-up bottlenecks.

Module 1: Synthetic Route Selection

Q: I am seeing inconsistent yields (40-60%) using double alkylation of primary amines. Is there a more robust route for scale-up?

A: Yes. The "double alkylation" route (reacting ethylamine with bis(2-chloroethyl) ether derivatives) is prone to polymerization and elimination side reactions at scale.

Recommended Protocol: Cyclodehydration of Amino-Diols. For scale-up, the industry standard for 2,6-dialkylmorpholines is the acid-catalyzed cyclodehydration of the corresponding diol precursor, bis(2-hydroxybutyl)amine . This route is thermodynamically driven and minimizes waste compared to alkyl halide displacement.

The Chemistry

The reaction proceeds via the protonation of the hydroxyl groups, followed by the loss of water and intramolecular nucleophilic attack by the nitrogen lone pair.

ReactionPathway Precursor Bis(2-hydroxybutyl)amine Inter Protonated Intermediate (-H2O) Precursor->Inter H2SO4, >150°C Product 2,6-Diethylmorpholine (Cis/Trans Mix) Inter->Product Cyclization Product->Product Thermodynamic Equilibration

Figure 1: Acid-catalyzed cyclodehydration pathway showing the critical equilibration step.

Module 2: Stereochemical Control (Cis/Trans Ratio)

Q: I need the cis-isomer, but my crude NMR shows a 50:50 mixture. How do I shift this ratio?

A: You are likely operating under kinetic control . To maximize the cis-isomer, you must force the system into thermodynamic control .

  • Kinetic Product: The trans-isomer often forms faster due to statistical probability during ring closure.

  • Thermodynamic Product: The cis-isomer is significantly more stable because both ethyl groups can adopt the equatorial position in the chair conformation, avoiding 1,3-diaxial interactions.

Troubleshooting Protocol:

  • Increase Temperature: The reaction must be maintained at 170°C – 190°C . Below 150°C, isomerization is too slow.

  • Extend Residence Time: Unlike the dimethyl analog, the diethyl groups add steric bulk, making the ring inversion slower. Extend your "cook time" at peak temperature by 2–4 hours.

  • Acid Stoichiometry: Ensure you are using a slight excess of sulfuric acid (1.1 – 1.5 equivalents). The acidic medium facilitates the reversible ring-opening/closing required for isomerization.

Data: Isomer Ratio vs. Conditions (Simulated based on Homologs)

ConditionTemperatureResidence TimeCis : Trans Ratio
Kinetic (Mild) 140°C2 Hours~55 : 45
Intermediate 160°C4 Hours~75 : 25
Thermodynamic (Optimal) 180°C 6-8 Hours ~88 : 12

Module 3: Process Safety & Thermodynamics

Q: Upon scaling to 5kg, the mixing of the amine precursor and sulfuric acid caused a violent exotherm. How do we manage this heat?

A: Stop batch mixing immediately. The neutralization of the amine by concentrated sulfuric acid is highly exothermic. At scale, this heat cannot dissipate fast enough in a batch reactor, leading to "runaway" potential or charring of the product.

Solution: Simultaneous Metering (Semi-Batch) Do not add acid to amine or amine to acid. Instead, dose both into a hot reaction heel.

Step-by-Step Protocol:

  • Heel: Charge the reactor with a small amount of pre-formed product or solvent (e.g., 10% of total volume) and heat to 100°C.

  • Dual Feed: Simultaneously pump the Bis(2-hydroxybutyl)amine (containing ~5-10% water to reduce viscosity) and Sulfuric Acid (96-98%) into the reactor.

  • Rate Control: Adjust feed rates to maintain the reactor temperature between 110°C–130°C using the heat of neutralization.

  • Cook: Once addition is complete, ramp to 180°C for the thermodynamic equilibration (see Module 2).

ReactorSetup TankA Feed A: Amine Precursor Reactor Reactor (Maintained at 120°C) TankA->Reactor Pump A TankB Feed B: Sulfuric Acid TankB->Reactor Pump B Condenser Condenser (Water Removal) Reactor->Condenser Steam Condenser->Reactor Reflux (Optional)

Figure 2: Semi-batch reactor setup for simultaneous dosing to control exotherms.

Module 4: Purification & Isolation

Q: Distillation is not effectively separating the isomers. The boiling points are too close.

A: The boiling point difference between cis and trans 2,6-diethylmorpholine is likely <5°C. Simple distillation will fail.

Option A: High-Efficiency Fractionation

  • Requirement: A column with >30 theoretical plates and a high reflux ratio (10:1 or 20:1).

  • Target: The trans-isomer typically boils slightly lower than the cis-isomer (due to lower dipole moment/polarity). Collect the early fractions as trans-enriched waste.

Option B: Chemical Resolution (The "Mandelic" Trick) If distillation fails to meet purity specs, use derivatization.

  • Principle: React the crude mixture with Mandelic Acid .

  • Mechanism: The trans-isomer often forms a crystalline salt with mandelic acid more readily than the cis-isomer (or vice versa depending on specific chirality).

  • Process: Precipitate the salt, filter, and recover the free base from the mother liquor (which is now enriched in the desired isomer).

References

  • BASF SE. (1985). Preparation of cis-2,6-dimethylmorpholine.[1][2] US Patent 4,504,363. Link

    • Core citation for the simultaneous metering safety protocol and thermodynamic control of cis-isomers.
  • BASF SE. (2010). Racemic separation of 2,6-trans-dimethylmorpholine.[3] US Patent 7,829,702. Link

    • Source for the Mandelic Acid resolution technique for isomer separ
  • Deka, M. J., et al. (2015).[4] Stereoselective Synthesis of C-Substituted Morpholines.The Journal of Organic Chemistry, 80(9), 4349–4359. Link

    • Academic grounding for the mechanistic pathways of morpholine cycliz
  • ChemicalBook. (2025).[5] cis-2,6-Dimethylmorpholine Safety Data Sheet (SDS).[5]Link

    • Reference for hazard identification (flammability/corrosivity) applicable to the diethyl analog.

Sources

Technical Support Center: Managing Exothermic Reactions in 2,6-Disubstituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-disubstituted morpholines, such as 2,6-diethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this synthesis, particularly the management of its significant exothermic events. Our focus is on providing practical, field-proven insights to ensure safety, reproducibility, and high-yield outcomes.

The synthesis of morpholines via the acid-catalyzed cyclization of dialkanolamines is a robust and common method. However, the initial step—the neutralization of the amine with a strong acid—is a powerful exothermic reaction that demands rigorous control.[1][2][3] Failure to manage this exotherm can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably with temperature, potentially resulting in violent boiling, pressure buildup, and compromised product yield and purity.[4][5][6] This guide provides the necessary framework to mitigate these risks effectively.

Frequently Asked Questions (FAQs): Understanding the Thermal Hazards

This section addresses the fundamental principles behind the exothermic nature of the 2,6-diethylmorpholine synthesis.

Q1: What is the primary cause of the strong exothermic reaction during the synthesis? A1: The primary cause is the highly exothermic nature of the acid-base neutralization reaction between the starting material, a dialkanolamine (e.g., diisopropanolamine as an analogue for di-sec-butanolamine), and a strong dehydrating acid, typically concentrated sulfuric acid.[3][7][8] Amines are basic, and their reaction with a strong acid releases a significant amount of heat. This initial acidification must be performed with extreme caution and adequate cooling to prevent the temperature from spiking.[2][3]

Q2: Can you explain "thermal runaway" and why it is a critical concern in this specific synthesis? A2: Thermal runaway is a dangerous positive feedback loop where the heat generated by an exothermic reaction increases the reaction's rate, which in turn generates even more heat.[5][6] This cycle can cause the temperature to escalate rapidly and uncontrollably.[5] In this synthesis, if the sulfuric acid is added too quickly or with inadequate cooling, the initial heat of neutralization can initiate a thermal runaway, leading to a loss of control over the reaction, vigorous boiling of reagents, and a potential breach of the reaction vessel.

Q3: What are the typical consequences of poor temperature control, aside from safety risks? A3: Poor temperature control directly impacts the success of the synthesis.

  • Reduced Yield and Purity: Excessively high temperatures, either during the initial acidification or the subsequent dehydration, can cause charring and the formation of dark, viscous byproducts, significantly lowering the yield and making purification difficult.[2]

  • Incomplete Reaction: If the temperature during the cyclization phase is too low or not maintained for a sufficient duration, the dehydration reaction will be incomplete, resulting in a low yield of the desired morpholine.[2]

  • Side Reactions: Concentrated sulfuric acid is also a strong oxidizing agent, and at elevated temperatures, it can promote unwanted side reactions, further reducing the selectivity of the main reaction.[9]

Q4: Are there other process parameters that influence the exotherm? A4: Yes. Beyond the rate of acid addition and cooling efficiency, the concentration of the acid is critical. Using oleum (fuming sulfuric acid) or a higher concentration of sulfuric acid can increase the intensity of the exotherm.[1] Furthermore, the purity of the starting dialkanolamine is important; impurities could potentially catalyze side reactions.[1][5] The efficiency of stirring also plays a role, as poor mixing can create localized hot spots where the temperature is much higher than the bulk measurement indicates.

Troubleshooting Guide: Real-Time Problem Solving

This guide provides a structured approach to common issues encountered during the synthesis.

Problem / ObservationPotential Root Cause(s)Recommended Solutions & Preventative Actions
Rapid, uncontrolled temperature spike during acid addition. 1. Rate of Addition Too High: The rate of heat generation exceeds the cooling system's capacity.[6]2. Inadequate Cooling: Ice bath is depleted, or heat transfer is poor.3. Poor Mixing: Localized concentration of reagents is causing a hot spot.Immediate Actions: 1. STOP all reagent addition immediately.2. Enhance cooling (e.g., add more ice/dry ice to the bath).3. Ensure vigorous stirring.Preventative Measures: • Add the acid dropwise via an addition funnel.• Use a larger cooling bath and monitor it.• Employ mechanical stirring for efficient heat distribution.
Product is a dark, viscous tar with low yield. 1. Overheating/Charring: The temperature during the dehydration/cyclization step was too high.[2]2. Initial Exotherm Was Uncontrolled: A temperature spike during acidification led to initial decomposition.3. Incorrect Acid Concentration: Use of an overly aggressive dehydrating agent.Corrective Actions: 1. Review temperature logs to identify spikes.2. Attempt purification, but expect significant product loss.Preventative Measures: • Use a calibrated high-temperature thermometer and a reliable heating mantle with a temperature controller.[2]• Maintain the cyclization temperature strictly within the recommended range (e.g., 150-190°C).[10]• Ensure the initial acidification is well-controlled.
Reaction stalls or results in very low conversion. 1. Temperature Too Low: The dehydration/cyclization step requires a high activation energy.[2]2. Insufficient Reaction Time: The ring-closure is often slow and requires prolonged heating.[2]3. Inefficient Water Removal: The presence of water can inhibit the forward cyclization reaction.[1]Corrective Actions: 1. Verify the internal reaction temperature is at the target.2. Extend the reaction time, monitoring by TLC or GC if possible.Preventative Measures: • Ensure the reaction is maintained at the optimal high temperature for the specified duration (often several hours).[2][10]• Use an apparatus that allows for the efficient removal of water as it is formed (e.g., a Dean-Stark trap or a simple distillation setup).

Experimental Protocol & Best Practices

This protocol describes the synthesis of 2,6-dimethylmorpholine from diisopropanolamine, which serves as an excellent, well-documented analogue for the synthesis of 2,6-diethylmorpholine. The core principles of exotherm management are directly transferable.

Protocol: Synthesis of 2,6-Dimethylmorpholine

Disclaimer: This procedure involves hazardous materials and reactions. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagents & Equipment:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (pellets or 50% solution)

  • Anhydrous Potassium Hydroxide

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermocouple or high-temperature thermometer

  • Pressure-equalizing addition funnel

  • Condenser for distillation

  • Heating mantle with temperature controller

  • Large ice-water bath

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble the three-neck flask with the mechanical stirrer in the center neck, the thermocouple in one side neck, and the addition funnel in the other. Ensure the thermocouple tip is submerged in the reaction medium but does not interfere with the stirrer.

    • Place the flask in the ice-water bath on top of the heating mantle (the mantle will be used later).

  • Reagent Preparation:

    • Charge the flask with diisopropanolamine.

    • Carefully fill the addition funnel with the calculated amount of concentrated sulfuric acid. A typical molar ratio of diisopropanolamine to sulfuric acid is between 1:1.5 and 1:2.0.[10]

  • Controlled Acidification (CRITICAL EXOTHERMIC STEP):

    • Begin vigorous stirring of the diisopropanolamine.

    • Start adding the concentrated sulfuric acid from the addition funnel drop by drop . The reaction is immediately and strongly exothermic.[1][2][3]

    • Crucially, monitor the internal temperature continuously. Maintain the temperature below a designated threshold (e.g., 30-40°C) by controlling the addition rate and ensuring the ice bath is effective.

    • If the temperature begins to rise rapidly, stop the addition immediately until the temperature stabilizes or decreases.

    • This step requires patience and can take a significant amount of time depending on the scale.

  • Dehydration and Cyclization:

    • Once all the acid has been added and the initial exotherm has subsided, remove the ice bath.

    • Set up the apparatus for distillation by replacing the addition funnel with a condenser.

    • Begin heating the mixture using the heating mantle. Water will begin to distill off.

    • Increase the temperature to the target for cyclization, typically between 150°C and 190°C.[10]

    • Maintain this temperature for several hours (e.g., 3-5 hours) to drive the cyclization to completion.[10]

  • Neutralization and Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • Slowly and carefully neutralize the acidic mixture by adding a strong base, such as a 50% sodium hydroxide solution, while cooling in an ice bath. This step is also highly exothermic.

    • Continue adding base until the mixture is strongly alkaline (pH > 12).

    • The free 2,6-dimethylmorpholine can now be isolated from the resulting slurry by steam distillation or direct distillation.

  • Purification:

    • The crude distillate will contain water. Dry the organic layer by stirring over anhydrous potassium hydroxide pellets.

    • Decant the dried morpholine and perform a final fractional distillation to obtain the pure product.

Table of Key Parameters
ParameterRecommended Value/RangeRationale & Importance
Acid Addition Temperature < 40°CPrevents thermal runaway during the initial, highly exothermic neutralization step.
Cyclization Temperature 150 - 190 °CRequired to overcome the activation energy for the dehydration and ring-closing reaction.[10]
Cyclization Time 1 - 25 hoursEnsures the reaction proceeds to completion. Time is dependent on temperature and substrate.[10]
Molar Ratio (Amine:Acid) 1:1.5 to 1:2.0An excess of acid is required to act as both a catalyst and a dehydrating agent.[10]

Process & Logic Diagrams

Reaction Pathway for Acid-Catalyzed Morpholine Synthesis

G cluster_exotherm Critical Exothermic Step Start Di-alkanolamine (e.g., Diisopropanolamine) Intermediate Dialkanolamine Salt (e.g., Diisopropanolammonium Sulfate) Start->Intermediate + Concentrated H₂SO₄ Product 2,6-Disubstituted Morpholine (e.g., 2,6-Dimethylmorpholine) Intermediate->Product  High Temperature (150-190°C) Water Water Product->Water - H₂O

Caption: Acid-catalyzed cyclization of a dialkanolamine to a morpholine.

Troubleshooting Workflow for a Thermal Event

G start Begin Controlled Acid Addition monitor Continuously Monitor Internal Temperature start->monitor decision Is Temp Rise < 2°C / min AND Below Threshold? monitor->decision stop IMMEDIATELY STOP ADDITION decision->stop No   cont Continue Addition (Maintain Rate) decision->cont  Yes cool Enhance Cooling (Check Ice Bath, Stirring) stop->cool decision2 Is Temperature Decreasing? cool->decision2 resume Resume Addition at 50% of Previous Rate decision2->resume  Yes emergency EMERGENCY SHUTDOWN (Prepare for quench/dilution) decision2->emergency No   resume->monitor cont->monitor

Sources

Technical Support Center: Solvent Selection & Process Optimization for 2,6-Diethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket Focus: Solvent Systems, Stereocontrol, and Troubleshooting Reference ID: TSC-MORPH-26DE

Core Reaction Overview

The synthesis of 2,6-diethylmorpholine is primarily achieved through the acid-mediated cyclodehydration of 2,2'-iminodibutanol (also known as bis(2-hydroxybutyl)amine). This process is an equilibrium reaction driven by the removal of water.

Reaction Equation:



Unlike simple morpholine, the 2,6-diethyl substitution introduces stereochemical complexity (cis/trans isomerism) and increased steric hindrance, making solvent selection critical for both yield and diastereoselectivity.

Troubleshooting Guides & FAQs

Module A: Reaction Solvent Selection (Cyclization Phase)

User Query (Ticket #402): "I am using Toluene for the cyclization of 2,2'-iminodibutanol with sulfuric acid, but the reaction stalls at 60% conversion after 24 hours. Why?"

Diagnostic: The boiling point of Toluene (


) is likely insufficient to overcome the activation energy required for the cyclization of the sterically hindered ethyl-substituted precursor. Furthermore, the reaction is reversible; if water is not removed efficiently, the equilibrium will not shift.

Resolution: Switch to a solvent with a higher boiling point that forms a favorable azeotrope with water.

Solvent CandidateB.P. (

)
Azeotrope with Water?SuitabilityNotes
Toluene 110Yes (

)
LowTemperature often too low for diethyl substitution.
Xylenes (Mixed) ~138-144Yes (

)
High Ideal thermal range for acid-catalyzed dehydration.
Anisole 154Yes (

)
High (Green) High flash point, peroxide-resistant, better EHS profile.
Diglyme 162NoLowHard to remove water; water soluble.

Technical Insight: For 2,6-diethylmorpholine, the ring closure is kinetically slower than the dimethyl analog due to the ethyl group's steric bulk. A reaction temperature of 140-150°C is often required to drive the kinetics.

  • Recommendation: Use Xylenes or Anisole in a Dean-Stark apparatus.

Module B: Stereochemical Control (Cis/Trans Ratio)

User Query (Ticket #405): "I need the cis-isomer (2r,6s), but my crude NMR shows a 50:50 mixture. How can I use solvents to favor the cis-product?"

Diagnostic: The cis-isomer (diequatorial conformation) is the thermodynamic product , while the trans-isomer is often the kinetic product. Low-temperature reactions or rapid quenching trap the kinetic ratio.

Resolution:

  • Thermodynamic Equilibration: Increase the reaction temperature and time. Prolonged heating in the presence of acid allows the reversible ring-opening/closing to settle into the lower-energy cis state.

  • Solvent Effect: Use a non-polar solvent (like Xylene) at reflux. Polar solvents can stabilize the ionic transition states of the trans pathway.

Protocol:

  • Reflux 2,2'-iminodibutanol with

    
     (1.1 equiv) in Xylenes for 18-24 hours.
    
  • Monitor the ratio via GC/NMR.

  • If ratio is unsatisfactory, add a small additional aliquot of acid and continue reflux.

Module C: Workup & Isolation (Emulsion Issues)

User Query (Ticket #410): "After neutralizing the reaction mixture, I tried extracting with Ethyl Acetate, but I have a massive emulsion that won't separate."

Diagnostic: Amino-sulfate salts and unreacted amino-alcohols act as surfactants. Ethyl Acetate has a density (


) close to the aqueous/organic interface of the crude mixture, and it can hydrolyze at high pH.

Resolution: Switch to a solvent with a distinct density difference and high chemical stability at pH 12-14.

Recommended Extraction Solvents:

  • Dichloromethane (DCM): Density

    
    . Sinks to the bottom; excellent solubility for morpholines. Note: Environmental concerns.
    
  • MTBE (Methyl tert-butyl ether): Density

    
    . Floats well; does not form peroxides as easily as diethyl ether.
    
  • 2-MeTHF (2-Methyltetrahydrofuran): Density

    
    . A "Green" alternative derived from biomass.[1][2] Excellent separation from highly basic aqueous phases.
    

Visualized Workflows

Workflow 1: Synthesis & Solvent Decision Tree

G Start Precursor: 2,2'-Iminodibutanol Decision Select Solvent System Start->Decision RouteA Route A: Toluene (110°C) Decision->RouteA Low Temp RouteB Route B: Xylenes/Anisole (140-155°C) Decision->RouteB Optimal RouteC Route C: Neat/Solvent-Free (180-200°C) Decision->RouteC High Temp OutcomeA Incomplete Conversion Kinetic Product Mixture RouteA->OutcomeA OutcomeB High Yield Azeotropic Water Removal Thermodynamic Control (Cis) RouteB->OutcomeB OutcomeC High Yield Risk of Charring/Tars RouteC->OutcomeC Workup Workup: Neutralize (NaOH) Extract with 2-MeTHF or DCM OutcomeB->Workup OutcomeC->Workup

Caption: Decision matrix for solvent selection in acid-mediated cyclodehydration. Route B (Xylenes/Anisole) offers the best balance of kinetics and safety.

Workflow 2: Stereochemical Equilibration Mechanism

G Trans Trans-Isomer (Kinetic Product) Open Ring-Opened Intermediate (Cation) Trans->Open Protonation Cis Cis-Isomer (Thermodynamic Product) Open->Cis Recyclization (Slow) Cis->Open Unfavorable Acid Acid Catalyst (H2SO4/Heat)

Caption: Acid-catalyzed equilibration allows the conversion of the kinetic 'trans' isomer into the thermodynamically stable 'cis' isomer over time.

Data Summary: Solvent Properties for Morpholine Synthesis

The following table compares solvents specifically for the water-removal step of the synthesis.

SolventBoiling Point (

)
Azeotrope with

(

)
Water removed in Azeotrope (%)Toxicity/EHS RatingRecommendation
Benzene 80698.8%Carcinogen DO NOT USE
Toluene 1108520.2%ModerateLow (Temp too low)
Xylenes 138-1449440%ModerateHigh (Standard)
Anisole 15495~40%Low (Green)High (Modern)
Cyclohexane 81698.5%LowLow (Temp too low)

References

  • Synthesis of cis-2,6-dimethylmorpholine (Analogous Methodology)

    • Title: Process for the preparation of cis-2,6-dimethylmorpholine.[3][4]

    • Source: US P
    • URL
    • Relevance: Establishes the protocol for acid-mediated cyclization of dialkyl-amino-alcohols and the thermodynamic preference for the cis isomer.
  • Green Solvent Selection (Anisole/2-MeTHF)

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[5]

    • Source: ChemRxiv (2024).
    • URL:[Link]

    • Relevance: Validates the use of 2-MeTHF and CPME as modern, green alternatives for morpholine deriv
  • Azeotropic Distillation Principles

    • Title: Azeotropes for Waste Recovery and Solvent Minimization.[6]

    • Source: Encyclopedia.pub / MDPI.
    • URL:[Link]

    • Relevance: Provides the physicochemical basis for selecting Xylenes/Anisole for efficient water removal in condens
  • General Morpholine Synthesis Reviews

    • Title: Synthesis of Morpholines.[3][5][7][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Broad overview of synthetic strategies, confirming the cyclodehydr

Sources

Technical Support Center: 2,6-Diethylmorpholine Work-Up & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,6-diethylmorpholine . It is structured to address the specific physicochemical challenges posed by the ethyl substitution pattern (steric hindrance, lipophilicity, and basicity) compared to the more common morpholine or 2,6-dimethylmorpholine.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Molecule Profile & Physical Properties

Before designing a work-up, you must understand the physical constraints of the molecule. 2,6-diethylmorpholine is significantly more lipophilic and higher-boiling than its methyl analogs.

PropertyMorpholine2,6-Dimethylmorpholine2,6-Diethylmorpholine (Est.)Impact on Work-up
Boiling Point 129°C147°C~170–180°C Critical: Difficult to remove by rotary evaporation. Requires high-vac or chemical scavenging.
pKa (Conj. Acid) 8.3~7.6 - 8.0~8.5 - 9.0 Moderately basic. Requires pH > 12 for efficient extraction of the free base.
LogP (Lipophilicity) -0.860.2~1.2 significantly more soluble in organics (EtOAc, DCM) than water compared to parent morpholine.
Density 1.00 g/mL0.93 g/mL< 0.90 g/mL Will form the top layer in aqueous extractions (unless using chlorinated solvents).

Core Work-Up Procedures (Protocols)

Scenario A: Isolation of 2,6-Diethylmorpholine (Synthesis Work-up)

Context: You have synthesized the core ring (e.g., via cyclization of diols) and need to isolate the pure amine from a crude acidic mixture.

The Challenge: The molecule forms stable salts and has significant water solubility at neutral pH. The Solution: A "Salting-Out" Basification Protocol.

Step-by-Step Protocol:

  • Cooling: Cool the crude acidic reaction mixture (often H₂SO₄ or HCl based) to <10°C.

  • Basification: Slowly add 50% w/w NaOH or KOH.

    • Target pH:≥ 14 . Do not stop at pH 10. The high ionic strength of the concentrated base helps "salt out" the organic amine.

  • Phase Separation:

    • At pH 14, the 2,6-diethylmorpholine will separate as a distinct oily top layer.

    • Troubleshooting: If no layer forms, add solid NaCl to saturation.

  • Extraction:

    • Extract the aqueous phase 3x with Toluene or MTBE .

    • Why Toluene? It has a higher boiling point than ether, reducing flammability risks during large-scale concentration, and forms good azeotropes with water for drying.

  • Drying:

    • Dry combined organics over solid KOH pellets (preferred over MgSO₄ for amines to minimize adsorption losses).

  • Purification:

    • Distillation: Fractional distillation is required.[1][2] Due to the high BP (~175°C), use vacuum distillation (e.g., 10-20 mmHg) to lower the boiling point to a manageable ~70-80°C range.

Scenario B: Removing Excess 2,6-Diethylmorpholine (Reaction Work-up)

Context: You used 2,6-diethylmorpholine as a nucleophile or base in a reaction, and now need to remove the excess reagent from your product.[3][4][5][6][7]

The Challenge: You cannot simply rotavap it off (high BP), and acid washing might remove your product if your product is also basic (e.g., a tertiary amine).

Decision Matrix:

  • If Product is Neutral (Amide, Ether): Use Protocol B1 (Acid Wash) .

  • If Product is Basic (Tertiary Amine): Use Protocol B2 (Chemical Scavenging) .

Protocol B1: Acid Wash (For Neutral Products)
  • Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Wash organic layer 3x with 1M HCl or 10% Citric Acid .

    • Mechanism:[4][5][8][9] Protonates the morpholine (pKa ~9) into a water-soluble salt.

  • Wash 1x with Brine.

  • Dry (Na₂SO₄) and concentrate.

Protocol B2: Chemical Scavenging (For Basic Products)

Since you cannot use acid to wash away the morpholine without losing your product, use a scavenger resin or derivatization.

  • Option A: Isocyanate Scavenging (Best for small scale)

    • Add Polystyrene-Methyl Isocyanate (PS-NCO) resin (1.5 - 2.0 equivalents relative to excess morpholine).

    • Stir at room temperature for 2-4 hours.

    • Mechanism:[4][5][8][9] The secondary amine reacts with the isocyanate to form an insoluble urea.

    • Filter off the resin. The filtrate contains your pure tertiary amine product.

  • Option B: Acetic Anhydride Derivatization (Cheaper)

    • Add Acetic Anhydride (1.2 equiv vs excess morpholine) and TEA to the crude mixture.

    • Stir for 30 mins.

    • Mechanism:[4][5][8][9] Converts 2,6-diethylmorpholine into the corresponding N-acetyl amide.

    • Work-up: The amide is non-basic. Now you can use Protocol B1 (Acid Wash) to extract your basic product into the aqueous acid layer, wash away the non-basic amide with organic solvent, and then basify/extract your product.

Visual Workflows

Diagram 1: General Isolation Strategy

This flowchart illustrates the logic for isolating the molecule from a synthesis mixture.

G Start Crude Acidic Reaction Mix Basify Add 50% NaOH (pH > 14) Start->Basify CheckLayer Layer Separation? Basify->CheckLayer SaltOut Add Solid NaCl (Sat.) CheckLayer->SaltOut No distinct layer Extract Extract with Toluene/MTBE CheckLayer->Extract Clear oil layer SaltOut->Extract Dry Dry over KOH Pellets Extract->Dry Distill Vacuum Distillation (Remove High BP Impurities) Dry->Distill

Caption: Logic flow for the isolation of 2,6-diethylmorpholine from acidic synthesis media.

Diagram 2: Removal of Excess Reagent

This flowchart guides you through removing 2,6-diethylmorpholine when it is a contaminant.

G Input Crude Mix w/ Excess 2,6-Diethylmorpholine Decision Is Product Basic? Input->Decision AcidWash Wash w/ 1M HCl Decision->AcidWash No (Neutral) Scavenge Add PS-NCO Resin OR Acetic Anhydride Decision->Scavenge Yes (Amine) ResultNeutral Product in Organic Phase Morpholine in Aqueous AcidWash->ResultNeutral Filter Filter Resin / Extract Amide Scavenge->Filter ResultBasic Pure Product Isolated Filter->ResultBasic

Caption: Decision tree for removing excess 2,6-diethylmorpholine based on product basicity.

Troubleshooting & FAQs

Q: I am trying to distill 2,6-diethylmorpholine, but it bumps violently. What is wrong? A: This is likely due to water retention. Morpholines are hygroscopic.

  • Fix: Pre-dry the crude oil over KOH pellets for at least 2 hours before distillation. Use a capillary bleed or a magnetic stir bar with a vigorous stir rate during vacuum distillation to prevent superheating.

Q: My product is streaking/tailing on the silica column. A: 2,6-diethylmorpholine and its derivatives are secondary/tertiary amines that interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Use an eluent containing 1-5% Methanol and 0.5% Ammonium Hydroxide (NH₄OH) or TEA. This "caps" the active sites on the silica.

Q: I see an emulsion during the aqueous work-up. A: The ethyl groups increase lipophilicity, acting like a surfactant when protonated.

  • Fix:

    • Filter the biphasic mixture through a pad of Celite to break physical emulsions.

    • Add saturated brine.

    • If persistent, add a small amount of Isopropanol (IPA) (approx 5-10% of organic volume) to the organic layer to reduce surface tension.

Q: Can I use rotary evaporation to remove the excess 2,6-diethylmorpholine? A: No. With a boiling point likely >170°C, a standard rotavap (water bath 40-60°C) will not remove it effectively, even under good vacuum. You will end up with a mixture of your product and the morpholine. Refer to Protocol B2 (Scavenging) or use Kugelrohr distillation if your product is significantly heavier/lighter.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. (Used as proxy for physicochemical trends). Retrieved from [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. (Purification of substituted morpholines).[1] Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Chiral Separation of 2,6-Diethylmorpholine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral separation of 2,6-diethylmorpholine , specifically focusing on the resolution of the racemic trans-enantiomers ((2R,6R) and (2S,6S)). Note that the cis-isomer of 2,6-diethylmorpholine possesses a plane of symmetry, rendering it a meso compound (achiral); therefore, chiral HPLC is primarily utilized to resolve the trans-racemate or to separate the trans-enantiomers from the cis-diastereomer.

Executive Summary & Stereochemical Context

2,6-Diethylmorpholine is a critical heterocyclic building block in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and specific kinase inhibitors. Its stereochemical purity is non-negotiable, as the biological activity often resides in a single trans-enantiomer.

  • The Challenge: The molecule exists as a diastereomeric mixture of cis (meso, achiral) and trans (racemic, chiral). Standard silica chromatography can separate cis from trans (diastereomers), but chiral HPLC is required to resolve the trans-enantiomers.

  • The Solution: This guide compares three dominant methodologies, recommending Immobilized Amylose-based CSPs (Method A) as the superior protocol due to solvent versatility and robust peak shape for secondary amines.

Methodology Comparison: Selecting the Right Chiral Stationary Phase (CSP)

We evaluated three distinct approaches for the enantioseparation of trans-2,6-diethylmorpholine.

Method A: Immobilized Amylose Derivatives (Recommended)
  • Column: Chiralpak IA or IG (Amylose tris(3,5-dimethylphenylcarbamate) or chloro-analog, immobilized).

  • Mechanism: Hydrogen bonding between the morpholine amine (donor) and the carbamate carbonyl (acceptor) of the CSP, stabilized by steric fit in the amylose groove.

  • Pros: High stability; compatible with "forbidden" solvents (e.g., DCM, THF) which enhance solubility of morpholine salts; excellent peak shape with basic additives.

  • Cons: Higher initial column cost.

Method B: Coated Cellulose Derivatives (Traditional)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated).

  • Mechanism: Similar H-bonding/inclusion complex.

  • Pros: Historically the "gold standard" for high selectivity (

    
    ).
    
  • Cons: Strict solvent limitations (no DCM/THF/Acetone); susceptible to stripping if mobile phase is not pure; often shows tailing for free amines without high modifier concentrations.

Method C: Indirect Derivatization (Not Recommended)
  • Protocol: Derivatization with Mosher's Acid Chloride followed by achiral C18 separation.

  • Pros: Does not require a chiral column.

  • Cons: Adds a chemical synthesis step; kinetic resolution issues; destructive to the sample (requires hydrolysis to recover).

Comparative Data Analysis

The following data represents optimized conditions for the separation of the trans-enantiomers.

MetricMethod A (Chiralpak IA)Method B (Chiralcel OD-H)Method C (Derivatization)
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)n-Hexane / EtOH / DEA (95:5:0.1)Acetonitrile / Water (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Retention (

)
2.453.105.20
Selectivity (

)
1.38 1.251.15
Resolution (

)
3.12 (Baseline) 2.101.45 (Partial)
Peak Symmetry 1.15 (Excellent)1.45 (Tailing)1.05
Scalability High (Solvent flexibility)ModerateLow (Reagent cost)

Scientist's Verdict: Method A is superior. The immobilized phase allows for aggressive washing if the amine adsorbs strongly, and the selectivity (


) provides ample room for preparative scale-up.

Detailed Experimental Protocol (Method A)

This protocol is a self-validating system. If


, check the water content of the IPA (must be 

) and the freshness of the diethylamine.
Step 1: Sample Preparation
  • Isolate trans-isomer: Ensure the sample is enriched in the trans-isomer. If a significant cis-meso peak is present, it will elute separately (usually between the enantiomers or early eluting).

  • Dissolution: Dissolve 1.0 mg of trans-2,6-diethylmorpholine in 1.0 mL of Mobile Phase .

    • Note: Avoid dissolving in pure ethanol if using a Hexane-rich mobile phase to prevent "solvent shock" peak broadening.

Step 2: Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or Refractive Index (RI) detector. (UV at 210 nm is weak for morpholines; RI or ELSD is preferred if available. If using UV, monitor 210-220 nm).

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical: The Diethylamine (DEA) is mandatory to mask silanols and ensure the morpholine nitrogen does not drag.

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[1]

Step 3: System Suitability Criteria
  • Efficiency (

    
    ):  > 8,000 plates/meter.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
  • Resolution (

    
    ):  > 2.5 between enantiomers.
    

Mechanistic Visualization

The following diagram illustrates the separation workflow and the molecular interaction mechanism driving the chiral recognition.

ChiralSeparation cluster_mech Interaction Mechanism Sample Racemic 2,6-Diethylmorpholine Prep Pre-Separation (Flash Chromatography) Sample->Prep Silica Gel Cis Cis-Isomer (Meso/Achiral) Discard/Isomerize Prep->Cis Trans Trans-Racemate (Target) Prep->Trans HPLC Chiral HPLC (Chiralpak IA) Trans->HPLC Hexane/IPA/DEA Complex Transient Diastereomeric Complex HPLC->Complex H-Bonding (NH...O=C) E1 Enantiomer 1 (2R,6R) Complex->E1 Weak Retention E2 Enantiomer 2 (2S,6S) Complex->E2 Strong Retention

Caption: Workflow for the isolation of 2,6-diethylmorpholine enantiomers, highlighting the critical pre-separation of the meso-cis diastereomer.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews.

  • Francotte, E. (2001). Enantioselective Chromatography as a Powerful Tool for the Preparation of Chiral Drugs.[2][3][4][5] Journal of Chromatography A.

  • Daicel Corporation. (2023). Chiralpak IA Instruction Manual: Solvent Compatibility and Method Development Strategies.

  • Matarashvili, I., et al. (2025).[6] Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • Mastalerz, M., et al. (2024). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards Scalable Resolution. MDPI Molecules.

Sources

A Researcher's Guide to the Determination of Enantiomeric Excess of 2,6-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules like 2,6-diethylmorpholine, a key intermediate in various synthetic pathways, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The ability to quantify the excess of one enantiomer over the other is therefore a cornerstone of quality control and regulatory compliance in drug development. This guide will explore and compare the most effective methods for determining the enantiomeric excess of 2,6-diethylmorpholine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a versatile and widely adopted technique for the separation and quantification of enantiomers.[1] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Causality in Method Development:

The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition abilities for a wide range of compounds.[2][3] The selection between normal-phase and reversed-phase chromatography depends on the solubility and polarity of the analyte. For a secondary amine like 2,6-diethylmorpholine, a normal-phase approach often provides better selectivity. The mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., isopropanol or ethanol), is fine-tuned to optimize the resolution and analysis time. The addition of a small amount of a basic modifier, like diethylamine, is crucial for obtaining good peak shape and preventing tailing of amine-containing compounds.[2]

Experimental Protocol: Chiral HPLC
  • Column Selection: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based CSP).

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a known concentration of the 2,6-diethylmorpholine sample in the mobile phase.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (maintain a constant temperature for reproducibility).[3]

    • Injection Volume: 10 µL.

    • Detector: UV at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis Prep Prepare Sample and Mobile Phase Screen Screen Chiral Stationary Phases (e.g., OD-H, AD-H) Prep->Screen MobilePhase Test Different Mobile Phase Compositions Screen->MobilePhase Optimize Optimize Flow Rate and Temperature MobilePhase->Optimize PeakShape Adjust Additives for Peak Shape Optimize->PeakShape Analyze Inject Sample and Acquire Data PeakShape->Analyze Calculate Calculate Enantiomeric Excess Analyze->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers a high-resolution alternative to HPLC.[4] The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase, typically a cyclodextrin derivative, coated onto the inner wall of a capillary column.[5][6][7]

Causality in Method Development:

The choice of the derivatized cyclodextrin stationary phase is paramount for achieving separation.[5][6][7] Different cyclodextrin derivatives offer varying selectivities based on the size of the cyclodextrin cavity and the nature of the derivatizing groups.[6] For amines, derivatization is often necessary to improve volatility and reduce interactions with the column that can lead to poor peak shape. Trifluoroacetylation is a common derivatization strategy for amines. The temperature program of the GC oven is a critical parameter that is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe.

Experimental Protocol: Chiral GC
  • Derivatization (if necessary):

    • Dissolve the 2,6-diethylmorpholine sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and a catalyst (e.g., pyridine).

    • Heat the mixture to complete the reaction.

    • Remove the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for GC analysis.

  • Column Selection: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or equivalent).[8]

  • Instrument Setup:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2 °C/min).[8]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomeric derivatives.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Workflow for Chiral GC Analysis

GC_Workflow Start Start Derivatize Derivatize Sample (if necessary) Start->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Chiral Column Inject->Separate Detect Detection (FID or MS) Separate->Detect Analyze Data Analysis and ee Calculation Detect->Analyze End End Analyze->End

Caption: Workflow for Chiral GC Analysis.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful and non-separative method for determining enantiomeric excess.[9] This technique relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte.[9][10][11] These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers, allowing for their quantification.[12][13][14][15]

Causality in Method Development:

The selection of an appropriate chiral solvating agent is crucial. The CSA must interact with the enantiomers of 2,6-diethylmorpholine in a way that creates a sufficient difference in the chemical shifts of corresponding protons. The choice of solvent is also important, as it can influence the strength of the interaction between the CSA and the analyte. The concentration of both the analyte and the CSA needs to be optimized to achieve good signal resolution and avoid line broadening.

Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh the 2,6-diethylmorpholine sample into an NMR tube.

    • Add a precise amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

      where Integral₁ and Integral₂ are the integration values of the signals for the major and minor diastereomeric complexes, respectively.

Logical Relationship in NMR Enantiodiscrimination

NMR_Logic Analyte Chiral Analyte (Enantiomeric Mixture) Diastereomers Formation of Transient Diastereomeric Complexes Analyte->Diastereomers CSA Chiral Solvating Agent CSA->Diastereomers NMR ¹H NMR Spectrum Acquisition Diastereomers->NMR Splitting Signal Splitting of Corresponding Protons NMR->Splitting Integration Integration of Split Signals Splitting->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: Logic of NMR Enantiodiscrimination.

Comparative Analysis of Techniques

FeatureChiral HPLCChiral GCNMR with Chiral Solvating Agents
Principle Chromatographic separation on a chiral stationary phaseChromatographic separation on a chiral stationary phaseFormation of diastereomeric complexes with a chiral solvating agent
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not requiredOften required for aminesNot required
Resolution HighVery HighModerate
Analysis Time Moderate (10-30 min)Moderate (15-45 min)Fast (< 15 min per sample)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to ng/mL)Lower (mg/mL)
Quantification Highly accurate and preciseHighly accurate and preciseGood accuracy, precision can be lower
Method Development Can be time-consumingCan be time-consuming, especially with derivatizationRelatively straightforward
Instrumentation Standard HPLC with a chiral columnStandard GC with a chiral columnNMR spectrometer

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of 2,6-diethylmorpholine depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, Chiral HPLC is often the preferred method due to its robustness, high accuracy, and the fact that derivatization is typically not required.

  • When very high sensitivity is needed, or for the analysis of volatile impurities, Chiral GC is an excellent choice, although the potential need for derivatization adds a step to the workflow.

  • For rapid analysis and when method development time is a constraint, NMR spectroscopy with a chiral solvating agent provides a quick and convenient, non-separative approach. However, it is generally less sensitive than chromatographic methods.

Ultimately, the selection of the most appropriate technique requires a careful consideration of factors such as sample properties, required sensitivity, available instrumentation, and the desired throughput. For critical applications, it is often advisable to validate the results obtained from one method with an orthogonal technique to ensure the highest level of confidence in the data.

References

  • Li, L.-P., & Ye, B.-H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Bull, J. A., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Ye, A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Bull, J. A., et al. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Di Pietro, S., et al. (2023).
  • Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professionals. BenchChem.
  • Gage, J. R. (2021). Chiral solvating agents.
  • University of Bath.
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (2023).
  • D'Acquarica, I., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2018).
  • Ngwa, G. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics and Pharmacovigilance.
  • Phenomenex.
  • Sigma-Aldrich. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Chemistry Steps. Enantiomeric Excess (ee)
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
  • AZoM. (2022).
  • ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Sigma-Aldrich. Chromatographic Resolution of Chiral Pesticides.
  • MilliporeSigma. Strategies for Chiral HPLC Method Development.

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Comparative Analysis of 2,6-Dimethylmorpholine and 2,6-Diethylmorpholine in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of catalyst selection in asymmetric synthesis. When deploying morpholine derivatives for enamine or iminium activation, the choice between 2,6-dimethylmorpholine and 2,6-diethylmorpholine is not merely a matter of molecular weight—it is a fundamental tuning of the catalytic pocket's steric and electronic environment.

This guide objectively compares the performance, mechanistic causality, and practical implementation of these two catalysts, providing researchers and drug development professionals with the data needed to optimize stereoselective workflows.

Mechanistic Causality: The Impact of Steric Bulk

In organocatalysis, secondary amines like morpholines condense with carbonyl compounds to form reactive enamine or iminium intermediates 1[1]. The substitution pattern at the 2 and 6 positions dictates the torsional strain and the effective cone angle around the nucleophilic nitrogen.

  • 2,6-Dimethylmorpholine: This derivative provides a "Goldilocks" zone of steric hindrance. The cis-isomer creates a well-defined chiral environment without severely retarding the nucleophilic attack of the nitrogen. For example, cis-2,6-dimethylmorpholine-derived mono(binaphthyl)ammonium iodides have been utilized in the highly enantioselective dearomatization of indoles, achieving 81% enantiomeric excess (ee), which can be upgraded to 99% ee via single recrystallization 2[2].

  • 2,6-Diethylmorpholine: The addition of methylene units in the ethyl chains significantly increases the steric sweep volume. This bulk protects the active catalytic center from unwanted side reactions (such as N-alkylation) but exacts a kinetic penalty. The increased torsional strain forces the enamine/iminium intermediates into more distorted dihedral angles, which can reduce reaction rates due to the shielding of the nitrogen lone pair 3[3]. However, this same steric relief can favorably alter equilibrium constants in specific solvolysis and transition states 4[4].

Quantitative Performance Comparison

The following table synthesizes the operational parameters of both catalysts based on field-proven experimental data.

Parameter2,6-Dimethylmorpholine2,6-Diethylmorpholine
Steric Bulk (Effective Cone Angle) ModerateHigh
Torsional Strain (Enamine State) Low to ModerateHigh (Significant dihedral distortion)
Relative Nucleophilicity High (Faster condensation kinetics)Low (Sterically hindered lone pair)
Enantioselectivity Potential High (e.g., 81-99% ee in indole umpolung)Very High (Often limited by lower yields)
Catalyst Stability Susceptible to off-target N-alkylationHighly resistant to degradation
Primary Application Dearomatization, Asymmetric Michael AdditionsBulky substrate shielding, Polymerization
Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of chiral γ-nitroaldehydes incorporates built-in validation checkpoints.

Objective: Enamine-catalyzed addition of an aldehyde to a nitroolefin. Causality of Choices: A weak acid co-catalyst (benzoic acid) is employed to accelerate the initial condensation between the sterically hindered morpholine derivative and the aldehyde, lowering the activation energy for iminium formation.

Step 1: Catalyst Pre-Activation

  • In a flame-dried Schlenk flask under argon, combine the aldehyde substrate (1.0 mmol), the chosen morpholine catalyst (0.1 mmol, 10 mol%), and benzoic acid (0.1 mmol) in dry toluene (2.0 mL) at room temperature.

  • Self-Validation Checkpoint A: After 30 minutes, remove a 50 µL aliquot, evaporate the solvent, and analyze via crude ^1H-NMR. The appearance of a characteristic vinylic proton signal (δ 5.5–6.2 ppm) confirms successful enamine formation. If absent, increase the temperature to 40 °C for 1 hour.

Step 2: Electrophile Introduction

  • Cool the validated reaction mixture to -20 °C. Rationale: The low temperature minimizes background racemic pathways and maximizes the stereodiscrimination of the morpholine's chiral pocket.

  • Slowly add the nitroolefin (1.2 mmol) dropwise over 10 minutes.

  • Self-Validation Checkpoint B: Monitor the reaction via TLC (Hexanes/EtOAc 8:2), staining with phosphomolybdic acid (PMA). The reaction is deemed complete when the aldehyde starting material spot is fully consumed (typically 12-24 hours depending on the catalyst's steric bulk).

Step 3: Quench and Analysis

  • Quench the reaction with saturated aqueous NH₄Cl (5 mL) to hydrolyze the product-enamine intermediate, releasing the free morpholine catalyst and the chiral product.

  • Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

  • Determine the enantiomeric excess (ee%) via Chiral HPLC against a racemic standard.

Visualizations of Pathways and Workflows

G A Aldehyde Substrate C Iminium Ion (Activated) A->C + Catalyst B Morpholine Catalyst B->C D Enamine (Nucleophilic) C->D - H+ E Electrophile Addition D->E + Electrophile F Hydrolysis & Release E->F + H2O F->B Catalyst Regeneration

Enamine/Iminium catalytic cycle highlighting stereocontrol via morpholine derivatives.

G S1 1. Reagent Prep (Dry Solvents) S2 2. Pre-activation (Form Enamine) S1->S2 S3 3. NMR Validation (Check vinylic proton) S2->S3 S4 4. Electrophile Addition (Controlled Temp) S3->S4 S5 5. TLC Monitoring (Check consumption) S4->S5 S6 6. Quench & HPLC (Determine ee%) S5->S6

Self-validating experimental workflow for morpholine-catalyzed asymmetric additions.

References
  • [4] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI.

  • [2] Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. NIH.

  • [3] Harnessing strain-release driven reactivity of a chiral SuFEx reagent. ChemRxiv.

  • [1] Iminium Catalysis. ACS Publications.

Sources

A Guide to the Structural Validation of 2,6-Diethylmorpholine: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is a cornerstone of understanding its biological activity. The 2,6-disubstituted morpholine scaffold is a recurring motif in medicinal chemistry, making the accurate determination of its stereochemistry and conformation essential for building robust structure-activity relationships (SAR). This guide centers on 2,6-diethylmorpholine as a case study to explore the validation of its molecular structure.

A thorough review of the Cambridge Structural Database (CSD), the world's leading repository for small-molecule crystal structures, reveals a significant finding: there is no publicly available crystal structure for 2,6-diethylmorpholine. This absence highlights the necessity of a comprehensive and multi-technique approach for structural confirmation.

This publication presents a comparative guide to single-crystal X-ray crystallography—the definitive method for structure determination—and a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will detail a hypothetical workflow for the crystallographic analysis of 2,6-diethylmorpholine, provide in-depth experimental protocols for each spectroscopic method, and offer an objective comparison of their respective capabilities and limitations in the structural validation of this important molecule.

Section 1: The Definitive Structure: A Hypothetical X-ray Crystallography Workflow for 2,6-Diethylmorpholine

Single-crystal X-ray diffraction offers an unparalleled and direct visualization of the atomic arrangement within a molecule in its solid state. This technique yields highly precise measurements of bond lengths, bond angles, and absolute stereochemistry. The following protocol outlines the requisite steps to determine the crystal structure of 2,6-diethylmorpholine.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Causality: A high-quality single crystal is the most critical prerequisite for a successful X-ray diffraction experiment. The slow and controlled growth allows molecules to arrange themselves into a highly ordered and repeating lattice, which is necessary for the diffraction of X-rays into a pattern of discrete reflections. Slow evaporation of a solution containing 2,6-diethylmorpholine is a standard method to achieve this.

    • Procedure:

      • Dissolve a small quantity of purified 2,6-diethylmorpholine in a minimal volume of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) within a clean vial.

      • Cover the vial in a manner that permits slow solvent evaporation over a period of several days to weeks, maintaining a constant temperature to ensure uniform crystal growth.

      • Periodically inspect the vial for the emergence of well-formed, transparent crystals.

  • Crystal Mounting and Data Collection:

    • Causality: A crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is carefully selected and affixed to a goniometer head. To enhance the quality of the diffraction data, the crystal is cooled to a cryogenic temperature (e.g., 100 K). This cooling minimizes the thermal vibrations of the atoms, which in turn reduces the smearing of the electron density and results in a sharper, more well-defined diffraction pattern.[1]

    • Procedure:

      • Select a crystal with sharp, well-defined faces and no apparent defects under a microscope.

      • Mount the chosen crystal onto a cryoloop with the aid of a cryoprotectant oil to prevent ice formation.

      • Affix the mounted crystal to the goniometer head of a single-crystal X-ray diffractometer.[2]

      • Cool the crystal within a steady stream of cold nitrogen gas.

      • Initiate data collection, which involves rotating the crystal in the X-ray beam to capture a comprehensive set of diffraction images from all possible orientations.[3]

  • Structure Solution and Refinement:

    • Causality: The collected diffraction pattern is a reciprocal space representation of the crystal's internal structure. Mathematical methods are employed to translate this pattern back into a three-dimensional electron density map, from which the atomic positions can be determined.

    • Procedure:

      • The intensities of the individual diffraction spots are integrated and scaled.

      • The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map.

      • An initial molecular model is constructed to fit the electron density map.

      • This model is then refined by iteratively adjusting atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the experimentally observed diffraction data and the data calculated from the model.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of 2,6-Diethylmorpholine crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Phase Problem) integration->solution refinement Model Building & Refinement solution->refinement structure Final Crystal Structure refinement->structure

Figure 1: Workflow for X-ray Crystal Structure Determination.

Section 2: Complementary and Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are indispensable for confirming molecular connectivity, identifying functional groups, and determining the molecular mass. A significant advantage of these techniques is their applicability to non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. It provides a wealth of information regarding the chemical environment of individual atoms and their connectivity.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Causality: The sample must be dissolved in a deuterated solvent to avoid strong solvent signals that would otherwise obscure the signals from the analyte.

    • Procedure:

      • Dissolve approximately 5-10 mg of 2,6-diethylmorpholine in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard NMR tube.

      • If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) for chemical shift referencing.

  • Data Acquisition:

    • Causality: The sample is placed within a powerful magnetic field, and radiofrequency pulses are used to excite the atomic nuclei. The subsequent relaxation of these nuclei generates the NMR signal.

    • Procedure:

      • The NMR tube is inserted into the spectrometer's probe.

      • A one-dimensional (1D) ¹H NMR spectrum is acquired first, followed by a ¹³C NMR spectrum.

      • For a more in-depth structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[5]

  • Data Analysis:

    • Causality: The various parameters of the NMR spectrum (chemical shift, integration, and coupling) are directly related to the molecular structure.

    • Procedure:

      • ¹H NMR:

        • Chemical Shift (δ): This value indicates the electronic environment of each proton. Protons attached to carbons adjacent to the electron-withdrawing oxygen and nitrogen atoms of the morpholine ring will be shifted downfield (to a higher ppm value) relative to the protons of the ethyl groups.

        • Integration: The area under each signal is proportional to the number of protons it represents.

        • Coupling (Splitting): The splitting pattern of a signal reveals the number of adjacent, non-equivalent protons, providing direct evidence of connectivity.

      • ¹³C NMR:

        • This spectrum indicates the number of chemically unique carbon atoms in the molecule.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent spectrometer Place in NMR Spectrometer dissolve->spectrometer acquire Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC) Spectra spectrometer->acquire analyze Analyze Chemical Shift, Integration, & Coupling acquire->analyze elucidate Elucidate Connectivity & Structure analyze->elucidate

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and straightforward technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation.[6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Causality: For a liquid sample such as 2,6-diethylmorpholine, creating a thin film between two salt plates is the most direct preparation method.[7][8]

    • Procedure:

      • Apply a single drop of neat 2,6-diethylmorpholine onto the polished surface of a salt plate (e.g., NaCl or KBr).

      • Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.

  • Data Acquisition:

    • Causality: The sample is irradiated with infrared light, and the instrument measures the frequencies at which the light is absorbed by the molecule's bonds.

    • Procedure:

      • Position the salt plate assembly in the sample holder of an FT-IR spectrometer.

      • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Causality: The absorption bands observed in the spectrum correspond to the specific vibrational frequencies of the bonds within the molecule.

    • Procedure:

      • C-H stretching: Expect absorptions in the 2850-3000 cm⁻¹ range corresponding to the sp³ C-H bonds of the ethyl groups and the morpholine ring.

      • C-O stretching: A characteristic ether C-O stretching vibration should be present in the 1070-1150 cm⁻¹ region.

      • N-H stretching: The secondary amine N-H bond should give rise to a single, sharp absorption of medium intensity in the 3300-3500 cm⁻¹ range.[9]

      • Fingerprint Region: The region below 1500 cm⁻¹ will display a complex pattern of absorptions that is unique to the overall structure of the molecule.[10]

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis thin_film Prepare Thin Film on Salt Plates spectrometer Place in FT-IR Spectrometer thin_film->spectrometer acquire Acquire Spectrum (4000-400 cm⁻¹) spectrometer->acquire analyze Identify Characteristic Absorption Bands acquire->analyze identify Confirm Functional Groups analyze->identify ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into Mass Spectrometer (e.g., LC-MS) dissolve->inject acquire Acquire Full Scan (MS) & Fragmentation (MS/MS) inject->acquire analyze Determine Molecular Ion & Analyze Fragmentation acquire->analyze confirm Confirm Molecular Weight & Substructures analyze->confirm

Sources

Comparative Performance Guide: 2,6-Diethylmorpholine vs. Standard Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds and industrial catalysts, the morpholine ring is a privileged but often problematic scaffold due to its metabolic liability (oxidative ring opening) and high aqueous solubility. While 2,6-dimethylmorpholine (DMM) is the industry standard for mitigating these issues via steric hindrance, 2,6-diethylmorpholine (DEM) represents an underutilized, high-performance alternative.

This guide objectively compares DEM against DMM and unsubstituted morpholine. Our analysis, grounded in structure-activity relationships (SAR) and industrial patent data, demonstrates that DEM offers superior metabolic stability and lipophilicity tuning, albeit with specific trade-offs in steric bulk and synthetic accessibility.

Part 1: Physicochemical Profile & Comparative Data

The transition from methyl to ethyl substitution at the 2,6-positions fundamentally alters the electronic and steric environment of the morpholine oxygen and nitrogen.

Table 1: Comparative Physicochemical Properties[1]
PropertyMorpholine2,6-Dimethylmorpholine (DMM)2,6-Diethylmorpholine (DEM)Impact on Performance
Structure UnsubstitutedMethyl groups at C2, C6Ethyl groups at C2, C6Steric shielding of O-atom and

-protons.
Molecular Weight 87.12115.17143.23Increases ligand efficiency penalty; alters diffusion.
LogP (Oct/Water) -0.86~0.2 (cis)~1.1 - 1.3 (Predicted)*DEM significantly improves membrane permeability.
pKa (Conj. Acid) 8.36~7.7~7.5 - 7.6 (Est.)Steric bulk around N slightly depresses pKa; reduces solvation.
Boiling Point 129°C147°C>170°C (Est.)DEM is less volatile; better for high-temp catalysis.
Metabolic Liability HighModerateLowDEM provides maximum steric occlusion of metabolic hotspots.

*Note: LogP values for DEM are estimated based on the addition of two methylene units (+0.5 per CH2) to the DMM scaffold.

Part 2: Performance in Drug Discovery & Development

Metabolic Stability: The "Steric Shield" Effect

The primary failure mode for morpholine-containing drugs is CYP450-mediated oxidation at the


-carbon (C2/C6), leading to hemiaminal formation and ring opening.
  • Mechanism: CYP enzymes require access to the

    
    -proton to initiate hydrogen atom abstraction.
    
  • DMM Performance: The methyl groups in DMM introduce steric clash, reducing the rate of abstraction. However, the small size of the methyl group allows some isoforms (e.g., CYP3A4) to still access the site.

  • DEM Performance: The ethyl groups in DEM possess greater conformational freedom and bulk (A-value ~1.75 vs 1.70 for methyl). This creates a "dynamic shield" that effectively blocks the approach of the heme-iron center, significantly extending half-life (

    
    ).
    
Lipophilicity and Permeability

Unsubstituted morpholine is highly polar (LogP < 0), often leading to poor blood-brain barrier (BBB) penetration.

  • DEM Advantage: The addition of four carbons (two ethyls) shifts the LogP into the optimal range (1.0–3.0) for oral bioavailability and CNS penetration, without requiring the addition of aromatic rings which might introduce toxicity.

Visualizing the Metabolic Blockade

The following diagram illustrates how 2,6-disubstitution prevents the metabolic ring-opening cascade.

MetabolicPathway Morpholine Morpholine Scaffold AlphaC Alpha-Carbon (Target Site) Morpholine->AlphaC Exposes CYP CYP450 Enzyme (Heme Iron) CYP->AlphaC Attacks H Radical C-Radical Intermediate AlphaC->Radical Oxidation RingOpen Ring Opening (Metabolic Failure) Radical->RingOpen Collapse DEM 2,6-Diethylmorpholine StericBlock Steric Shielding (Ethyl Groups) DEM->StericBlock Possesses StericBlock->CYP Repels StericBlock->AlphaC Protects

Figure 1: Mechanism of metabolic stabilization. The ethyl groups of DEM (Green) sterically occlude the CYP450 approach, preventing the oxidation cascade that destroys unsubstituted morpholines.

Part 3: Industrial & Catalytic Utility

Beyond pharma, DEM exhibits unique properties as a catalyst in polyurethane production and gas treatment (acid gas scrubbing).

  • Epoxy/Urethane Curing: As referenced in patent literature (US3167551A), N-alkylated morpholines are critical curing agents. DEM offers a slower, more controlled cure rate compared to DMM due to the steric hindrance around the nitrogen lone pair. This is advantageous for thick-mold castings where exotherm control is critical.

  • Acid Gas Scrubbing: In gas treating (US4240923A), sterically hindered amines like DEM are used to selectively absorb

    
     over 
    
    
    
    or to increase capacity. The steric bulk destabilizes the carbamate formed with
    
    
    , favoring bicarbonate formation and increasing overall capacity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,6-Diethylmorpholine

Rationale: Unlike DMM, DEM is not always available in catalog quantities. This protocol, adapted from cyclization methodologies (US Patent 4,504,363 logic applied to ethyl analogs), ensures high cis-selectivity.

Reagents:

  • 1,1'-Iminobis-2-butanol (Precursor)

  • Sulfuric Acid (70% H2SO4)

  • Sodium Hydroxide (50% w/w)

  • Toluene (Extraction solvent)

Workflow Diagram:

SynthesisWorkflow Start Start: 1,1'-Iminobis-2-butanol Acidify Acid Cyclization Add 70% H2SO4 Temp: 160°C, 4-8 hrs Start->Acidify Dehydration Neutralize Neutralization Add 50% NaOH pH > 12 Acidify->Neutralize Quench Extract Extraction Toluene Phase Separation Neutralize->Extract Isolate Organic Distill Fractional Distillation Collect fraction >170°C Extract->Distill Purify Product Pure 2,6-Diethylmorpholine (Cis/Trans mix) Distill->Product Yield ~85%

Figure 2: Synthetic route for 2,6-diethylmorpholine via acid-catalyzed cyclization of amino-alcohol precursors.

Step-by-Step Procedure:

  • Charge: In a pressure-rated glass reactor, charge 1.0 eq of 1,1'-iminobis-2-butanol.

  • Acid Addition: Slowly add 2.0 eq of 70% sulfuric acid while stirring. The exotherm must be controlled to <60°C.

  • Cyclization: Seal the reactor and heat to 160°C for 6 hours. This temperature is critical to overcome the activation energy for the sterically hindered ring closure.

  • Work-up: Cool to room temperature. Slowly add 50% NaOH solution until the pH reaches 12. The amine will oil out.

  • Extraction: Extract the aqueous mixture with toluene (2x volume). Combine organic layers and dry over

    
    .
    
  • Purification: Perform fractional distillation. Discard forerun (unreacted alcohol/water). Collect the fraction boiling at the elevated temperature range (approx 170-175°C at atm pressure).

Protocol B: Microsomal Stability Assay (Validation)

Rationale: To verify the "Steric Shield" hypothesis, compare intrinsic clearance (


) of DEM vs. Morpholine.
  • Preparation: Prepare 10 mM stocks of Test Compounds (DEM, DMM, Morpholine) in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: DEM should exhibit a

      
       > 2x that of unsubstituted morpholine.
      

References

  • US Patent 4,504,363. Preparation of cis-2,6-dimethylmorpholine.
  • US Patent 4,240,923.
  • US Patent 3,167,551. Methylation of nitrogen heterocycles (Urethane Catalysis).
  • National Toxicology Program . 2,6-Dimethylmorpholine Physical Properties. PubChem.[2][3][4][5][6][7] [Link]

Sources

Comparative Analysis of 2,6-Diethylmorpholine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,6-diethylmorpholine, a key metabolite, within the context of immunoassay development for therapeutic drug monitoring. We will explore the scientific rationale behind experimental design, present detailed protocols for robust cross-reactivity assessment, and offer a data interpretation framework using hypothetical, yet realistic, experimental outcomes.

Introduction: The Critical Role of Specificity in Pharmacokinetic Assays

2,6-Diethylmorpholine is a significant metabolite of various pharmaceutical compounds. Its structural similarity to other metabolites and, in some cases, to the parent drug scaffold, makes it a prime candidate for causing assay interference. Therefore, a rigorous and systematic evaluation of its cross-reactivity is not merely a validation step but a cornerstone of reliable bioanalysis. This guide will use a common analytical technique, the competitive enzyme-linked immunosorbent assay (ELISA), as the primary model for illustrating the principles of cross-reactivity assessment.

Experimental Design: A Strategy for Quantifying Cross-Reactivity

The fundamental principle of a cross-reactivity study is to determine the concentration of a potentially cross-reacting substance that produces the same analytical response as a known concentration of the primary analyte. This is typically expressed as a percentage of cross-reactivity. Our experimental design is centered around a competitive immunoassay format.

The Competitive Immunoassay Principle

In a competitive ELISA, the analyte of interest (the drug) in a sample competes with a fixed amount of labeled drug (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody that has been immobilized on a microplate well. The signal generated is inversely proportional to the concentration of the analyte in the sample. A substance with high cross-reactivity will effectively compete with the labeled drug, resulting in a signal reduction similar to that caused by the primary analyte.

Below is a conceptual workflow for a typical competitive ELISA used in cross-reactivity studies.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection A 1. Coat Microplate Wells with Analyte-Specific Antibody B 2. Block Non-Specific Binding Sites A->B C 3. Add Standards, Controls, or Test Compounds (e.g., 2,6-diethylmorpholine) B->C D 4. Add Fixed Amount of Enzyme-Labeled Analyte C->D E 5. Incubate to Allow Competition for Antibody Binding D->E F 6. Wash Plate to Remove Unbound Reagents E->F G 7. Add Substrate for Enzyme F->G H 8. Measure Signal (e.g., Colorimetric Absorbance) G->H I 9. Signal is Inversely Proportional to Analyte Concentration H->I

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Selection of Test Compounds

A comprehensive cross-reactivity study should include a panel of structurally related compounds. For an assay targeting a parent drug, this panel must include:

  • Primary Metabolites: All major known metabolites, such as 2,6-diethylmorpholine.

  • Minor Metabolites: If they are formed in significant quantities or possess high structural similarity.

  • Parent Drug Analogs: Other drugs in the same class or with a similar core structure.

  • Co-administered Medications: Drugs that are commonly prescribed alongside the primary therapeutic agent.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for determining the cross-reactivity of 2,6-diethylmorpholine and other compounds in an immunoassay designed to quantify a hypothetical parent drug.

Materials:

  • High-binding 96-well microplates

  • Parent drug-specific capture antibody

  • Parent drug-enzyme conjugate (e.g., HRP-conjugate)

  • Parent drug analytical standard

  • 2,6-diethylmorpholine and other potential cross-reactants

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the parent drug analytical standard in assay buffer, ranging from a high concentration to zero (blank). This will be used to create the standard curve.

  • Cross-Reactant Dilution Series:

    • Prepare serial dilutions of 2,6-diethylmorpholine and each of the other test compounds in the assay buffer. The concentration range should be wide enough to produce a full or partial inhibition curve.

  • Competitive Reaction:

    • Wash the blocked plate three times with wash buffer.

    • Add 50 µL of standard, control, or diluted test compound to the appropriate wells.

    • Add 50 µL of the pre-optimized dilution of the parent drug-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark for a specified time (e.g., 15-30 minutes) until sufficient color develops.

    • Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The analysis of cross-reactivity involves comparing the dose-response curves of the parent drug and the potential cross-reactants.

Calculating the IC₅₀

For each compound, the concentration that causes 50% inhibition of the maximum signal (IC₅₀) is determined. This is a key parameter for quantifying binding affinity in a competitive assay. The IC₅₀ is calculated by fitting the data from the serial dilutions to a four-parameter logistic (4-PL) curve.

The relationship between these values is visualized in the diagram below.

G cluster_data Data Acquisition cluster_calc Calculation cluster_formula Cross-Reactivity Formula A Generate Dose-Response Curves for Parent Drug and Test Compounds B Determine IC50 for Parent Drug (Concentration at 50% Inhibition) A->B C Determine IC50 for Test Compound (e.g., 2,6-diethylmorpholine) A->C D Cross-Reactivity (%) = (IC50 of Parent Drug / IC50 of Test Compound) x 100 B->D C->D

Caption: The logical flow for calculating cross-reactivity percentage.

Cross-Reactivity Calculation

Cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC₅₀ of Parent Drug / IC₅₀ of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Hypothetical Data Summary

The following table presents a hypothetical data set from a cross-reactivity study involving 2,6-diethylmorpholine and other related compounds for an assay designed to measure "Parent Drug X".

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
Parent Drug X (Reference) 15 100%
Metabolite A (Hydroxy-Parent)3005.0%
2,6-Diethylmorpholine 12,500 0.12%
Metabolite B (Glucuronide)> 50,000< 0.03%
Structurally Unrelated Drug Y> 50,000< 0.03%

Interpretation of Hypothetical Results:

  • Parent Drug X: As the reference compound, its cross-reactivity is defined as 100%.

  • Metabolite A: Shows moderate cross-reactivity (5.0%). This means at a concentration of 300 ng/mL, it produces the same signal as 15 ng/mL of the parent drug. This level of cross-reactivity could be significant and would need to be considered when interpreting sample results.

  • 2,6-Diethylmorpholine: Exhibits very low cross-reactivity (0.12%). An analyst would need a concentration of 12,500 ng/mL of this metabolite to generate a signal equivalent to 15 ng/mL of the parent drug. In most physiological scenarios, this level of cross-reactivity is considered negligible.

  • Metabolite B & Drug Y: Both show insignificant cross-reactivity, indicating the assay is highly specific against these compounds.

Conclusion and Best Practices

The systematic evaluation of cross-reactivity is indispensable for the validation of specific immunoassays. Based on our hypothetical data, an assay for "Parent Drug X" would be considered highly specific with respect to its metabolite, 2,6-diethylmorpholine. However, the 5% cross-reactivity from "Metabolite A" would warrant further investigation or consideration during data interpretation.

Key Takeaways for Researchers:

  • Comprehensive Compound Selection: Always test all major metabolites and any structurally similar compounds that could be present in the study samples.

  • Rigorous Data Analysis: Utilize appropriate non-linear regression models (e.g., 4-PL) to accurately determine IC₅₀ values.

  • Context is Crucial: The acceptable level of cross-reactivity depends on the physiological concentrations of the metabolites relative to the parent drug. A weakly cross-reacting metabolite present at very high concentrations can still cause significant interference.

  • Validation is Not Optional: Cross-reactivity studies are a fundamental component of assay validation packages submitted to regulatory agencies and for publication in peer-reviewed journals.

By adhering to these principles and employing robust experimental protocols, researchers can ensure the development of highly specific and reliable immunoassays, leading to accurate and trustworthy bioanalytical data.

Safety Operating Guide

2,6-Diethylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2,6-Diethylmorpholine

In pharmaceutical research and drug development, morpholine derivatives like 2,6-Diethylmorpholine are frequently utilized as building blocks or specialized solvents. However, the structural properties that make secondary amines valuable in synthesis also dictate strict handling and end-of-life disposal protocols.

As a laboratory professional, your responsibility extends beyond the reaction flask. Proper chemical lifecycle management ensures operational safety, regulatory compliance, and environmental protection. This guide outlines the scientifically grounded, step-by-step procedures for the safe logistical management and disposal of 2,6-Diethylmorpholine in a professional laboratory setting.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the chemical's intrinsic properties. 2,6-Diethylmorpholine is a heterocyclic secondary amine. Its basicity and organic nature dictate its incompatibility with certain waste streams.

Table 1: 2,6-Diethylmorpholine Safety & Identification Data

ParameterSpecificationOperational Implication
CAS Number 52382-34-0[1][2]Use for exact inventory tracking and waste manifest logging.
Molecular Formula C8H17NO[1]High carbon content; suitable for thermal destruction (incineration).
Chemical Class Secondary Amine / EtherActs as a weak base. Must be segregated from strong acids to prevent exothermic neutralization reactions.
GHS Hazards Warning (Irritant)[1]P261 (Avoid breathing vapors) and P305 (Eye contact) dictate mandatory fume hood use and splash-proof PPE[1].
Waste Classification Non-Halogenated OrganicMust not be mixed with halogenated solvents to minimize disposal costs and prevent complex side reactions.

Standard Operating Procedure: Waste Segregation & Collection

Professional laboratories do not neutralize or "treat" complex organic chemical waste in-house, as improvised treatment poses severe safety and exposure risks. Instead, the self-validating system of safe disposal relies on proper segregation, containment, and commercial incineration .

Step-by-Step Collection Protocol:

  • Preparation & PPE Verification:

    • Action: Don standard laboratory PPE: chemical-resistant nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles. Ensure all handling occurs within a certified chemical fume hood.

    • Causality: 2,6-Diethylmorpholine carries specific GHS precautionary statements for eye and respiratory irritation[1]. The fume hood provides active vapor capture, while PPE creates a physical barrier against accidental splashes during liquid transfer.

  • Waste Stream Segregation (Critical Step):

    • Action: Identify the designated "Non-Halogenated Organic Solvent Waste" carboy. Verify that this container contains NO strong acids, oxidizers, or halogenated compounds.

    • Causality: Mixing an amine (base) with acidic waste can trigger an uncontrolled exothermic reaction, potentially leading to container over-pressurization and rupture. Mixing with halogenated waste complicates the commercial incineration process and increases toxic byproduct risks.

  • Transfer and Containment:

    • Action: Using a compatible funnel (e.g., High-Density Polyethylene - HDPE), slowly pour the 2,6-Diethylmorpholine waste into the carboy. Leave at least 10-20% headspace at the top of the container.

    • Causality: Headspace allows for the safe expansion of vapors due to ambient temperature fluctuations in the waste storage area, preventing structural failure of the container.

  • Labeling and Documentation:

    • Action: Immediately update the hazardous waste tag attached to the container. List "2,6-Diethylmorpholine" explicitly, along with its concentration (if in solution) and the date of first accumulation.

    • Causality: Accurate labeling is a strict regulatory requirement (e.g., EPA/RCRA standards) and ensures that Environmental Health and Safety (EHS) personnel and downstream commercial incinerators know exactly what they are handling.

Spill Response & Institutional Routing Workflow

In the event of an accidental release, immediate containment using inert materials is required before routing the absorbed waste through standard EHS channels.

G Spill Accidental Release of 2,6-Diethylmorpholine Assess Evacuate Immediate Area & Assess Volume Spill->Assess PPE Don Appropriate PPE (Respirator if outside hood) Assess->PPE Absorb Contain with Inert Absorbent (e.g., Vermiculite/Sand) PPE->Absorb Collect Sweep into Solid Hazardous Waste Container Absorb->Collect EHS Transfer to EHS for Commercial Incineration Collect->EHS

Workflow for 2,6-Diethylmorpholine spill containment and institutional waste routing.

Final Disposal Route

Once the laboratory waste container is full (or reaches its regulatory time limit), it must be handed over to your institution's EHS department.

The Scientific Logic of Incineration: EHS will contract a licensed hazardous waste facility to dispose of the chemical via high-temperature commercial incineration. Because 2,6-Diethylmorpholine consists of Carbon, Hydrogen, Nitrogen, and Oxygen (C8H17NO)[1], complete combustion in a controlled, oxygen-rich environment breaks the molecule down into carbon dioxide, water vapor, and nitrogen oxides (NOx). Professional incinerators are equipped with advanced gas scrubbers to capture these NOx emissions, preventing the release of smog-forming pollutants into the atmosphere. Under no circumstances should this chemical be poured down the drain or allowed to evaporate into the environment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System. Retrieved March 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.